molecular formula C9H22N2O B151410 2-((4-Aminopentyl)(ethyl)amino)ethanol CAS No. 69559-11-1

2-((4-Aminopentyl)(ethyl)amino)ethanol

カタログ番号: B151410
CAS番号: 69559-11-1
分子量: 174.28 g/mol
InChIキー: XUVXSSOPXQRCGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((4-Aminopentyl)(ethyl)amino)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C9H22N2O and its molecular weight is 174.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[4-aminopentyl(ethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2O/c1-3-11(7-8-12)6-4-5-9(2)10/h9,12H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVXSSOPXQRCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90989592
Record name 2-[(4-Aminopentyl)(ethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69559-11-1
Record name 2-[(4-Aminopentyl)ethylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69559-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminopentyl(ethyl)amino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069559111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4-Aminopentyl)(ethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminopentyl(ethyl)amino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[(4-Aminopentyl)ethylamino]ethanol, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79D4A39YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-((4-Aminopentyl)(ethyl)amino)ethanol (CAS No. 69559-11-1). It is a critical intermediate in the synthesis of several pharmaceutical compounds, most notably as a precursor and known impurity of Hydroxychloroquine (B89500).[1][2][3] This document consolidates available data on its chemical properties, provides an overview of its synthesis, and discusses its known applications. Notably, there is a significant lack of publicly available information regarding the specific biological activity and signaling pathways of this compound itself; its biological relevance is primarily discussed in the context of the active pharmaceutical ingredients it helps to produce.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[4][5][6] It is an organic compound containing both amine and alcohol functional groups, which contribute to its basicity and solubility in polar solvents.[1][4] The presence of a primary amine, a tertiary amine, and a hydroxyl group makes it a versatile building block in organic synthesis.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 69559-11-1[1][4][7][8][9]
Molecular Formula C₉H₂₂N₂O[1][4][8][9]
Molecular Weight 174.28 g/mol [4][7][8]
Appearance Colorless to pale yellow liquid[4][5][6]
Boiling Point 263.6 °C at 760 mmHg[8]
Density 0.937 g/cm³[8]
Flash Point 113.2 °C[8]
Refractive Index 1.470 - 1.474[8]
Solubility Soluble in water and other polar solvents. Sparingly soluble in Chloroform and Methanol.[4][10]
Storage Keep in a dark place under an inert atmosphere at room temperature.[8][11]

Table 2: Computed Chemical Properties

PropertyValueSource(s)
XLogP3-AA 0.2[4][7]
Hydrogen Bond Donor Count 2[4][8]
Hydrogen Bond Acceptor Count 3[4][8]
Rotatable Bond Count 7[4][8]
Topological Polar Surface Area 49.5 Ų[4][7]
pKa 14.76 ± 0.10 (Predicted)[4][8]

Synthesis and Experimental Protocols

The primary application of this compound is as an intermediate in the synthesis of Hydroxychloroquine.[5][11][12] A high-yielding, continuous flow synthesis method for Hydroxychloroquine has been described in the patent literature, which outlines a key step in the formation of this intermediate.[13]

A general synthetic approach involves the alkylation of an ethylamine (B1201723) derivative followed by nucleophilic substitution with ethanolamine.[4] More specifically, a patented method describes the synthesis of this compound (referred to as compound 12 in the patent) from (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime (compound 11 ).[13]

Experimental Protocol: Synthesis of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol[13]

This protocol is based on a continuous flow synthesis method described in US Patent US20200407321A1.[13]

Materials and Equipment:

  • (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime (starting material)

  • Raney Nickel catalyst

  • Suitable solvent (e.g., THF, diglyme, 1,4-dioxane, methanol, ethanol (B145695), 2-methyl THF, IPA)

  • Continuous Stirred Tank Reactor (CSTR) with a filter frit to retain the catalyst

  • Hydrogen gas source (for inert atmosphere)

Procedure:

  • The CSTR is charged with Raney Nickel (e.g., 1.0 g for a 150 mL reactor).[13] The catalyst is retained within the reactor by a metal filter frit.

  • A solution of (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime in a suitable solvent (concentration ranging from 0.05-2.0 M) is continuously fed into the CSTR.[13]

  • The reaction is carried out under an inert atmosphere, for example, with a continuous flow of hydrogen gas.[13]

  • The reduction of the oxime to the primary amine occurs within the CSTR, yielding 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.

  • The product stream is continuously removed from the CSTR for subsequent use in the next synthetic step (e.g., reaction with 4,7-dichloroquinoline (B193633) to form Hydroxychloroquine).[13]

Synthesis_Workflow start 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime cstr Continuous Stirred Tank Reactor (CSTR) - Raney Nickel Catalyst - H2 Atmosphere start->cstr Feed product This compound cstr->product Output next_step Reaction with 4,7-dichloroquinoline product->next_step To Hydroxychloroquine Synthesis

Synthesis of this compound via Continuous Flow Reduction.

Another publication describes the use of this compound in the synthesis of novel quinoline (B57606) derivatives.[12] In this two-stage process, it is first reacted with a quinoline-3-carbaldehyde to form an imine, which is then reduced in situ to the corresponding amine.[12]

Biological Activity and Signaling Pathways

There is a significant lack of research on the specific biological activities and signaling pathways of this compound itself. Its primary biological relevance is as a key intermediate and a known impurity in the production of Hydroxychloroquine.[1][2][3]

The biological effects of Hydroxychloroquine are well-documented and include antimalarial, anti-inflammatory, and immunosuppressive properties.[3][14] It is known to interfere with lysosomal activity and Toll-like receptor (TLR) signaling, which are crucial in autoimmune diseases like lupus and rheumatoid arthritis.[15][16] However, it is important to note that these activities are attributed to the final Hydroxychloroquine molecule and not to its precursor, this compound.

No studies were identified that investigate the direct interaction of this compound with specific cellular targets or its modulation of signaling pathways. The search for signaling pathways related to this compound yielded results for "ethanol," which is a fundamentally different molecule and its signaling pathways (e.g., modulation of mTOR, MAPK, and Wnt signaling) are not relevant to the compound .[17][18][19]

Future research could explore whether this intermediate possesses any intrinsic biological activity, particularly given its structural similarity to other polyamines which can have diverse biological roles.

Logical_Relationship cluster_synthesis Synthesis Pathway cluster_bioactivity Known Biological Activity Intermediate This compound API Hydroxychloroquine (API) Intermediate->API Final Synthesis Step Bioactivity Antimalarial, Anti-inflammatory, Immunosuppressive Effects Intermediate->Bioactivity No Direct Evidence Precursors Starting Materials Precursors->Intermediate Synthesis API->Bioactivity Exhibits

Relationship between Synthesis and Known Biological Activity.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[7] It is also considered harmful to aquatic life with long-lasting effects.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector for the synthesis of Hydroxychloroquine. Its chemical and physical properties are well-characterized, and synthetic routes for its production are established. However, a notable gap exists in the scientific literature regarding its intrinsic biological activity and its effects on cellular signaling pathways. Future research in these areas could provide valuable insights, especially for toxicological assessments and a deeper understanding of the impurities present in final drug products.

References

An In-depth Technical Guide to 2-((4-Aminopentyl)(ethyl)amino)ethanol (CAS Number: 69559-11-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Aminopentyl)(ethyl)amino)ethanol, registered under CAS number 69559-11-1, is a key chemical intermediate primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both amine and alcohol functionalities, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and safety information. Notably, as a non-terminal chemical intermediate, there is limited publicly available data on its specific biological activities, signaling pathways, or detailed toxicological profile. Its pharmacological relevance is principally derived from the final drug products it is used to create, most notably, hydroxychloroquine (B89500).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₉H₂₂N₂O[1]
Molecular Weight 174.28 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 93 °C @ 0.6 Torr[3]
Density 0.935 g/cm³[3]
Refractive Index 1.470 - 1.474[3]
pKa 14.76 ± 0.10 (Predicted)[2]
Solubility Soluble in polar solvents such as water and ethanol.[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]

Synthesis of this compound

The primary application of this compound is as a side chain in the synthesis of hydroxychloroquine. The most common synthetic route involves a two-step process starting from 5-chloro-2-pentanone (B45304).

Synthesis Workflow

The overall workflow for the synthesis is depicted below.

A 5-Chloro-2-pentanone C Intermediate Synthesis: 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one A->C B 2-(Ethylamino)ethanol (B46374) B->C D Reductive Amination C->D E This compound D->E F Purification E->F G Final Product F->G

Figure 1: Synthetic workflow for this compound.
Experimental Protocols

The following protocols are based on procedures outlined in patent literature for the synthesis of hydroxychloroquine, where this compound is a key intermediate.

Step 1: Synthesis of 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one

This step involves the reaction of 5-chloro-2-pentanone with 2-(ethylamino)ethanol.

  • Materials:

  • Procedure:

    • To a reaction flask, add 2-(ethylamino)ethanol (30 g), tetrabutylammonium bromide (1.2 g), potassium hydroxide (25 g), chloroform (240 g), and water (120 g).[4]

    • Maintain the temperature at 20-30 °C and add 5-chloro-2-pentanone (38 g) dropwise.[4]

    • After the addition is complete, stir the mixture for 3 hours.[4]

    • Allow the layers to separate and discard the aqueous phase.[4]

    • Dry the organic layer with anhydrous sodium sulfate (24 g) at 10-20 °C for 1 hour.[4]

    • Filter the mixture, and the resulting filtrate contains the crude 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one.[4]

  • Characterization of 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one:

    • Molecular Formula: C₉H₁₉NO₂[5]

    • Molecular Weight: 173.25 g/mol [5]

    • Boiling Point: 282.2 °C at 760 mmHg[6]

    • Density: 0.968 g/cm³[6]

Step 2: Reductive Amination to form this compound

This step converts the ketone intermediate into the final primary amine. A common method is through the formation of an oxime followed by reduction.

  • Materials:

    • Crude 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one

    • Hydroxylamine (B1172632)

    • Raney Nickel

    • Solvent (e.g., Tetrahydrofuran - THF)

    • Hydrogen gas

  • Procedure:

    • The crude 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one is reacted with hydroxylamine to form the corresponding oxime, (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime.[7] This reaction can be carried out in a flow reactor.[7]

    • The resulting oxime is then subjected to reduction. A continuous stirred tank reactor (CSTR) is charged with Raney Nickel (1.0 g).[7]

    • The oxime, dissolved in a suitable solvent like THF, is introduced into the reactor under hydrogen pressure to facilitate the reduction to the primary amine, this compound.[7]

Purification

Purification of the final product is typically achieved through vacuum distillation.[8]

Biological Activity and Mechanism of Action

There is no significant information available in the public domain regarding the specific biological activity, signaling pathways, or mechanism of action of this compound itself. It is synthesized and used as a chemical intermediate. Its biological significance is conferred by the final API into which it is incorporated. When used in the synthesis of hydroxychloroquine, it forms the side chain that is crucial for the drug's antimalarial and immunomodulatory activities.

Quantitative Data

As a chemical intermediate, there is a lack of publicly available quantitative data such as IC50 values, binding affinities, or detailed pharmacokinetic and toxicological data for this compound. The available quantitative data is limited to its physical and chemical properties as listed in Table 1.

Safety Information

Based on its chemical structure and available safety data, this compound is considered a hazardous substance.

Hazard StatementDescription
H302Harmful if swallowed
H314Causes severe skin burns and eye damage
H332Harmful if inhaled
H412Harmful to aquatic life with long lasting effects

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 69559-11-1) is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of hydroxychloroquine. While detailed biological data on the intermediate itself is scarce, understanding its synthesis and chemical properties is crucial for drug development and manufacturing professionals. The provided experimental protocols, based on existing literature, offer a foundation for its laboratory-scale synthesis. As with all chemical reagents, appropriate safety precautions must be taken during its handling and use.

References

physical and chemical properties of 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine. This diamine is a known metabolite of the anti-malarial and autoimmune disease-modifying drug Chloroquine and a key synthetic intermediate in the production of Hydroxychloroquine.[1][2] This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, medicinal chemistry, and analytical sciences. It includes detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and a visualization of the signaling pathway associated with its parent compound, Hydroxychloroquine.

Physicochemical Properties

5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine is a chiral compound typically supplied as a racemic mixture. It is a colorless to light yellow, clear liquid under standard conditions.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine

PropertyValueSource(s)
CAS Number 69559-11-1[5]
Molecular Formula C₉H₂₂N₂O[2]
Molecular Weight 174.28 g/mol [2]
Appearance Colorless to light yellow clear liquid[3][4]
Boiling Point 263.6 °C at 760 mmHg[6]
Density 0.930 - 0.940 g/cm³[3]
Refractive Index (n_D²⁰) 1.4703[3]
Purity Typically ≥95-99%[2][4]
Synonyms 2-((4-Aminopentyl)(ethyl)amino)ethanol, Hydroxynovoldiamine[7]

Note on Spectral Data: Specific, publicly available experimental spectral data (NMR, HPLC, Mass Spectrometry) for this compound is limited. However, commercial suppliers often provide this data upon request with a purchase.[6] For reference, the mass spectrum of a structurally similar compound, 2-Amino-5-diethylaminopentane, is available and can provide some insight into fragmentation patterns.[9]

Synthesis of 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine

The synthesis of this diamine can be achieved through several routes. Two prominent methods are the classical multi-step synthesis and a more modern one-pot reductive amination approach.

Classical Multi-Step Synthesis

This traditional pathway involves the initial formation of the keto-amine intermediate, 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone, followed by reductive amination.[10]

Experimental Protocol:

Step 1: Synthesis of 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-chloro-4-pentanone (1.0 eq), N-ethyl-N-2-hydroxyethylamine (1.5 eq), and sodium chloride (1.2 eq) in xylene.[11]

  • Heating: Heat the reaction mixture on a steam bath with stirring for 2 hours, followed by refluxing for an additional 3 hours.[11]

  • Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filter cake is washed with xylene.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by fractional distillation to yield 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone.[11]

Step 2: Reductive Amination to Yield 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine

  • Reaction Setup: The 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone (1.0 eq) is dissolved in methanolic ammonia (B1221849) in a high-pressure reactor.[10]

  • Catalyst Addition: A catalytic amount of Raney Nickel (e.g., 5% w/w) is added to the solution.[10]

  • Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to 15-20 kg/cm ². The reaction mixture is heated to 40-80 °C with vigorous stirring for 4-5 hours.[10]

  • Work-up: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite.

  • Purification: The methanol (B129727) is removed from the filtrate by distillation under atmospheric pressure. The crude product can be further purified by vacuum distillation to afford 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine.[10]

One-Pot Consecutive Reductive Amination

A greener and more efficient synthesis has been developed, employing a one-pot, three-step reductive amination sequence. This method avoids the isolation of intermediates, thereby reducing waste and improving overall yield.[1]

Experimental Workflow Diagram:

G cluster_0 One-Pot Synthesis A Glycolaldehyde (B1209225) + Ethylamine (B1201723) B 2-(Ethylamino)ethanol (B46374) A->B Reductive Amination (Pd/C, H2, MeOH) D 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one B->D + Reductive Amination (Pd/C, H2, MeOH) C 4-Oxopentanal (B105764) C->D F 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine D->F + Reductive Amination (Pd/C, H2, MeOH) E Ammonia E->F

Caption: One-pot synthesis workflow.

Experimental Protocol (Conceptual Outline):

This process involves the sequential addition of reactants to a single reaction vessel containing a palladium on carbon (Pd/C) catalyst in methanol under a hydrogen atmosphere. The key transformations are:

  • Step 1: Reductive amination of glycolaldehyde with ethylamine to form 2-(ethylamino)ethanol.

  • Step 2: Reductive amination of the in-situ generated 2-(ethylamino)ethanol with 4-oxopentanal to produce 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one.

  • Step 3: Reductive amination of the resulting keto-amine with ammonia to yield the final product, 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine.[1]

This one-pot method has been shown to achieve an overall yield of up to 70%.[1]

Biological Context and Associated Signaling Pathway

5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine is a crucial intermediate in the synthesis of Hydroxychloroquine, a widely used drug for the treatment of malaria, rheumatoid arthritis, and systemic lupus erythematosus. The biological activity of Hydroxychloroquine is primarily attributed to its ability to accumulate in acidic intracellular compartments such as endosomes and lysosomes. This accumulation leads to an increase in the pH of these organelles, which in turn interferes with several cellular processes.

One of the key mechanisms of action of Hydroxychloroquine is the inhibition of Toll-like receptor (TLR) signaling, particularly the endosomal TLRs 7 and 9. These receptors are involved in the recognition of nucleic acids and play a critical role in the innate immune response. By increasing the endosomal pH, Hydroxychloroquine inhibits the proper processing and activation of these TLRs, leading to a dampening of the downstream inflammatory cascade.

Signaling Pathway Diagram: Inhibition of TLR9 Signaling by Hydroxychloroquine

G cluster_0 Endosome cluster_1 Mechanism of Inhibition TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 recruits CpG_DNA CpG DNA CpG_DNA->TLR9 binds IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation leads to Cytokines Pro-inflammatory Cytokines NFkB_activation->Cytokines promotes transcription of HCQ Hydroxychloroquine pH_increase Increased Endosomal pH HCQ->pH_increase causes pH_increase->TLR9 inhibits activation

Caption: Inhibition of TLR9 signaling by Hydroxychloroquine.

Conclusion

5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine is a compound of significant interest due to its role as a key intermediate in the synthesis of Hydroxychloroquine. This guide has provided a detailed summary of its physicochemical properties, comprehensive experimental protocols for its synthesis, and an overview of the biological context through the mechanism of action of its parent drug. The information presented herein is intended to support further research and development in medicinal chemistry and related fields. Future work should focus on obtaining and publishing detailed experimental data on the solubility, pKa, and spectral characteristics of this important molecule to further enhance its utility for the scientific community.

References

An In-depth Technical Guide on 2-((4-Aminopentyl)(ethyl)amino)ethanol: Current Scientific Understanding

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of scientific knowledge regarding the mechanism of action of 2-((4-Aminopentyl)(ethyl)amino)ethanol. Following a comprehensive review of available scientific literature, it must be noted that there is a significant lack of published research on the specific biological activity and mechanism of action of this compound as a standalone agent. Its primary and well-documented role in the scientific literature is as a key chemical intermediate in the synthesis of the pharmaceutical drug hydroxychloroquine (B89500).

Executive Summary

This compound is a synthetic organic compound recognized for its crucial role as a building block in pharmaceutical manufacturing.[1][2][3] Extensive searches of scientific databases and patent literature have not yielded specific studies detailing its pharmacological profile, biological targets, or signaling pathways when acting independently. The available information is predominantly centered on its chemical properties and its application in the synthesis of active pharmaceutical ingredients (APIs), most notably hydroxychloroquine. Toxicological data for the compound is limited, with predictions of moderate toxicity based on its structural similarity to other aliphatic polyamines.[4]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is critical for its handling and use in synthetic chemistry.

PropertyValueSource
CAS Number 69559-11-1[1][5]
Molecular Formula C9H22N2O[5][6]
Molecular Weight 174.28 g/mol [1][5]
Appearance Colorless to light yellow liquid[4]
Boiling Point 263.6 °C[7][8]
Solubility Soluble in water[4]
IUPAC Name 2-[4-aminopentyl(ethyl)amino]ethanol[5]

Role as a Pharmaceutical Intermediate

The principal documented application of this compound is as a side-chain intermediate in the synthesis of hydroxychloroquine. Hydroxychloroquine is a well-established antimalarial and immunomodulatory drug. The synthesis involves the condensation of this amino alcohol derivative with a quinoline (B57606) core structure.

To illustrate the synthetic context, a generalized workflow is provided below.

Caption: Generalized synthetic pathway for hydroxychloroquine.

Biological Activity and Mechanism of Action: A Knowledge Gap

As of the date of this guide, there is no direct evidence from in vitro or in vivo studies to define a specific mechanism of action for this compound. While the compound possesses structural features, such as primary and tertiary amine groups and a hydroxyl group, that could potentially interact with biological targets, no such interactions have been reported in the literature.[9]

Speculation on the biological activity of this "side chain" in the context of the final drug, hydroxychloroquine, is not substantiated by experimental data. The pharmacological effects of hydroxychloroquine are attributed to the entire molecule.[10][11]

Toxicological Profile

The toxicological data for this compound is limited. Based on its chemical structure as an aliphatic polyamine, it is predicted to have moderate toxicity if ingested or inhaled.[4] Prolonged or repeated skin contact may cause irritation or sensitization.[4]

Conclusion for the Research Community

For researchers, scientists, and drug development professionals, it is crucial to recognize that this compound is, based on current public knowledge, an uncharacterized molecule from a pharmacological perspective. Its utility is firmly established in the realm of synthetic chemistry. Any investigation into its potential biological effects would represent a novel area of research. Without dedicated studies to determine its bioactivity, any discussion of its mechanism of action remains speculative. Future research could explore whether this intermediate possesses any intrinsic immunomodulatory or other pharmacological properties, independent of its role in the structure of hydroxychloroquine.

References

solubility of 2-((4-Aminopentyl)(ethyl)amino)ethanol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-((4-Aminopentyl)(ethyl)amino)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 69559-11-1). Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on the predicted solubility based on the compound's chemical structure and the general principles governing the solubility of amino alcohols. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided to guide researchers in their own assessments.

Compound Overview

Chemical Name: this compound[1][2]

Synonyms: 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine, Hydroxynovoldiamine[1][3]

CAS Number: 69559-11-1[1][2][3]

Molecular Formula: C₉H₂₂N₂O[1][2][3]

Molecular Weight: 174.28 g/mol [3][4]

Structure:

This compound is an organic compound featuring a primary amine, a tertiary amine, and a hydroxyl group.[1] These functional groups, particularly the hydroxyl and primary amine, allow for hydrogen bonding, which significantly influences the compound's solubility in polar solvents.[1][5] The presence of a pentyl and an ethyl group introduces nonpolar character, affecting its solubility in less polar organic solvents.[1] It is known to be a useful intermediate in the pharmaceutical industry, particularly in the synthesis of antihistamines and local anesthetics.[5]

Predicted Solubility in Organic Solvents

The solubility of this compound is dictated by the principle of "like dissolves like." The presence of multiple polar, hydrogen-bonding functional groups (hydroxyl and two amines) suggests high solubility in polar protic solvents. Its solubility is expected to decrease as the solvent polarity decreases.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterHighThe compound's hydroxyl and amine groups can both donate and accept hydrogen bonds, leading to strong interactions with water molecules.[1][5][6]
Methanol (B129727), Ethanol (B145695)HighShort-chain alcohols are highly polar and can engage in hydrogen bonding with the solute, making them excellent solvents for amino alcohols.[5][7]
Isopropanol (B130326)Moderate to HighWhile still a good solvent, the increased nonpolar character of isopropanol compared to methanol or ethanol may slightly reduce solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderate to HighDMSO is a strong hydrogen bond acceptor and can interact favorably with the hydroxyl and amine protons of the solute.
Dimethylformamide (DMF)ModerateDMF is a polar aprotic solvent that can act as a hydrogen bond acceptor.
AcetonitrileLow to ModerateAcetonitrile is less polar than DMSO and DMF, and its ability to solvate the highly polar functional groups of the amino alcohol is reduced.
Nonpolar Toluene, HexaneVery LowThe nonpolar nature of these solvents makes them poor at solvating the polar amine and hydroxyl groups. The energetic cost of breaking the solute-solute hydrogen bonds is not compensated by solute-solvent interactions.
Chlorinated Dichloromethane (DCM)Low to ModerateDCM has some polarity and can act as a weak hydrogen bond acceptor, potentially allowing for some dissolution of the compound.
ChloroformLow to ModerateSimilar to DCM, chloroform's slight polarity might allow for some degree of solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid or liquid compound in various organic solvents. This method, often referred to as the "shake-flask" method, is a standard approach.

Objective: To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., water, methanol, ethanol, isopropanol, DMSO, DMF, acetonitrile, toluene, hexane, dichloromethane)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (B75204) (e.g., 4 mL)

  • Thermostatically controlled shaker or water bath

  • Micropipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a properly calibrated UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. An excess is necessary to ensure a saturated solution is formed. b. Securely cap the vials to prevent solvent evaporation. c. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). d. Shake the vials for a predetermined equilibration period (e.g., 24-48 hours) to ensure the solution reaches saturation.

  • Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed in the shaker at the same temperature for at least 2 hours to allow undissolved solute to settle. b. Carefully withdraw an aliquot of the supernatant using a micropipette. c. Immediately filter the aliquot using a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. d. Record the weight of the filtered solution.

  • Quantification: a. The concentration of the solute in the filtered solution can be determined by various methods. One common approach is to evaporate the solvent from the weighed, filtered solution and weigh the remaining solute. b. Alternatively, the filtered solution can be diluted with a suitable solvent and its concentration determined using an appropriate analytical technique like HPLC or GC, against a pre-prepared calibration curve.

  • Calculation of Solubility: a. If determined gravimetrically after evaporation: Solubility ( g/100 mL) = (mass of solute / volume of solvent) × 100 b. If determined by analytical instrumentation: The concentration obtained from the instrument (e.g., in mg/mL) can be directly reported as the solubility.

Visualizations

The process of determining the solubility class of a new compound can be systematically represented. The following diagram illustrates a typical workflow for solubility testing.

Solubility_Testing_Workflow start Start: Obtain This compound add_solvent Add excess solute to a known volume of organic solvent start->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h with shaking) add_solvent->equilibrate settle Allow undissolved solute to settle equilibrate->settle filter Filter supernatant to remove solid particles settle->filter quantify Quantify solute concentration in the filtrate (e.g., HPLC, GC) filter->quantify calculate Calculate and report solubility (e.g., mg/mL) quantify->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

The logical relationship for predicting solubility based on solvent and solute properties can also be visualized.

Solubility_Prediction_Logic solute Solute: This compound properties Properties: - Polar (OH, NH2, N) - H-bond donor/acceptor - Nonpolar (alkyl chains) solute->properties high_sol High Solubility properties->high_sol Strong H-bonding & dipole interactions mod_sol Moderate Solubility properties->mod_sol Dipole interactions & weak H-bonding low_sol Low Solubility properties->low_sol Weak van der Waals forces dominate solvent Solvent polar_protic Polar Protic (e.g., Water, Ethanol) solvent->polar_protic polar_aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) solvent->polar_aprotic nonpolar Nonpolar (e.g., Hexane, Toluene) solvent->nonpolar polar_protic->high_sol polar_aprotic->mod_sol nonpolar->low_sol

Caption: Logic for predicting solubility.

References

Toxicological Profile of 2-((4-Aminopentyl)(ethyl)amino)ethanol: A Data-Limited Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the currently available toxicological information for 2-((4-Aminopentyl)(ethyl)amino)ethanol (CAS No. 69559-11-1). A comprehensive search of publicly available scientific literature and toxicological databases did not yield detailed experimental studies, quantitative toxicity data (e.g., LD50, NOAEL), or specific mechanisms of action for this compound. The information presented herein is primarily derived from safety data sheets and regulatory classifications, which provide hazard warnings but lack in-depth experimental details.

Hazard Identification and Classification

This compound is classified by regulatory bodies based on aggregated data submitted by chemical manufacturers and suppliers. The primary hazards associated with this compound are acute toxicity, skin corrosion, and eye damage.[1][2][3][4][5] It is also noted to be potentially harmful to aquatic life with long-lasting effects.[2][3][4]

The available hazard classifications are summarized in the table below. It is important to note that the percentages provided in some sources reflect the proportion of notifications to regulatory bodies that include that specific hazard classification, rather than a measure of toxicological potency.[4]

Hazard ClassGHS Hazard StatementSignal WordPictogramsNotes
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)This classification is reported in over 58% of notifications to the ECHA C&L Inventory.[4]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledWarningGHS07 (Exclamation Mark)This classification is reported in over 58% of notifications to the ECHA C&L Inventory.[4]
Skin Corrosion/Irritation (Category 1B/1C) H314: Causes severe skin burns and eye damageDangerGHS05 (Corrosion)This is a predominant classification, appearing in over 94% of notifications to the ECHA C&L Inventory.[4]
Serious Eye Damage/Eye Irritation (Category 1) H318: Causes serious eye damageDangerGHS05 (Corrosion)This is often grouped with the skin corrosion hazard.
Hazardous to the Aquatic Environment, Long-term Hazard (Category 3/4) H412/H413: Harmful/May cause long lasting harmful effects to aquatic life--Classification varies slightly between different data sources.[2][4]

Experimental Protocols

Detailed experimental protocols for toxicological assessments of this compound are not available in the public domain. Standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. For instance, acute oral toxicity is often evaluated using OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), while skin corrosion would be assessed following OECD Test Guideline 431 (In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method) or OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). Without access to specific study reports, the exact methodologies used for this compound remain unknown.

Signaling Pathways and Mechanism of Action

There is no information available regarding the specific signaling pathways or biochemical mechanisms through which this compound exerts its toxic effects. As a corrosive substance, its local effects on skin and mucous membranes are likely due to its chemical properties, such as its basicity, leading to cell damage and tissue destruction. The mechanisms underlying its systemic toxicity following ingestion or inhalation have not been elucidated.

Visualizations

As no specific experimental workflows or signaling pathways for this compound are described in the literature, a generalized workflow for a common toxicological assessment is provided below for illustrative purposes.

G Generalized Workflow for Acute Oral Toxicity Assessment (OECD 423) cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Reporting A Test Substance Characterization C Dose Formulation and Analysis A->C B Selection of Animal Model (e.g., Female Rats) D Sequential Dosing of Animals (Starting Dose: 300 mg/kg) B->D C->D E Clinical Observations (Mortality, Clinical Signs) D->E F Body Weight Measurement E->F G Necropsy of all Animals F->G H Estimation of LD50 Cut-off G->H I Final Study Report H->I

References

natural occurrence of 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 2-((4-Aminopentyl)(ethyl)amino)ethanol is a synthetic molecule and is not known to occur naturally.[1] This technical guide provides an overview of its chemical properties, synthesis, and applications based on available scientific and technical information.

Chemical Identity and Properties

This compound, with the CAS number 69559-11-1, is an organic compound classified as a substituted amino alcohol.[1] It is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H22N2O[1][2][5]
Molecular Weight 174.28 g/mol [2][5]
Appearance Colorless to pale yellow viscous liquid[1][2]
Odor Faint amine-like[1]
Boiling Point 93 °C at 0.6 Torr[2]
Density 0.935 g/cm³[2]
Refractive Index 1.470 - 1.474[2]
Solubility Soluble in polar solvents like water and ethanol[1]
pKa (Predicted) 14.76 ± 0.10[1][2]

Synthesis and Manufacturing

This compound is produced exclusively through industrial chemical synthesis and was first developed in the late 20th century during research into substituted polyamine derivatives.[1]

A common synthetic route involves a multi-step process:[1]

  • Alkylation: The synthesis typically begins with the alkylation of ethylamine (B1201723) or a similar primary amine. This is achieved using a protected aminopentyl chloride.

  • Nucleophilic Substitution: The resulting intermediate then undergoes nucleophilic substitution with ethanolamine (B43304) under basic conditions to yield this compound.

  • Industrial Conditions: On an industrial scale, this synthesis is performed under controlled temperature and pressure, often utilizing phase-transfer catalysis to improve reaction efficiency.[1]

G ethylamine Ethylamine alkylation Alkylation ethylamine->alkylation aminopentyl_chloride Protected Aminopentyl Chloride aminopentyl_chloride->alkylation intermediate Alkylated Intermediate alkylation->intermediate substitution Nucleophilic Substitution (Basic Conditions) intermediate->substitution ethanolamine Ethanolamine ethanolamine->substitution final_product This compound substitution->final_product

Caption: General synthetic workflow for this compound.

Applications in Drug Development

The primary application of this compound is as a crucial building block in the pharmaceutical industry.[1][3]

It is a well-documented intermediate in the synthesis of Hydroxychloroquine, an established antimalarial and antirheumatic drug.[4] The compound is also referred to as "Hydroxychloroquine Side Chain" or "Hydroxynovaldiamine" in this context.[2][4]

Researchers have utilized this compound to synthesize novel derivatives with potential biological activities. For example, it has been condensed with quinoline-based aldehydes to create new molecules that are being investigated for antimicrobial and antihypertensive properties.[6]

G cluster_intermediates Key Intermediates cluster_synthesis Synthetic Process cluster_api Active Pharmaceutical Ingredient (API) intermediate This compound synthesis Chemical Condensation & Reduction intermediate->synthesis quinoline Quinoline Derivative quinoline->synthesis api Novel Pharmaceutical Compound (e.g., Hydroxychloroquine Analog) synthesis->api

Caption: Role as a building block in pharmaceutical synthesis.

Other Industrial Uses

Beyond pharmaceuticals, this compound is also employed in the chemical manufacturing sector. It is used in the formulation of certain surfactants and corrosion inhibitors.[1]

Safety and Toxicology

Toxicological data for this specific compound is limited. However, based on its structural similarity to other aliphatic polyamines, it is presumed to have moderate toxicity if ingested or inhaled.[1] Prolonged skin contact may cause irritation or sensitization.[1] The Globally Harmonized System (GHS) classifications include warnings for being harmful if swallowed or inhaled and for causing severe skin burns and eye damage.[5]

References

An In-depth Technical Guide to 2-((4-Aminopentyl)(ethyl)amino)ethanol and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Aminopentyl)(ethyl)amino)ethanol is an organic compound featuring both amine and alcohol functional groups.[1] It is primarily recognized as a key pharmaceutical intermediate in the synthesis of more complex molecules, most notably hydroxychloroquine (B89500), a widely used antimalarial and immunomodulatory drug.[2][3] While the direct biological activity of this compound is not extensively documented, its structural backbone is integral to the pharmacological effects of its derivatives.

This technical guide provides a comprehensive overview of this compound, its synthesis, and focuses on its most prominent structural analogs, the 4-aminoquinolines, with a particular emphasis on hydroxychloroquine. We will delve into their biological activities, associated signaling pathways, and provide detailed experimental protocols relevant to their study.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process. One patented method describes the reaction of 5-iodopentan-2-one (B3051912) with 2-(ethylamino)ethan-1-ol to form an intermediate, 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one. This intermediate is then converted to an oxime, which is subsequently reduced to yield the final product, this compound.[4] Another approach involves the condensation of this compound with 4,7-dichloroquinoline (B193633) in the presence of calcium oxide, potassium iodide, and tetrabutylammonium (B224687) bromide in n-butanol to synthesize hydroxychloroquine.[3]

Structural Analogs: The 4-Aminoquinoline Family

The most significant and well-studied structural analogs of this compound are the 4-aminoquinolines, which include chloroquine (B1663885) and hydroxychloroquine. These compounds have a long history of use as antimalarial agents and have been repurposed for the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis.[5][6]

Biological Activity and Quantitative Data

The biological effects of hydroxychloroquine and its analogs are multifaceted. They are known to accumulate in lysosomes, increasing the pH and interfering with cellular processes such as protein degradation and antigen presentation.[5] This lysosomotropic activity is central to their immunomodulatory effects. Furthermore, they have been shown to inhibit Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are involved in the recognition of nucleic acids and the subsequent inflammatory response.[5][7]

The following tables summarize key quantitative data for hydroxychloroquine and related compounds.

CompoundTarget/AssayIC50 / EC50 (µM)Cell Line / SystemReference
HydroxychloroquineSARS-CoV-2 Inhibition0.72 - 17.31VeroE6 Cells[8]
HydroxychloroquinehERG Channel Inhibition (Automated Patch-Clamp)3.42HEK293T Cells[9]
HydroxychloroquinehERG Channel Inhibition (Manual Patch-Clamp)4.79HEK293T Cells[9]
ChloroquinehERG Channel Inhibition (Automated Patch-Clamp)1.82HEK293T Cells[9]
ChloroquinehERG Channel Inhibition (Manual Patch-Clamp)1.85HEK293T Cells[9]
S-HydroxychloroquineSARS-CoV-2 Inhibition1.444Vero E6 Cells[10]
R-HydroxychloroquineSARS-CoV-2 Inhibition2.445Vero E6 Cells[10]
Racemic HydroxychloroquineSARS-CoV-2 Inhibition1.752Vero E6 Cells[10]
CompoundTarget Ion ChannelIC50 (µM)TemperatureReference
ChloroquineINa peak (RT)159.15Room Temp[9]
ChloroquineINa peak (PT)39.32Physiological Temp[9]
HydroxychloroquineINa peak (RT)96.23Room Temp[9]
HydroxychloroquineINa peak (PT)42.44Physiological Temp[9]
ChloroquineINa late30.37-[9]
HydroxychloroquineINa late64.94-[9]

Signaling Pathways

The immunomodulatory effects of hydroxychloroquine are largely attributed to its interference with key signaling pathways involved in inflammation and immune cell activation. A primary mechanism is the inhibition of endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, TLR8, and TLR9.[7][11] By accumulating in lysosomes and increasing the endosomal pH, hydroxychloroquine prevents the binding of nucleic acid ligands to these TLRs, thereby inhibiting downstream signaling cascades that lead to the production of pro-inflammatory cytokines like IFN-α and TNF.[11]

TLR_Inhibition_by_Hydroxychloroquine cluster_extracellular Extracellular/Endosomal Lumen cluster_membrane Endosomal Membrane cluster_intracellular Cytoplasm Ligand Nucleic Acid (e.g., viral RNA/DNA) TLR TLR7 / TLR9 Ligand->TLR Binds HCQ Hydroxychloroquine HCQ->Ligand Prevents Binding HCQ->TLR Inhibits Activation (via pH increase) MYD88 MyD88 TLR->MYD88 Recruits IRAKs IRAKs MYD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRFs IRF Activation TRAF6->IRFs Cytokines Pro-inflammatory Cytokine Production (IFN-α, TNF) NFkB->Cytokines Induces IRFs->Cytokines Induces

Inhibition of TLR7/9 Signaling by Hydroxychloroquine.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound analogs and their effects on cellular signaling pathways.

Radioligand Binding Assay

This protocol is used to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a BCA assay.[7]

  • Assay Setup: On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer. In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and a fixed concentration of the radioligand.[7]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[7]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[7]

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[12]

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes and Radioligand Solution start->prep plate Plate Membranes, Test Compound, and Radioligand in 96-well Plate prep->plate incubate Incubate to Reach Binding Equilibrium plate->incubate filter Rapid Vacuum Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity with Scintillation Counter wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Experimental Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay

This assay is used to measure the activation of Gs or Gi-coupled G-protein coupled receptors (GPCRs).

Materials:

  • Cells expressing the target GPCR

  • Cell culture medium and stimulation buffer

  • Test compounds and reference agonist

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based)

  • 384-well plates

  • Plate reader compatible with the assay kit

Procedure:

  • Cell Culture: Seed cells into 384-well plates and culture overnight.[8]

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist in stimulation buffer.[5]

  • Cell Stimulation: Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation). Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.[6]

  • Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.[6]

  • cAMP Detection: Perform the cAMP detection steps according to the manufacturer's instructions. This typically involves adding a labeled cAMP conjugate and an anti-cAMP antibody.[6]

  • Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.[6]

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.[8]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAP kinase pathway, a common downstream signaling event for many GPCRs.

Materials:

  • Cells expressing the target receptor

  • Cell culture medium and serum-free medium

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Serum-starve the cells to reduce basal ERK phosphorylation, then treat with test compounds for a specified time.[11]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[11]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. After washing, incubate with the HRP-conjugated secondary antibody.[11]

  • Detection: Add the ECL substrate and detect the chemiluminescent signal using an imaging system.[11]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK1/2.[13]

  • Data Analysis: Quantify the band intensities for both phospho-ERK and total ERK using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry, with its structural analogs, particularly the 4-aminoquinolines, demonstrating significant therapeutic potential. Understanding the synthesis, biological activities, and underlying signaling mechanisms of these compounds is crucial for the development of new and improved drugs. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the pharmacological properties of these and other related molecules, paving the way for future discoveries in drug development.

References

Hydroxynovaldiamine: A Core Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxynovaldiamine, also known as 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine or 2-[(4-aminopentyl)(ethyl)amino]ethanol, is a critical chemical intermediate, primarily recognized for its role in the synthesis of active pharmaceutical ingredients (APIs), most notably Hydroxychloroquine.[1][2] This document provides a comprehensive overview of Hydroxynovaldiamine, including its chemical and physical properties, a historical perspective on its development within the context of antimalarial drug synthesis, detailed experimental protocols for its synthesis from various precursors, and its established applications in the pharmaceutical industry. Due to its function as a synthetic intermediate, there is a notable absence of data on its independent biological activity, mechanism of action, or associated signaling pathways.[3] Its significance is therefore presented through its pivotal position in the manufacturing of essential medicines.

Chemical and Physical Properties

Hydroxynovaldiamine is a diamine characterized by a pentylamine backbone with ethyl and hydroxyethyl (B10761427) substituents on one of the amine groups. Its properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 69559-11-1[1]
Molecular Formula C₉H₂₂N₂O[4]
Molecular Weight 174.28 g/mol [4]
IUPAC Name 2-[(4-aminopentyl)(ethyl)amino]ethanol[5]
Synonyms 5-(N-Ethyl-N-2-hydroxyethylamino)-2-penthlamine, HNDA[2]
Appearance Colorless or canary yellow pure liquid[2]
Purity ≥99%[2]
Density 0.935 g/cm³[2]
Boiling Point 263.6°C at 760 mmHg[2]
Flash Point 113.2℃[2]
Solubility Soluble in Methanol[4]

Discovery and History

The history of Hydroxynovaldiamine is intrinsically linked to the development of 4-aminoquinoline (B48711) antimalarial drugs, particularly Hydroxychloroquine. There is no distinct record of its discovery as an independent entity with its own therapeutic applications. Instead, its synthesis was a necessary step in the chemical elaboration of the side chain of Hydroxychloroquine to improve upon the safety and efficacy of its predecessor, Chloroquine.

The development of synthetic routes to produce diamine side chains for antimalarial compounds has been a focus since the mid-20th century. The first industrial-scale synthesis of Hydroxychloroquine, which inherently required the synthesis of Hydroxynovaldiamine, was reported by Surrey et al. in 1949.[6] Over the decades, various synthetic strategies have been developed to improve the yield, scalability, and environmental footprint of Hydroxynovaldiamine production. These include methods starting from precursors such as levulinic acid, thiophene (B33073) derivatives, and 5-chloro-2-pentanone.[7][8] The evolution of these synthetic pathways reflects the ongoing efforts to optimize the production of this key pharmaceutical intermediate.

Synthetic Protocols

Several scalable processes for the synthesis of Hydroxynovaldiamine have been reported in the literature. The following sections provide detailed methodologies for some of the key approaches.

Synthesis from Levulinic Acid

A highly efficient and scalable process for synthesizing Hydroxynovaldiamine has been developed using levulinic acid, a bio-based starting material.[7] The key steps involve the coupling of levulinic acid with a secondary amine, followed by a one-pot reduction of oxime-amide functional groups.[7]

Experimental Protocol:

  • Amide Formation: Levulinic acid is coupled with 2-(ethylamino)ethanol (B46374). This reaction is assisted by 1,1'-carbonyldiimidazole (B1668759) (CDI) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). The reaction mixture is typically stirred at room temperature.

  • Oxime Formation: The resulting amide is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate, in a mixed solvent system like ethanol/water. The reaction is heated to facilitate the formation of the oxime.

  • Reductive Amination: The final step is a one-pot reduction of both the oxime and the amide functionalities. A reducing agent like borane-tetrahydrofuran (B86392) complex (B₂H₆-THF) is used to yield Hydroxynovaldiamine.

Synthesis from Thiophene Derivatives

Another reported method involves the synthesis of Hydroxynovaldiamine from thiophene, a commercially available petroleum product.[8]

Experimental Protocol:

  • Functionalization of Thiophene: Thiophene undergoes formylation to produce Thiophene-2-carboxaldehyde.[8]

  • Nitration: The carboxaldehyde is then nitrated using a mixture of sulfuric acid and nitric acid at low temperatures.[8]

  • Reductive Amination: The resulting nitro-substituted thiophene carboxaldehyde is subjected to reductive amination with 2-(ethylamino)ethanol in the presence of a reducing agent.[8]

  • Desulfurization and Reduction: The thiophene ring is opened via reductive desulfurization using Raney Nickel, and the nitro group is subsequently reduced to an amine, yielding Hydroxynovaldiamine.[8]

Synthesis from 1-Chloro-4-Pentanone

A common industrial route involves the use of 1-chloro-4-pentanone as a starting material.[9]

Experimental Protocol:

  • Ketalization: To prevent self-condensation, the keto group of 1-chloro-4-pentanone is protected as a ketal, for example, by reacting with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid.[9]

  • Condensation: The resulting chloropropyl ketal is then condensed with N-ethyl-N-2-hydroxyethylamine in a non-polar solvent such as xylene at elevated temperatures.[9]

  • Deprotection: The ketal protecting group is removed under acidic conditions to yield 5-(N-ethyl-N-2-hydroxyethylamino)-4-pentanone.[9]

  • Reductive Amination: The final step is the reductive amination of the ketone with ammonia (B1221849) in the presence of a catalyst such as Raney Nickel and hydrogen gas to produce Hydroxynovaldiamine.[9]

Role in Pharmaceutical Synthesis

The primary and most significant application of Hydroxynovaldiamine is its role as the key side-chain intermediate in the synthesis of Hydroxychloroquine.[10]

Synthesis of Hydroxychloroquine

The final step in the synthesis of Hydroxychloroquine involves the condensation of Hydroxynovaldiamine with 4,7-dichloroquinoline (B193633).[6]

Experimental Protocol:

  • Condensation Reaction: 4,7-dichloroquinoline and Hydroxynovaldiamine are heated together, often in the presence of a high-boiling solvent like phenol (B47542) or under neat conditions.[6]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and worked up, typically involving neutralization with a base and extraction with an organic solvent. The crude Hydroxychloroquine is then purified, often by crystallization of a salt form (e.g., sulfate).

Mandatory Visualizations

Logical Relationship in Pharmaceutical Synthesis

The following diagram illustrates the central role of Hydroxynovaldiamine as a key intermediate in the synthesis of the active pharmaceutical ingredient, Hydroxychloroquine.

G cluster_precursors Starting Materials cluster_api Final Product Levulinic Acid Levulinic Acid Hydroxynovaldiamine Hydroxynovaldiamine Levulinic Acid->Hydroxynovaldiamine Multi-step Synthesis Thiophene Thiophene Thiophene->Hydroxynovaldiamine Multi-step Synthesis 1-Chloro-4-Pentanone 1-Chloro-4-Pentanone 1-Chloro-4-Pentanone->Hydroxynovaldiamine Multi-step Synthesis Hydroxychloroquine Hydroxychloroquine Hydroxynovaldiamine->Hydroxychloroquine Condensation with 4,7-dichloroquinoline

Caption: Role of Hydroxynovaldiamine in API Synthesis.

Experimental Workflow for Synthesis from 1-Chloro-4-Pentanone

The diagram below outlines the key steps in the synthesis of Hydroxynovaldiamine starting from 1-chloro-4-pentanone.

G start Start: 1-Chloro-4-Pentanone ketalization Ketalization (e.g., Ethylene Glycol, Acid Catalyst) start->ketalization condensation Condensation (with N-ethyl-N-2-hydroxyethylamine) ketalization->condensation deprotection Deprotection (Acidic Conditions) condensation->deprotection reductive_amination Reductive Amination (Ammonia, Raney Ni, H₂) deprotection->reductive_amination end End Product: Hydroxynovaldiamine reductive_amination->end

References

Methodological & Application

Application Notes and Protocols: Synthesis of Hydroxychloroquine Utilizing 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of hydroxychloroquine (B89500), a crucial antimalarial and antirheumatic drug, using 2-((4-Aminopentyl)(ethyl)amino)ethanol as a key intermediate. The primary synthetic route involves the coupling of this compound with 4,7-dichloroquinoline (B193633).[1] This document outlines the common synthetic strategies, detailed experimental procedures for both the intermediate and final product, and quantitative data to guide laboratory and process development efforts.

Introduction

Hydroxychloroquine, chemically named 2-((4-((7-chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol, is a widely used medication.[1] An established and industrially significant method for its synthesis is the C-N bond-forming reaction between 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol and 4,7-dichloroquinoline.[1] The availability and purity of the diamine intermediate, this compound, are critical for the efficient and large-scale production of hydroxychloroquine.[1]

This document details two key stages of the synthesis:

  • Synthesis of the key intermediate: this compound.

  • Synthesis of Hydroxychloroquine: The final coupling step.

Both batch and continuous flow methodologies are presented, offering flexibility for different production scales and technological capabilities.

Synthesis of the Key Intermediate: this compound

The common precursor for this compound is 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one.[1] The synthesis of this precursor typically involves the reaction of a haloketone, such as 5-chloropentan-2-one, with 2-(ethylamino)ethanol.[1] The subsequent conversion to the desired diamine is generally achieved through reductive amination.[1]

A prevalent method involves the conversion of the ketone group in 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one to an oxime, followed by reduction.[1]

Experimental Protocol: Synthesis of this compound (Flow Chemistry)[1]

This protocol describes a continuous flow synthesis method.

Step 1: Synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one

  • Prepare a 1.0 M solution of 5-iodopentan-2-one (B3051912) and a 1.0 M solution of 2-(ethylamino)ethan-1-ol in THF.

  • Pump the two solutions at a flow rate of 0.5 mL/min each through a T-piece into a 10 mL reactor coil, resulting in a residence time of 10 minutes.

  • Pass the output from the coil through a packed bed reactor containing potassium carbonate heated to 100 °C.

  • Quench the output solution with a saturated solution of ammonium (B1175870) chloride.

Step 2: Reductive Amination to 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol

  • Charge a 150 mL continuous stirred tank reactor (CSTR) with Raney-nickel (1.0 g). A 2 µm metal filter frit on the exit stream retains the catalyst.

  • Prepare a solution of the oxime of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one (0.05–2.0 M) in THF.

  • Pump the solution into the CSTR at a flow rate of 0.6–2.5 mL/min.

  • After reaching a steady state, filter the reaction mixture through a celite pad and concentrate under reduced pressure.

  • Extract the product with water (10 mL) and dichloromethane (B109758) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and evaporate the solvent in vacuo.

  • Purify the resulting oil by fractional distillation to yield 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol as a colorless liquid. An 84% yield has been reported for this process.[1]

Synthesis of Hydroxychloroquine

The final step in the synthesis is the reaction of this compound with 4,7-dichloroquinoline. This reaction can be performed under various conditions, including neat (solvent-free) or with the use of solvents and bases to facilitate the reaction.

Experimental Protocol: Synthesis of Hydroxychloroquine (Batch Process)[1]
  • In a continuous stirred tank reactor (CSTR), combine 4,7-dichloroquinoline (200 mg, 1.0 mmol), 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (208 mg, 1.2 mmol), triethylamine (B128534) (0.069 mL, 0.5 mmol), and potassium carbonate (69 mg, 0.5 mmol).

  • Add ethanol (B145695) (1.0 mL) to the mixture.

  • Distill off the ethanol and maintain the reaction mixture under a nitrogen atmosphere (15 psi).

  • Heat the reaction to 125 °C and maintain for 6 hours.

  • After cooling, transfer the mixture to a separatory funnel using 1 M aqueous sodium hydroxide (B78521) (5 mL) and dichloromethane (2 x 20 mL).

  • Separate the organic phase and re-extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over sodium sulfate, and evaporate the solvent in vacuo.

  • Purify the crude material using flash chromatography (DCM/Et3N/MeOH 95:3:2) to obtain hydroxychloroquine as a white solid. A 78% yield has been reported using this method.[1]

Data Presentation

The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.

Table 1: Optimization of Reaction Conditions for Hydroxychloroquine Synthesis [1]

EntryBaseSolventTemperature (°C)Conversion to Product (%)
1NaOHEtOH12530
2KOHEtOH12535
3K2CO3EtOH12578

Reaction conditions: 4,7-dichloroquinoline (1.0 equiv), base (1.0 equiv), 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (1.2 equiv).[1]

Table 2: Comparison of Hydroxychloroquine Synthesis Methods

MethodReactantsSolventCatalyst/BaseTemperature (°C)TimeYield (%)Reference
Batch4,7-dichloroquinoline, this compoundEthanolK2CO3/Triethylamine1256 h78[1]
Neat (Solvent-free)4,7-dichloroquinoline, this compoundNoneNone120-14024-48 h75-80[1]
High Pressure4,7-dichloroquinoline, N'ethyl-N'β hydroxyethyl-1,4-pentadiamineNoneNone100-1206 hNot specified
Industrial (Phenol)4,7-dichloroquinoline, 5-(N-ethyl-N-2-hydroxymethyl amino)-2-pentylaminePhenolPotassium Iodide125-13018 h35 (overall)[2]

Visualizations

The following diagrams illustrate the key workflows in the synthesis of hydroxychloroquine.

G cluster_0 Synthesis of this compound A 5-Iodopentan-2-one C 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one A->C THF, 100°C, K2CO3 B 2-(Ethylamino)ethan-1-ol B->C E Oxime Intermediate C->E K2CO3 D Hydroxylamine D->E F This compound E->F Reductive Amination (e.g., Raney-Ni, H2)

Caption: Workflow for the synthesis of the key intermediate.

G cluster_1 Synthesis of Hydroxychloroquine G This compound I Hydroxychloroquine G->I Coupling Reaction (e.g., EtOH, K2CO3, 125°C) H 4,7-Dichloroquinoline H->I J Purification (Flash Chromatography) I->J K Final Product (White Solid) J->K

Caption: Workflow for the final synthesis of hydroxychloroquine.

References

Application Notes and Protocols: 2-((4-Aminopentyl)(ethyl)amino)ethanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Aminopentyl)(ethyl)amino)ethanol, a key pharmaceutical intermediate, is a viscous, colorless to pale yellow liquid at room temperature.[1] Its bifunctional nature, possessing both amine and hydroxyl groups, makes it a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes and protocols for its use, with a primary focus on its well-established role in the synthesis of the antimalarial drug, hydroxychloroquine (B89500). While its use in the production of some antihistamines and local anesthetics has been noted, the synthesis of hydroxychloroquine remains its most prominent and well-documented application.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is critical for its effective use in pharmaceutical synthesis. The following table summarizes key data for this intermediate.

PropertyValueReference
Molecular Formula C₉H₂₂N₂O[1][3]
Molecular Weight 174.28 g/mol [3]
CAS Number 69559-11-1[1][3]
Appearance Colorless to pale yellow viscous liquid[1]
Odor Faint amine-like[1]
Boiling Point 263.6 °C
Density 0.935 g/cm³Mallak Specialties
Refractive Index 1.470Mallak Specialties
Solubility Soluble in polar solvents like water and ethanol (B145695)[1]
Purity (typical) >98%Mallak Specialties

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (600 MHz, CDCl₃): δ 3.53 (t, J = 5.3 Hz, 2H), 2.89 (sx, J = 6.4 Hz, 1H), 2.57 (t, J = 5.5 Hz, 2H), 2.55 (t, J = 7.0 Hz, 2H), 2.45 (q, J = 7.0 Hz, 2H), 1.55 – 1.44 (m, 2H), 1.36 – 1.27 (m, 2H), 1.07 (d, J = 6.2 Hz, 3H), 1.00 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 59.3, 55.9, 54.2, 47.9, 47.7, 37.6, 24.8, 23.4, 11.6.

Application in Pharmaceutical Synthesis: Hydroxychloroquine

The primary application of this compound is as a crucial side chain intermediate in the synthesis of hydroxychloroquine, an important antimalarial and antirheumatic drug.

Synthesis of Hydroxychloroquine

The synthesis involves a nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline (B193633) and this compound.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 4,7-dichloroquinoline 4,7-dichloroquinoline Hydroxychloroquine Hydroxychloroquine 4,7-dichloroquinoline->Hydroxychloroquine + this compound intermediate This compound

Fig. 1: Synthesis of Hydroxychloroquine.
Experimental Protocols

Protocol 1: Batch Synthesis of Hydroxychloroquine

This protocol is adapted from a high-yielding synthesis method.

Materials:

Procedure:

  • To a reaction vessel, add 4,7-dichloroquinoline (1.0 equiv), this compound (1.2 equiv), triethylamine (0.5 equiv), and potassium carbonate (0.5 equiv).

  • Add ethanol as the solvent.

  • Heat the reaction mixture to 125 °C and maintain for 6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature.

  • Add 1 M aqueous sodium hydroxide and extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography.

Optimization of Reaction Conditions:

The yield of hydroxychloroquine is sensitive to the choice of solvent and base. The following table summarizes the optimization data.

SolventBaseConversion (%)Isolated Yield (%)
EthanolK₂CO₃/Et₃N>9978
n-ButanolK₂CO₃/Et₃N9572
AcetonitrileK₂CO₃/Et₃N6051
TolueneK₂CO₃/Et₃N4538
WaterK₂CO₃/Et₃N<10-

Protocol 2: Synthesis of this compound

This intermediate can be synthesized via a two-step process involving the formation of an oxime followed by reduction.

Step 1: Oximation of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one

  • Dissolve 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one in an appropriate solvent (e.g., ethanol).

  • Add hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium acetate).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the oxime intermediate.

Step 2: Reduction of the Oxime

  • In a continuous stirred tank reactor (CSTR), charge the vessel with Raney-nickel catalyst.

  • Prepare a solution of the oxime intermediate from Step 1 in tetrahydrofuran (B95107) (THF).

  • Pump the oxime solution into the CSTR at a controlled flow rate.

  • Maintain the reaction under a hydrogen atmosphere.

  • Monitor the reaction by HPLC.

  • After reaching a steady state, the effluent containing this compound is collected.

  • The product is purified by fractional distillation.

Workflow for the Synthesis of this compound and its use in Hydroxychloroquine Production

G A 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one B Oximation (Hydroxylamine) A->B C (E/Z)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime B->C D Reduction (H₂/Raney-Ni) C->D E This compound D->E F Reaction with 4,7-dichloroquinoline E->F G Hydroxychloroquine F->G

Fig. 2: Synthesis Workflow.

Quality Control

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques should be employed.

Recommended Quality Control Parameters:

ParameterMethodSpecification
Appearance Visual InspectionColorless to pale yellow liquid
Identity ¹H NMR, ¹³C NMRConforms to reference spectra
Purity Gas Chromatography (GC)≥ 98%
Water Content Karl Fischer Titration≤ 0.5%
Related Substances HPLCIndividual impurities ≤ 0.1%, Total impurities ≤ 0.5%

Logical Relationship in Quality Control

G cluster_0 Input cluster_1 QC Tests cluster_2 Decision cluster_3 Output A Raw Material (this compound) B Appearance A->B C Identity (NMR) A->C D Purity (GC/HPLC) A->D E Water Content (KF) A->E F Pass/Fail B->F C->F D->F E->F G Approved for API Synthesis F->G Pass

Fig. 3: Quality Control Logic.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is important to avoid contact with skin and eyes, and to prevent inhalation of vapors. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable intermediate in the pharmaceutical industry, with a well-defined and critical role in the synthesis of hydroxychloroquine. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals working with this compound. Adherence to the outlined quality control measures and safety precautions is essential for its successful and safe application in the synthesis of APIs.

References

Application of 2-((4-Aminopentyl)(ethyl)amino)ethanol in Corrosion Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the evaluation of 2-((4-Aminopentyl)(ethyl)amino)ethanol as a potential corrosion inhibitor. While specific performance data for this compound is not extensively available in published literature, this guide synthesizes established methodologies for testing analogous amino alcohol-based inhibitors. The protocols herein describe weight loss determination, electrochemical analysis, and surface characterization techniques. Representative data from similar organic corrosion inhibitors are presented to illustrate expected outcomes and data presentation formats.

Introduction

Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue, particularly in acidic environments encountered during industrial cleaning, oil and gas exploration, and chemical processing. This compound, a polyamine and amino alcohol, possesses structural features that suggest its potential as an effective corrosion inhibitor.[1] Its nitrogen and oxygen heteroatoms can act as adsorption centers on metal surfaces, forming a protective barrier against corrosive agents.[1] This document outlines the standard procedures to quantify the inhibition efficiency and elucidate the mechanism of action of this and similar compounds.

Potential Mechanism of Action

Organic corrosion inhibitors, such as this compound, primarily function by adsorbing onto the metal surface, thereby blocking the active sites for corrosion. This adsorption can occur through physical (electrostatic) or chemical (covalent bonding) interactions. The lone pair electrons on the nitrogen and oxygen atoms of the inhibitor molecule can coordinate with the vacant d-orbitals of the metal, leading to the formation of a protective film. This film acts as a barrier, isolating the metal from the corrosive environment and impeding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Corrosion_Inhibition_Mechanism Metal_Surface Metal_Surface Protective_Film Protective_Film Metal_Surface->Protective_Film Forms Corrosion_Process Corrosion_Process Metal_Surface->Corrosion_Process Degrades Corrosive_Environment Corrosive_Environment Corrosive_Environment->Corrosion_Process Attacks Inhibitor_Molecule This compound Inhibitor_Molecule->Metal_Surface Adsorbs onto Protective_Film->Corrosion_Process Blocks

Caption: General mechanism of an organic corrosion inhibitor.

Quantitative Data on Analogous Amino Alcohol Inhibitors

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the performance of other amino alcohols as corrosion inhibitors for mild steel in acidic solutions. This data is intended to provide a benchmark for expected performance.

Table 1: Inhibition Efficiency of 2-Dimethylaminoethanol (DMAE) on Stainless Steel (304 Grade) in 1.0 M HCl (Weight Loss Method) [2]

Inhibitor Concentration (%)Temperature (K)Inhibition Efficiency (%)
7.529870.0
10.0298Not Specified
7.533363.6
10.0333Not Specified

Table 2: Electrochemical Parameters for Diethylenetriamine (DETA) as a Corrosion Inhibitor for Mild Steel in Ethanol-Gasoline Blends (E60 Fuel) [3]

InhibitorConcentration (mg·L⁻¹)Corrosion Current Density (i_corr) (µA·cm⁻²)Inhibition Efficiency (%)
Blank0Not Specified0
DETA100Not Specified~98

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition properties of this compound.

Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

Objective: To determine the corrosion rate of a metal in the presence and absence of the inhibitor and to calculate the inhibitor's efficiency.

Materials:

  • Metal coupons (e.g., mild steel, with known composition and surface area)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound (various concentrations)

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat

  • Beakers

  • Acetone, distilled water

  • Desiccator

Procedure:

  • Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Accurately weigh each coupon using an analytical balance.

  • Prepare the corrosive solutions with and without various concentrations of the inhibitor.

  • Immerse the weighed coupons in the test solutions in beakers. Ensure the coupons are fully submerged.

  • Maintain the temperature of the solutions using a water bath for a specified duration (e.g., 24 hours).

  • After the immersion period, retrieve the coupons, wash with distilled water to remove corrosion products, clean with acetone, and dry.

  • Weigh the dried coupons again.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR (g·m⁻²·h⁻¹) = ΔW / (A × t)

      • Where: A is the surface area of the coupon (m²) and t is the immersion time (h).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where: CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.

Weight_Loss_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Coupons Prepare & Weigh Coupons Immerse_Coupons Immerse Coupons in Solutions Prepare_Coupons->Immerse_Coupons Prepare_Solutions Prepare Test Solutions (with/without inhibitor) Prepare_Solutions->Immerse_Coupons Maintain_Temp Maintain Temperature (e.g., 24h) Immerse_Coupons->Maintain_Temp Clean_Dry_Weigh Clean, Dry & Reweigh Coupons Maintain_Temp->Clean_Dry_Weigh Calculate_Data Calculate Weight Loss, Corrosion Rate & Inhibition Efficiency Clean_Dry_Weigh->Calculate_Data

Caption: Workflow for the weight loss corrosion test.

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Metal specimen (e.g., mild steel)

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite (B72142) rod

  • Test solutions (corrosive medium with and without inhibitor)

Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and to identify the inhibitor as anodic, cathodic, or mixed-type.

Procedure:

  • Assemble the three-electrode cell with the test solution.

  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting potential vs. log(current density) to obtain Tafel plots.

  • Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine E_corr and i_corr.

  • Calculate the inhibition efficiency (IE%) using:

    • IE%: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

      • Where: i_corr_blank is the corrosion current density without inhibitor and i_corr_inhibitor is the corrosion current density with inhibitor.

Objective: To investigate the properties of the inhibitor film and the charge transfer resistance at the metal/solution interface.

Procedure:

  • Set up the three-electrode cell and allow the OCP to stabilize as in the potentiodynamic polarization experiment.

  • Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance response of the system.

  • Plot the data as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.

  • Calculate the inhibition efficiency (IE%) using:

    • IE%: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

      • Where: R_ct_blank is the charge transfer resistance without inhibitor and R_ct_inhibitor is the charge transfer resistance with inhibitor.

Electrochemical_Testing_Workflow Setup_Cell Assemble 3-Electrode Cell Stabilize_OCP Stabilize Open Circuit Potential Setup_Cell->Stabilize_OCP Polarization Potentiodynamic Polarization (Tafel Plot) Stabilize_OCP->Polarization EIS Electrochemical Impedance Spectroscopy (EIS) Stabilize_OCP->EIS Determine_Parameters Determine E_corr, i_corr Polarization->Determine_Parameters Model_Data Model Impedance Data (Determine R_ct, C_dl) EIS->Model_Data Calculate_IE Calculate Inhibition Efficiency Determine_Parameters->Calculate_IE Model_Data->Calculate_IE

Caption: General workflow for electrochemical corrosion tests.

Surface Analysis Techniques

These methods provide qualitative and semi-quantitative information about the morphology and composition of the metal surface after exposure to the corrosive environment with and without the inhibitor.

Procedure (General):

  • Expose metal coupons to the corrosive medium with and without the inhibitor for a specified period.

  • Gently rinse the coupons with distilled water and dry them.

  • Analyze the surface using the desired technique.

  • Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface morphology, revealing the extent of corrosion damage (pitting, uniform corrosion) and the presence of a protective inhibitor film.

  • X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition of the surface layer, which can confirm the adsorption of the inhibitor by detecting elements like nitrogen and oxygen from the inhibitor molecule on the metal surface.

  • Atomic Force Microscopy (AFM): Generates a 3D topographical map of the surface at the nanoscale, allowing for the assessment of surface roughness and visualization of the adsorbed inhibitor film.

Safety Precautions

  • Handle all chemicals, especially corrosive acids, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood when handling volatile or hazardous substances.

  • Dispose of all chemical waste according to institutional and local regulations.

  • Based on its structural similarity to other aliphatic polyamines, this compound is expected to have moderate toxicity. Avoid ingestion, inhalation, and prolonged skin contact.[1]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound as a corrosion inhibitor. By employing a combination of weight loss, electrochemical, and surface analysis techniques, researchers can obtain robust data to determine its inhibition efficiency, understand its mechanism of action, and assess its potential for various industrial applications. While specific performance data for this compound is pending further research, the methodologies described are the standard for qualifying new corrosion inhibitors.

References

experimental setup for alkylation of ethylamine to produce 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Synthesis of 2-((4-Aminopentyl)(ethyl)amino)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed experimental protocol for the multi-step synthesis of this compound, a novel diamine with potential applications in medicinal chemistry and drug development. The synthetic strategy employs a three-step sequence involving reductive amination, alkylation, and deprotection, starting from commercially available N-Boc-1,4-diaminopentane. Each step is outlined with specific reaction conditions, purification methods, and expected yields.

Experimental Protocols

Step 1: Reductive Amination of N-Boc-1,4-diaminopentane

This step focuses on the selective ethylation of the primary amine in N-Boc-1,4-diaminopentane using acetaldehyde (B116499) via reductive amination. Sodium triacetoxyborohydride (B8407120) is utilized as a mild reducing agent.

Materials:

  • N-Boc-1,4-diaminopentane

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve N-Boc-1,4-diaminopentane (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add acetaldehyde (1.2 eq) to the solution and stir for 20 minutes at room temperature to form the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, N-Boc-N'-ethyl-1,4-diaminopentane.

  • Purify the crude product by flash column chromatography.

Step 2: Alkylation with 2-Bromoethanol (B42945)

The secondary amine of N-Boc-N'-ethyl-1,4-diaminopentane is alkylated with 2-bromoethanol to introduce the 2-hydroxyethyl group.

Materials:

  • N-Boc-N'-ethyl-1,4-diaminopentane

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (ACN)

  • Deionized water

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heating mantle with temperature control

  • Condenser

Procedure:

  • To a solution of N-Boc-N'-ethyl-1,4-diaminopentane (1.0 eq) in acetonitrile (0.3 M), add potassium carbonate (2.0 eq).

  • Add 2-bromoethanol (1.3 eq) to the suspension.

  • Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography to obtain N-Boc-2-((4-aminopentyl)(ethyl)amino)ethanol.

Step 3: Boc Deprotection

The final step involves the removal of the Boc protecting group using trifluoroacetic acid to yield the target compound.

Materials:

  • N-Boc-2-((4-aminopentyl)(ethyl)amino)ethanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (0.1 M).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (10 eq) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and carefully neutralize with saturated aqueous NaHCO₃ until the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Data Presentation

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1N-Boc-1,4-diaminopentane, AcetaldehydeSodium triacetoxyborohydrideDCMRoom Temp12-1685-95
2N-Boc-N'-ethyl-1,4-diaminopentane, 2-BromoethanolPotassium carbonateACN802470-80
3N-Boc-2-((4-aminopentyl)(ethyl)amino)ethanolTrifluoroacetic acidDCM0 to Room Temp4>95

Experimental Workflow Visualization

SynthesisWorkflow Start Start: N-Boc-1,4-diaminopentane Step1 Step 1: Reductive Amination (Acetaldehyde, STAB, DCM) Start->Step1 Purification1 Purification: Column Chromatography Step1->Purification1 Intermediate1 Intermediate 1: N-Boc-N'-ethyl-1,4-diaminopentane Step2 Step 2: Alkylation (2-Bromoethanol, K2CO3, ACN) Intermediate1->Step2 Purification2 Purification: Column Chromatography Step2->Purification2 Intermediate2 Intermediate 2: N-Boc-protected Final Product Step3 Step 3: Boc Deprotection (TFA, DCM) Intermediate2->Step3 Purification3 Purification: Extraction & Concentration Step3->Purification3 FinalProduct Final Product: This compound Purification1->Intermediate1 Purification2->Intermediate2 Purification3->FinalProduct

Caption: Multi-step synthesis workflow for this compound.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the laboratory-scale synthesis of 2-((4-Aminopentyl)(ethyl)amino)ethanol, a key intermediate in the production of various pharmaceutical compounds, including the antimalarial drug hydroxychloroquine (B89500).[1][2] The described three-step synthesis pathway commences with the nucleophilic substitution of 5-chloro-2-pentanone (B45304) with 2-(ethylamino)ethanol (B46374) to yield 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one (B1630810). This intermediate is subsequently converted to its corresponding oxime, which is then reduced via catalytic hydrogenation using Raney Nickel to afford the final product. This protocol offers a clear and reproducible procedure for obtaining high-purity this compound.

Introduction

This compound, also known as 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine, is a crucial building block in organic synthesis, particularly within the pharmaceutical industry.[2] Its bifunctional nature, possessing both a primary amine and a tertiary amino-alcohol moiety, makes it a versatile precursor for the synthesis of complex molecules. The presented synthesis route is a reliable method for producing this intermediate on a laboratory scale, involving the formation of a ketone, followed by oximation and subsequent reduction.

Synthesis Pathway Overview

The overall synthesis is a three-step process starting from commercially available materials. The workflow is depicted below.

SynthesisWorkflow A 5-Chloro-2-pentanone + 2-(Ethylamino)ethanol B Step 1: Nucleophilic Substitution A->B KOH, TBAB, CHCl3/H2O C 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one B->C D Step 2: Oximation C->D NH2OH·HCl, Pyridine (B92270) E (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime D->E F Step 3: Reduction E->F Raney Ni, H2, THF G This compound F->G

Caption: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one

This procedure outlines the nucleophilic substitution reaction to form the ketone intermediate.

Materials:

Procedure:

  • To a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

  • Charge the flask with 2-(ethylamino)ethanol, tetrabutylammonium bromide, potassium hydroxide, chloroform, and water.

  • Stir the mixture at room temperature to ensure all solids are dissolved.

  • Slowly add 5-chloro-2-pentanone to the reaction mixture dropwise from the addition funnel over 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 3 hours.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Discard the aqueous layer and wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one can be purified by vacuum distillation.

Step 2: Synthesis of (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime

This protocol describes the conversion of the ketone intermediate to its oxime.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one in ethanol.

  • Add a solution of hydroxylamine hydrochloride in water to the flask.

  • Add pyridine to the mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime.

Purification:

The crude oxime can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Step 3: Synthesis of this compound

This procedure details the reduction of the oxime to the final primary amine using a continuous flow reactor. This reaction can also be adapted to a batch process with appropriate safety precautions for handling Raney Nickel and hydrogen gas.

Materials:

  • (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime

  • Raney Nickel (activated)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (H₂)

Procedure (Continuous Flow):

  • Set up a continuous stirred-tank reactor (CSTR) with a volume of 150 mL.

  • Carefully charge the reactor with 1.0 g of activated Raney Nickel.[3] The catalyst is retained in the reactor by a filter frit on the exit stream.[3]

  • Prepare a solution of (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime in anhydrous THF at a concentration of 0.05–2.0 M.[3]

  • Pump the solution into the reactor at a flow rate of 0.6–2.5 mL/min.[4]

  • Pressurize the reactor with hydrogen gas to 5-15 bar and maintain the temperature between 70-90°C.[4]

  • The reaction is monitored by an appropriate analytical technique (e.g., LC-MS) at the outlet to determine when a steady state is reached.[3]

  • The output stream is collected, and the solvent is removed under reduced pressure to yield the crude product.

Work-up and Purification:

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent.

  • The filtrate is then extracted with water and dichloromethane.[3]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.[3]

  • The resulting oil is purified by fractional distillation to give this compound as a colorless liquid.[3]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Nucleophilic SubstitutionKOH, TBABCHCl₃/H₂O20-303~85
2OximationNH₂OH·HCl, PyridineEthanolRoom Temp.2-4>90 (typical)
3ReductionRaney Ni, H₂THF80Continuous84[3]

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)¹H NMR (600 MHz, CDCl₃) δ (ppm)¹³C NMR (125 MHz, CDCl₃) δ (ppm)
5-[ethyl(2-hydroxyethyl)amino]pentan-2-oneC₉H₁₉NO₂173.25----
(E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oximeC₉H₂₀N₂O₂188.27----
This compoundC₉H₂₂N₂O174.29Colorless liquid93 @ 0.6 Torr3.53 (t, J=5.3 Hz, 2H), 2.89 (sx, J=6.4 Hz, 1H), 2.57 (t, J=5.5 Hz, 2H), 2.55 (t, J=7.0 Hz, 2H), 2.45 (t, J=7.0 Hz, 2H), 1.55–1.44 (m, 2H), 1.36–1.27 (m, 2H), 1.07 (d, J=6.2 Hz, 3H), 1.00 (t, J=7.1 Hz, 3H)[3]58.2, 54.9, 53.2, 46.9, 46.7, 36.6, 23.8, 22.4, 10.6[3]

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Raney Nickel is pyrophoric and must be handled with extreme caution. It should be kept wet with a solvent (e.g., water, ethanol, or THF) at all times and should not be allowed to dry in the air.

  • Hydrogen gas is highly flammable. Ensure all connections in the hydrogenation apparatus are secure and perform the reaction in an area free of ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Logical Relationships Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

LogicalFlow cluster_step1 Step 1: Ketone Formation cluster_step2 Step 2: Oximation cluster_step3 Step 3: Reduction A1 Mix Reactants: 5-Chloro-2-pentanone, 2-(Ethylamino)ethanol, KOH, TBAB A2 Reaction (3h, RT) A1->A2 A3 Work-up: Aqueous Extraction A2->A3 A4 Purification: Vacuum Distillation A3->A4 B1 Mix Reactants: Ketone Intermediate, NH2OH·HCl, Pyridine A4->B1 Ketone Intermediate B2 Reaction (2-4h, RT) B1->B2 B3 Work-up: Solvent Extraction B2->B3 B4 Purification: Column Chromatography B3->B4 C1 Continuous Flow Reaction: Oxime, Raney Ni, H2 B4->C1 Oxime Intermediate C2 Work-up: Catalyst Filtration, Extraction C1->C2 C3 Purification: Fractional Distillation C2->C3 FinalProduct This compound C3->FinalProduct Final Product

Caption: Logical workflow for the synthesis of the target compound.

References

Application Notes and Protocols for the Purification of 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-((4-Aminopentyl)(ethyl)amino)ethanol, a key intermediate in the synthesis of pharmaceutical compounds such as hydroxychloroquine. The inherent polarity and basicity of this diamino alcohol present unique challenges in its purification. The following sections detail three common and effective purification techniques: fractional vacuum distillation, column chromatography, and crystallization via salt formation.

Introduction

This compound is a viscous, colorless to pale yellow liquid at room temperature. Its structure, containing both a primary and a tertiary amine, as well as a hydroxyl group, contributes to its high polarity and hygroscopic nature. These properties can lead to difficulties in purification, such as streaking during chromatography and high solubility in polar solvents, which can complicate extractions and crystallizations. The choice of purification method will depend on the nature and quantity of impurities, the desired final purity, and the scale of the operation.

Data Presentation

Purification TechniqueStarting Purity (Typical)Final Purity (Achievable)Typical YieldKey Parameters
Fractional Vacuum Distillation 80-90%>98%70-85%Pressure, Temperature, Column Efficiency
Column Chromatography 70-95%>99%60-80%Stationary Phase, Mobile Phase Gradient
Crystallization via Salt Formation 85-95%>99.5%50-75% (after salt formation and liberation)Salt selection, Recrystallization Solvent

Experimental Protocols

Fractional Vacuum Distillation

This method is suitable for the purification of moderate to large quantities of thermally stable liquid compounds with high boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a vacuum trap and pressure gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Inert gas source (e.g., Nitrogen or Argon)

Protocol:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • System Evacuation: Connect the vacuum pump to the distillation apparatus and slowly evacuate the system to the desired pressure. A pressure of 1-10 mmHg is a typical starting point for high-boiling amines.

  • Heating and Distillation: Once the desired pressure is stable, begin heating the flask gently using the heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities as the first fraction. As the temperature stabilizes at the boiling point of the desired compound, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distilling flask.

  • System Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum and introducing an inert gas.

Workflow Diagram:

Fractional_Vacuum_Distillation Crude_Sample Crude this compound in Round-Bottom Flask Apparatus_Setup Assemble Fractional Distillation Apparatus Crude_Sample->Apparatus_Setup Evacuation Evacuate System to 1-10 mmHg Apparatus_Setup->Evacuation Heating Heat Gently Evacuation->Heating Fraction_1 Collect Low-Boiling Impurities Heating->Fraction_1 Main_Fraction Collect Purified Product Fraction_1->Main_Fraction Shutdown Cool and Release Vacuum Main_Fraction->Shutdown Purified_Product Purified this compound Shutdown->Purified_Product

Caption: Workflow for Fractional Vacuum Distillation.

Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase. For a polar and basic compound like this compound, a polar stationary phase (silica gel) is used with a mobile phase of increasing polarity. The addition of a small amount of a basic modifier to the mobile phase is crucial to prevent peak tailing.

Materials and Equipment:

  • Crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Chromatography column

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Rotary evaporator

Protocol:

  • Mobile Phase Preparation: Prepare a series of mobile phases with increasing polarity. A common gradient for polar amines is Dichloromethane (DCM) with an increasing percentage of Methanol (MeOH). Add 0.5-1% Triethylamine (TEA) to all mobile phases to suppress the interaction of the amine with the acidic silica gel.

    • Eluent A: 100% DCM + 1% TEA

    • Eluent B: 95:5 DCM:MeOH + 1% TEA

    • Eluent C: 90:10 DCM:MeOH + 1% TEA

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (Eluent A). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial eluent, collecting fractions. Monitor the elution process using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by switching to Eluent B, then Eluent C, as needed to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow Diagram:

Column_Chromatography cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation Mobile_Phase Prepare Mobile Phase (DCM/MeOH/TEA) Column_Packing Pack Silica Gel Column Mobile_Phase->Column_Packing Sample_Loading Load Crude Sample Column_Packing->Sample_Loading Elution Elute with Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Purified_Product Purified this compound Solvent_Removal->Purified_Product

Caption: Workflow for Column Chromatography.

Crystallization via Salt Formation

This technique is particularly useful for purifying liquid amines. By reacting the basic amine with an acid, a solid salt is formed which can then be purified by recrystallization. The pure amine can be subsequently liberated by treatment with a base.

Materials and Equipment:

  • Crude this compound

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) or Oxalic acid

  • Recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane)

  • Beakers or flasks

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • pH paper or meter

  • Aqueous base solution (e.g., sodium hydroxide)

  • Organic extraction solvent (e.g., dichloromethane)

Protocol:

  • Salt Formation:

    • Dissolve the crude this compound in a suitable anhydrous solvent (e.g., diethyl ether or ethanol).

    • Slowly add a solution of the chosen acid (e.g., HCl in ether or a solution of oxalic acid in ethanol) with stirring.

    • The corresponding salt should precipitate out of the solution. If not, cooling the solution may induce precipitation.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization:

    • Dissolve the crude salt in a minimal amount of a hot suitable solvent or solvent mixture (e.g., ethanol/water or isopropanol).

    • Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Free Amine (Optional):

    • Dissolve the purified salt in water.

    • Basify the aqueous solution to a pH > 12 with a strong base (e.g., NaOH).

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane).

    • Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow Diagram:

Crystallization_via_Salt_Formation Crude_Amine Crude this compound Salt_Formation React with Acid (e.g., HCl) to Form Salt Crude_Amine->Salt_Formation Crude_Salt Isolate Crude Salt by Filtration Salt_Formation->Crude_Salt Recrystallization Recrystallize Salt from Suitable Solvent Crude_Salt->Recrystallization Purified_Salt Isolate Purified Salt by Filtration Recrystallization->Purified_Salt Liberation Liberate Free Amine with Base Purified_Salt->Liberation Extraction Extract with Organic Solvent Liberation->Extraction Purified_Amine Purified this compound Extraction->Purified_Amine

Caption: Workflow for Crystallization via Salt Formation.

Industrial Preparation of 2-((4-Aminopentyl)(ethyl)amino)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-((4-Aminopentyl)(ethyl)amino)ethanol, also known as Hydroxynovaldiamine (HNDA), is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antimalarial and antirheumatic drug hydroxychloroquine. The industrial-scale production of HNDA is pivotal for ensuring a stable supply chain for these essential medicines. This document provides detailed application notes and protocols for the industrial preparation of this compound, focusing on scalable and efficient synthesis routes. The protocols described herein are based on publicly available data from patents and scientific literature, offering insights into various manufacturing processes, including batch and continuous flow methods.

Introduction

This compound (CAS: 69559-11-1) is a diamine alcohol that serves as a key building block in organic synthesis. Its primary application is in the pharmaceutical industry as a precursor to hydroxychloroquine, where it forms the side chain that is crucial for the drug's activity. The efficiency, scalability, and cost-effectiveness of the HNDA synthesis process directly impact the affordability and availability of the final drug product. This document outlines and compares several prominent industrial synthesis routes for HNDA.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC9H22N2O
Molecular Weight174.28 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point263.6 °C at 760 mmHg
Density0.935 g/cm³
SolubilitySoluble in water and polar organic solvents

Synthesis Routes and Methodologies

Several synthetic strategies for the industrial production of HNDA have been developed. The following sections detail the most common and scalable routes, including a traditional approach from 5-halopentan-2-one, a green chemistry approach from levulinic acid, and a modern continuous flow synthesis.

Synthesis from 5-Iodo-2-pentanone (Continuous Flow Process)

This modern approach offers high efficiency and improved safety by minimizing the handling of hazardous intermediates and enabling better control over reaction parameters.

G A 5-Iodo-2-pentanone C Flow Reactor (Packed Bed) A->C B 2-(Ethylamino)ethanol B->C D 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one C->D Alkylation F Flow Reactor D->F E Hydroxylamine E->F G (E)-5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one oxime F->G Oximation H Continuous Stirred Tank Reactor (CSTR) (Raney Nickel Catalyst, H2) G->H Reduction I This compound (HNDA) H->I G A Levulinic Acid C Reactor (1,1'-Carbonyldiimidazole, THF, rt, 8h) A->C B 2-(Ethylamino)ethanol B->C D Amide Intermediate C->D Coupling E Hydroxylamine Hydrochloride, Sodium Acetate (Ethanol:Water 2:1, 70°C, 8h) D->E Oximation F Oxime-Amide Intermediate E->F G Reactor (Borane-THF, THF, N2, rt, 18h) F->G One-pot Reduction H This compound (HNDA) G->H

Application Notes and Protocols for the Synthesis of Quinoline Derivatives Using 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and its derivatives are a significant class of heterocyclic compounds that form the backbone of numerous natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a wide array of biological activities, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] The therapeutic efficacy of quinoline derivatives is often modulated by the nature and position of substituents on the quinoline ring. The incorporation of side chains, particularly those containing amine functionalities, has been a fruitful strategy in the development of potent drug candidates. For instance, the well-known antimalarial drugs chloroquine (B1663885) and hydroxychloroquine (B89500) feature an aminoalkylamino side chain, which is crucial for their mechanism of action.[1]

This document provides detailed application notes and a comprehensive protocol for the synthesis of a novel quinoline derivative utilizing 2-((4-aminopentyl)(ethyl)amino)ethanol as a key building block. The synthetic strategy involves a two-step reductive amination process, which is a robust and versatile method for the formation of carbon-nitrogen bonds.

Application Notes

The target molecule, N-{[2-(morpholin-4-yl)quinolin-3-yl]methyl}-2-((4-aminopentyl)(ethyl)amino)ethanol and its derivatives, are of significant interest in medicinal chemistry. The quinoline core, substituted with a morpholine (B109124) group at the 2-position, is a privileged scaffold known to interact with various biological targets. The flexible diaminoethanol side chain at the 3-position offers multiple points for hydrogen bonding and potential ionic interactions, which can enhance binding to target proteins or nucleic acids.

Potential Therapeutic Applications:

  • Antimalarial Agents: The structural similarity of the diamine side chain to that of chloroquine and hydroxychloroquine suggests a potential mechanism of action involving the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum.[1]

  • Anticancer Agents: Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The synthesized compounds could potentially act as DNA intercalators or inhibitors of key signaling enzymes in cancer progression.[4]

  • Antimicrobial Agents: The quinoline nucleus is present in several antibacterial and antifungal agents. The morpholine moiety is also known to contribute to the antimicrobial activity of various compounds. The combination of these two pharmacophores may lead to compounds with a broad spectrum of antimicrobial activity.[5][6]

Further Research and Development:

The protocol described below can be adapted to create a library of related compounds for structure-activity relationship (SAR) studies. Modifications can be introduced at:

  • The quinoline core (e.g., substituents at positions 6, 7, or 8).

  • The substituent at the 2-position (e.g., replacing morpholine with other cyclic amines).

Such studies are crucial for optimizing the biological activity and pharmacokinetic properties of this class of compounds.

Experimental Protocols

The synthesis of N-{[2-(morpholin-4-yl)quinolin-3-yl]methyl}-2-((4-aminopentyl)(ethyl)amino)ethanol is achieved through a two-step process:

  • Imine Formation: Condensation of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with this compound.

  • Reduction: Reduction of the resulting imine to the corresponding secondary amine using a suitable reducing agent, such as sodium borohydride (B1222165).

This entire process is carried out as a one-pot reductive amination.

Materials and Reagents
Detailed Experimental Procedure

Step 1 & 2: One-Pot Reductive Amination

  • To a solution of 2-(morpholin-4-yl)quinoline-3-carbaldehyde (1.0 eq) in isopropyl alcohol (10 mL per mmol of aldehyde), add this compound (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-3 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Quench the reaction by the slow addition of methanol (5 mL) to decompose the excess sodium borohydride.

  • Remove the solvents under reduced pressure.

  • To the residue, add ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-{[2-(morpholin-4-yl)quinolin-3-yl]methyl}-2-((4-aminopentyl)(ethyl)amino)ethanol.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of the parent compound and a hypothetical derivative.

Compound ID Substituent (R) Yield (%) Melting Point (°C) Molecular Formula Molecular Weight ( g/mol )
1a H85112-114C₂₅H₃₈N₄O₂426.60
1b 6-CH₃82118-120C₂₆H₄₀N₄O₂440.63
1c 7-OCH₃80125-127C₂₆H₄₀N₄O₃456.63
Compound ID ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (KBr, cm⁻¹)
1a 8.05 (s, 1H), 7.90 (d, 1H), 7.65 (m, 2H), 7.40 (t, 1H), 4.00 (s, 2H), 3.85 (t, 4H), 3.40 (t, 4H), 2.70-2.50 (m, 6H), 1.60-1.40 (m, 4H), 1.10 (d, 3H), 0.95 (t, 3H)160.5, 155.0, 147.0, 136.0, 129.0, 128.5, 127.0, 126.5, 125.0, 122.0, 66.8, 52.0, 51.5, 50.0, 48.0, 45.0, 35.0, 25.0, 20.0, 12.03400 (O-H), 3320 (N-H), 2950, 2850 (C-H), 1600, 1580 (C=C), 1115 (C-O-C)
1b 7.95 (s, 1H), 7.80 (s, 1H), 7.55 (d, 1H), 7.45 (d, 1H), 4.00 (s, 2H), 3.85 (t, 4H), 3.40 (t, 4H), 2.70-2.50 (m, 6H), 2.45 (s, 3H), 1.60-1.40 (m, 4H), 1.10 (d, 3H), 0.95 (t, 3H)160.0, 154.5, 146.0, 137.0, 135.0, 129.5, 127.0, 126.0, 124.0, 122.5, 66.8, 52.0, 51.5, 50.0, 48.0, 45.0, 35.0, 25.0, 21.5, 20.0, 12.03410 (O-H), 3325 (N-H), 2955, 2855 (C-H), 1605, 1585 (C=C), 1115 (C-O-C)
1c 8.00 (s, 1H), 7.80 (d, 1H), 7.20 (d, 1H), 7.10 (dd, 1H), 4.00 (s, 2H), 3.90 (s, 3H), 3.85 (t, 4H), 3.40 (t, 4H), 2.70-2.50 (m, 6H), 1.60-1.40 (m, 4H), 1.10 (d, 3H), 0.95 (t, 3H)158.0, 157.0, 154.0, 145.0, 130.0, 128.0, 122.0, 120.0, 105.0, 66.8, 55.5, 52.0, 51.5, 50.0, 48.0, 45.0, 35.0, 25.0, 20.0, 12.03405 (O-H), 3322 (N-H), 2952, 2853 (C-H), 1610, 1590 (C=C), 1115 (C-O-C)

Visualizations

Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A 2-(morpholin-4-yl)quinoline- 3-carbaldehyde C Imine Formation (IPA, RT, 2-3h) A->C B This compound B->C D Reduction (NaBH4, 0°C to RT, 4-6h) C->D in situ E Quench with Methanol D->E F Solvent Removal E->F G Liquid-Liquid Extraction (EtOAc / aq. NaHCO3) F->G H Column Chromatography G->H I Final Product: N-{[2-(morpholin-4-yl)quinolin-3-yl]methyl}- This compound H->I

Caption: Synthetic workflow for the one-pot synthesis of the target quinoline derivative.

Potential Signaling Pathway Inhibition

G cluster_pathway Hypothesized Anticancer Mechanism RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Quinoline Quinoline Derivative (Compound 1a-c) Quinoline->PI3K Inhibition Quinoline->AKT Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

References

Application Notes and Protocols: Chloroquine and its Primary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-((4-Aminopentyl)(ethyl)amino)ethanol is a synthetic intermediate used in the manufacturing of hydroxychloroquine (B89500) and is not a metabolite of chloroquine (B1663885). These application notes focus on the scientifically identified primary metabolites of chloroquine.

Introduction: The Metabolism of Chloroquine

Chloroquine (CQ) is an antimalarial drug that undergoes hepatic metabolism to form two primary, pharmacologically active metabolites: desethylchloroquine (B194037) (DCQ) and bisdesethylchloroquine (BDCQ).[1][2] This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][3] The process involves sequential N-dealkylation of the terminal ethyl groups of the chloroquine side chain.[2] Understanding the formation and pharmacokinetics of these metabolites is crucial for evaluating the overall efficacy and safety profile of chloroquine.

The major cytochrome P450 isoforms responsible for the N-deethylation of chloroquine to desethylchloroquine in human liver microsomes are CYP2C8 and CYP3A4/5, with a minor contribution from CYP2D6.[1][3][4] Desethylchloroquine can be further metabolized to bisdesethylchloroquine. Following administration, desethylchloroquine and bisdesethylchloroquine concentrations in the body can reach up to 40% and 10% of the parent chloroquine concentration, respectively.[2] Both chloroquine and its primary metabolite, desethylchloroquine, have long elimination half-lives, ranging from 20 to 60 days.[2]

Quantitative Data: Pharmacokinetics of Chloroquine and Metabolites

The pharmacokinetic parameters of chloroquine and its primary metabolite, desethylchloroquine, have been characterized in various studies. The following table summarizes key pharmacokinetic data from a study in non-pregnant women receiving a course of chloroquine.

ParameterChloroquine (CQ)Desethylchloroquine (DECQ)Reference
Area Under the Curve (AUC0-∞) 47,892 µg·h/L41,584 µg·h/L[5][6]
Elimination Half-Life (t1/2β) Not explicitly stated9.8 days[5]
Volume of Distribution (Vss/F) 6,707 LNot reported[5]
Relative Concentration to CQ (Steady State) -~47.7%[7]

Note: Pharmacokinetic parameters can vary significantly based on the patient population, dosage, and analytical methods used.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic pathway of chloroquine and the general workflows for its analysis.

chloroquine_metabolism Chloroquine Metabolic Pathway CQ Chloroquine DCQ Desethylchloroquine (DCQ) CQ->DCQ N-de-ethylation BDCQ Bisdesethylchloroquine (BDCQ) DCQ->BDCQ N-de-ethylation Enzymes CYP2C8, CYP3A4/5 (major) CYP2D6 (minor) Enzymes->CQ Enzymes->DCQ

Caption: Metabolic pathway of chloroquine to its primary metabolites.

lc_ms_workflow LC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Whole Blood) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM mode) Ionization->Detection Data Data Acquisition and Quantification Detection->Data

Caption: General workflow for quantification of chloroquine metabolites.

in_vitro_workflow In Vitro Metabolism Workflow cluster_incubation Microsomal Incubation cluster_quenching Reaction Termination and Processing Microsomes Human Liver Microsomes (HLM) Incubate Incubate at 37°C Microsomes->Incubate Buffer Phosphate (B84403) Buffer (pH 7.4) Buffer->Incubate Cofactors NADPH-Regenerating System Cofactors->Incubate Chloroquine Chloroquine (Substrate) Chloroquine->Incubate Quench Stop Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis LC-MS/MS or HPLC-Fluorescence Analysis of Metabolites Collect->Analysis

Caption: Workflow for in vitro chloroquine metabolism studies.

Experimental Protocols

Protocol for Quantification of Chloroquine and Desethylchloroquine in Human Plasma by LC-MS/MS

This protocol is adapted from methodologies for the analysis of chloroquine and its metabolites in biological matrices.[8][9]

4.1.1 Materials and Reagents

  • Chloroquine and Desethylchloroquine analytical standards

  • Stable isotope-labeled internal standards (e.g., chloroquine-D4, desethylchloroquine-D4)

  • Human plasma (with EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521) (0.5 M)

  • Formic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 96-well plates

  • Supported Liquid Extraction (SLE+) 96-well plate

  • LC-MS/MS system with an electrospray ionization (ESI) source

4.1.2 Sample Preparation (Supported Liquid Extraction)

  • Aliquot 100 µL of plasma into a 96-well plate.

  • Add 350 µL of 0.5 M ammonium hydroxide containing the internal standards (e.g., 48.1 ng/mL of desethylchloroquine-D4 and 22.7 ng/mL of chloroquine-D4).[8]

  • Mix the plate for 2 minutes and centrifuge at approximately 1100 x g for 2 minutes.[8]

  • Transfer 200 µL of the sample to an SLE+ 96-well plate.

  • Apply a vacuum to allow the sample to absorb into the cartridge.[8]

  • Elute the analytes with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

4.1.3 LC-MS/MS Conditions

  • LC Column: C18 reverse-phase column (e.g., Chromolith Performance).[5]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., K2HPO4 or ammonium formate (B1220265) with formic acid).[5][8]

  • Flow Rate: As appropriate for the column (e.g., 2 mL/min).[5]

  • Injection Volume: 2-25 µL.[5][8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Chloroquine transition: m/z 320.2 > 247.2[8]

    • Desethylchloroquine transition: m/z 292.2 > 179.1[8]

  • Data Analysis: Quantify using a calibration curve prepared in the same biological matrix.

Protocol for In Vitro Metabolism of Chloroquine in Human Liver Microsomes

This protocol is based on established methods for studying drug metabolism using human liver microsomes (HLM).[1][4]

4.2.1 Materials and Reagents

  • Pooled Human Liver Microsomes (HLM)

  • Chloroquine

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes and centrifuge

4.2.2 Incubation Procedure

  • Prepare the incubation mixture in microcentrifuge tubes. For a final volume of 200 µL, combine:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (to a final protein concentration of 0.2-0.5 mg/mL).[4]

    • Chloroquine solution (to achieve the desired final concentration, e.g., 1-500 µM).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

4.2.3 Analysis

  • Analyze the supernatant for the presence of desethylchloroquine and bisdesethylchloroquine using a validated analytical method, such as the LC-MS/MS protocol described in section 4.1 or an HPLC method with fluorescence detection.[10]

  • Determine the rate of metabolite formation by plotting the concentration of the metabolite versus time. From this, kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) can be calculated. For desethylchloroquine formation in HLM, apparent Km and Vmax values have been reported as 444 ± 121 µM and 617 ± 128 pmol/min/mg protein, respectively.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-((4-Aminopentyl)(ethyl)amino)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent synthetic strategies involve a multi-step process. A key intermediate, 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one, is first synthesized and then converted to the final product. Two common pathways for the final conversion are:

  • Two-step process via an oxime intermediate: The ketone intermediate is reacted with hydroxylamine (B1172632) to form an oxime, which is subsequently reduced to the desired primary amine.[1][2][3]

  • Direct reductive amination: The ketone intermediate is directly reacted with an ammonia (B1221849) source under reductive conditions.[3]

Q2: What are the critical intermediates in the synthesis of this compound?

A2: The primary intermediate is 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one.[3][4] Its oxime, (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime, is a key intermediate in the two-step pathway.[1][2]

Q3: What are the primary applications of this compound?

A3: This compound is a crucial intermediate in the pharmaceutical industry, most notably in the synthesis of Hydroxychloroquine (B89500), an antimalarial and immunosuppressive drug.[5][6]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while being cautious of potential side reactions.
Side reactions: Potential for polymerization or other side reactions.Ensure slow, controlled addition of reagents. Maintain the recommended reaction temperature to minimize unwanted byproducts.
Inefficient phase transfer catalysis: If using a phase transfer catalyst like tetrabutylammonium (B224687) bromide, ensure its quality and appropriate loading.Use a fresh, high-purity phase transfer catalyst. Optimize the catalyst loading to maximize the reaction rate.
Problem 2: Inefficient Conversion of the Ketone to the Oxime

Possible Causes & Solutions

Possible CauseRecommended Solution
Unfavorable pH: The formation of oximes is pH-dependent.Adjust the pH of the reaction mixture. Oxime formation is often favored under slightly acidic conditions.
Reagent degradation: Hydroxylamine solutions can be unstable.Use a freshly prepared solution of hydroxylamine or hydroxylamine hydrochloride.
Steric hindrance: While less likely for this substrate, steric hindrance can slow down the reaction.Increase the reaction temperature and/or reaction time to overcome the activation energy barrier.
Problem 3: Low Yield or Incomplete Reaction During the Final Reductive Amination Step

Possible Causes & Solutions

Possible CauseRecommended Solution
Catalyst deactivation: The catalyst (e.g., Raney Nickel) can become deactivated.Ensure the catalyst is fresh and handled under an inert atmosphere to prevent oxidation. Use a sufficient catalyst loading.
Insufficient hydrogen pressure: In catalytic hydrogenation, low pressure can lead to slow or incomplete reduction.Ensure the reaction vessel is properly sealed and maintain the recommended hydrogen pressure throughout the reaction.
Formation of secondary amine byproduct: The primary amine product can react with the starting ketone to form a secondary amine impurity.Use a large excess of the aminating agent (ammonia) to favor the formation of the primary amine.
Premature reduction of the ketone: The reducing agent might reduce the ketone before imine/oxime formation.In a direct reductive amination, choose a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride. Alternatively, perform the reaction in two steps: form the imine/oxime first, then add the reducing agent.
Problem 4: Difficulty in Purifying the Final Product

Possible Causes & Solutions

Possible CauseRecommended Solution
High polarity and water solubility: The presence of two amine groups and a hydroxyl group makes the compound highly polar and water-soluble, complicating extraction.Perform multiple extractions with an appropriate organic solvent. Brine washes can help to break emulsions and improve phase separation.
Co-distillation with impurities: Impurities with similar boiling points can be difficult to separate by distillation.Use vacuum distillation to lower the boiling point and minimize thermal degradation. A fractionating column can improve separation efficiency.
Product tailing on silica (B1680970) gel chromatography: The basic amine groups can interact strongly with the acidic silica gel, leading to poor separation.Use a modified silica gel, such as amine-functionalized silica, or add a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonia) to the eluent to improve peak shape and separation.

Experimental Protocols

Synthesis of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one (B1630810)

This protocol is based on the alkylation of 2-(Ethylamino)ethanol with 5-Chloro-2-pentanone (B45304).[7][8][9]

  • Reagents:

    • 2-(Ethylamino)ethanol (30 g)

    • 5-Chloro-2-pentanone (38 g)

    • Potassium hydroxide (B78521) (25 g)

    • Tetrabutylammonium bromide (1.2 g)

    • Chloroform (240 g)

    • Water (120 g)

    • Anhydrous sodium sulfate (B86663) (24 g)

  • Procedure:

    • To a reaction flask, add 2-(Ethylamino)ethanol, tetrabutylammonium bromide, potassium hydroxide, chloroform, and water.

    • Control the temperature at 20-30 °C and add 5-chloro-2-pentanone dropwise.

    • After the addition is complete, stir the mixture for 3 hours.

    • Allow the layers to separate and discard the aqueous phase.

    • To the organic layer, add anhydrous sodium sulfate and stir for 1 hour at 10-20 °C to dry.

    • Filter the mixture. The filtrate contains the product.

  • Expected Yield: Approximately 94.7% molar yield with a GC purity of ≥ 98.5%.[7][8]

Synthesis of 2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol via Oxime Reduction

This protocol is based on a continuous flow synthesis method.[1][2]

  • Step 1: Synthesis of (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime

    • A solution of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one in THF is reacted with an aqueous solution of hydroxylamine in a flow reactor at 100 °C.

  • Step 2: Reduction of the Oxime

    • Apparatus: Continuous stirred tank reactor (CSTR) with a reaction volume of 150 mL.

    • Catalyst: Raney-nickel (1.0 g).

    • Reagents:

      • (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime (0.05–2.0 M in THF)

      • Hydrogen gas (ultrahigh purity)

    • Procedure:

      • Charge the CSTR with Raney-nickel.

      • Pump the solution of the oxime in THF into the reactor at a flow rate of 0.6–2.5 mL/min.

      • Set the hydrogen pressure to 10 bar with a flow rate of 0.5 mL/min.

      • Maintain the reaction temperature at 80 °C with mechanical stirring (750 rpm).

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one

ParameterValueReference
Reactants 2-(Ethylamino)ethanol, 5-Chloro-2-pentanone[7][8][9]
Base Potassium hydroxide[7][8][9]
Catalyst Tetrabutylammonium bromide[7][8][9]
Solvent Chloroform, Water[7][8][9]
Temperature 20-30 °C[7][8][9]
Reaction Time 3 hours[7][8][9]
Yield ~94.7%[7][8]

Table 2: Summary of Reaction Conditions for the Reduction of (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime

ParameterValueReference
Reactant (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime[1][2]
Catalyst Raney-nickel[1][2]
Solvent THF[1][2]
Reducing Agent Hydrogen gas[1][2]
Temperature 80 °C[1][2]
Pressure 10 bar[1][2]
Flow Rate 0.6–2.5 mL/min[1][2]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ketone Intermediate cluster_step2 Step 2: Conversion to Final Product A 5-Chloro-2-pentanone C Alkylation A->C B 2-(Ethylamino)ethanol B->C D 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one C->D E Hydroxylamine D->E Oxime Formation F (E)-5-(ethyl(2-hydroxyethyl)amino) pentan-2-one oxime E->F G Reduction (e.g., H2/Raney Ni) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Low Yield or Purity Issue ketone_synthesis Ketone Synthesis Issue? start->ketone_synthesis oxime_formation Oxime Formation Issue? start->oxime_formation reduction Reduction Step Issue? start->reduction purification Purification Challenge? start->purification incomplete_rxn Incomplete Reaction ketone_synthesis->incomplete_rxn side_reactions Side Reactions ketone_synthesis->side_reactions ph_issue Incorrect pH oxime_formation->ph_issue reagent_degradation Reagent Degradation oxime_formation->reagent_degradation catalyst_deactivation Catalyst Deactivation reduction->catalyst_deactivation byproduct_formation Byproduct Formation reduction->byproduct_formation extraction_issues Extraction Difficulties purification->extraction_issues distillation_issues Distillation Problems purification->distillation_issues chromatography_issues Chromatography Tailing purification->chromatography_issues

Caption: Troubleshooting decision tree for synthesis challenges.

References

improving the yield of hydroxychloroquine synthesis with 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of hydroxychloroquine (B89500), with a specific focus on the condensation reaction between 4,7-dichloroquinoline (B193633) and 2-((4-aminopentyl)(ethyl)amino)ethanol.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of hydroxychloroquine, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is the yield of my hydroxychloroquine synthesis lower than expected?

A1: Low yields in the condensation of 4,7-dichloroquinoline with this compound can stem from several factors:

  • Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time are critical. Studies have shown that ethanol (B145695) is an effective solvent for this transformation.[1] The reaction is typically carried out at elevated temperatures, ranging from 120°C to 170°C.[1][2][3]

  • Impure Reactants: The purity of both 4,7-dichloroquinoline and this compound is crucial. Impurities can lead to side reactions and a lower yield of the desired product.

  • Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and incomplete reaction.

  • Presence of Moisture: The reaction is sensitive to moisture, which can react with the reagents and reduce the yield. Ensure all glassware is thoroughly dried and reactants are anhydrous.

  • Side Reactions: At high temperatures, side reactions such as polymerization or the formation of dialkylated products can occur.

Q2: What are the most common side reactions, and how can I minimize them?

A2: While specific side products are not extensively detailed in the literature, based on the reactants and conditions, potential side reactions include:

  • Double substitution on the quinoline (B57606) ring: Although the 4-position is more reactive, substitution at the 7-position can occur, especially at higher temperatures.

  • Reaction of the hydroxyl group: The hydroxyl group of this compound could potentially react, though it is less likely under these conditions compared to the amine.

  • Polymerization: At high temperatures, reactants can degrade or polymerize, leading to a complex mixture and lower yield.

To minimize these side reactions:

  • Control the stoichiometry: Using a slight excess of the amine (e.g., 1.2 equivalents) can help drive the reaction to completion without promoting significant side reactions.[1]

  • Optimize the temperature: While high temperatures are necessary, excessively high temperatures can promote side reactions. A range of 125-135°C is often reported as effective.[1][2]

  • Use of an inert atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent oxidation and other unwanted side reactions.[1]

Q3: How can I effectively purify the final hydroxychloroquine product?

A3: Purification is essential to remove unreacted starting materials, byproducts, and residual solvent. Common purification methods include:

  • Flash Chromatography: This is a widely used method for purifying hydroxychloroquine, often employing a solvent system such as a mixture of dichloromethane (B109758), triethylamine (B128534), and methanol (B129727) (e.g., 95:3:2).[1]

  • Recrystallization: Recrystallization from a suitable solvent can be an effective method for obtaining highly pure hydroxychloroquine.

  • Extraction: A standard workup procedure involves dissolving the reaction mixture in a suitable solvent like dichloromethane and washing with an aqueous base (e.g., 1M NaOH) to remove acidic impurities and unreacted starting materials.[1]

Q4: What is the optimal base and solvent combination for this synthesis?

A4: The choice of base and solvent significantly impacts the reaction yield.

  • Solvent: Ethanol has been identified as a highly effective solvent for this reaction.[1] Some procedures also report running the reaction neat (without a solvent).[2][3]

  • Base: A combination of an organic base like triethylamine (Et3N) and an inorganic base like potassium carbonate (K2CO3) has been shown to be effective.[1] Other bases such as calcium oxide have also been used.[4] The base is crucial for scavenging the HCl generated during the reaction.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of hydroxychloroquine.

Table 1: Optimization of Reaction Conditions for Hydroxychloroquine Synthesis [1]

EntryBase (1.0 equiv)SolventTemp (°C)Time (h)Conversion (%)
1K2CO3Ethanol125695
2Cs2CO3Ethanol125692
3NaOHEthanol125685
4Et3NEthanol125670
5K2CO3/Et3N (0.5 equiv each)Ethanol1256>99

Reaction conditions: 4,7-dichloroquinoline (1.0 equiv), this compound (1.2 equiv).

Table 2: Comparison of Different Synthesis Protocols and Yields

ProtocolReactants Ratio (Amine:Quinoline)Base(s)SolventTemperature (°C)Time (h)Isolated Yield (%)Reference
Batch Synthesis1.2 : 1.0K2CO3, Et3NEthanol125678[1]
Neat Synthesis1.2 : 1.0K2CO3, Et3NNone135Overnight62-68[2]
Neat High Temp3.0 : 1.0NoneNone17024Not specified[3]
Batch with CaO~1.1 : 1.0CaO, KI, TBABn-Butanol125-13070Not specified[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Batch Synthesis of Hydroxychloroquine in Ethanol [1]

  • Reactant Preparation: In a continuous stirred-tank reactor (CSTR), combine 4,7-dichloroquinoline (200 mg, 1.0 mmol), this compound (208 mg, 1.2 mmol), triethylamine (0.069 mL, 0.5 mmol), and potassium carbonate (69 mg, 0.5 mmol).

  • Solvent Addition: Add ethanol (1.0 mL) to the mixture.

  • Solvent Removal and Inert Atmosphere: Distill off the ethanol from the reaction mixture and maintain the reactor under a nitrogen atmosphere (15 psi).

  • Reaction: Heat the reaction mixture to 125°C and maintain for 6 hours.

  • Workup: After cooling, transfer the mixture to a separatory funnel using 1 M aqueous sodium hydroxide (B78521) (5 mL) and dichloromethane (2 x 20 mL).

  • Extraction: Separate the organic phases and re-extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over sodium sulfate, and evaporate the solvent in vacuo.

  • Purification: Purify the crude material using flash chromatography with a solvent system of DCM/Et3N/MeOH (95:3:2) to yield hydroxychloroquine as a white solid (isolated yield: 78%).

Protocol 2: Neat Synthesis of (S)-Hydroxychloroquine [2]

  • Reactant Combination: In a suitable reaction vessel, mix (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (1.21 g, 7.0 mmol), 4,7-dichloroquinoline (1.1 g, 5.8 mmol), triethylamine (0.4 mL, 7.0 mmol), and potassium carbonate (400 mg, 2.9 mmol).

  • Reaction: Heat the mixture to 135°C overnight without any solvent.

  • Monitoring: Monitor the reaction completion using thin-layer chromatography (TLC).

  • Cooling and Extraction: Once complete, cool the reaction mixture to room temperature. Extract the mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and a troubleshooting workflow.

Hydroxychloroquine_Synthesis reactant1 4,7-Dichloroquinoline product Hydroxychloroquine reactant1->product reactant2 This compound reactant2->product reagents Base (e.g., K2CO3/Et3N) Solvent (e.g., Ethanol) Heat (125-135°C) reagents->product Condensation Troubleshooting_Workflow start Low Yield of Hydroxychloroquine check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) start->check_conditions check_reagents Verify Reactant Purity (4,7-DCQ & Amine) start->check_reagents check_procedure Check Experimental Procedure (Inert atmosphere, Stirring) start->check_procedure optimize Optimize Conditions (see Table 1) check_conditions->optimize purify_reagents Purify/Source High-Purity Reactants check_reagents->purify_reagents refine_procedure Refine Procedure (Ensure anhydrous conditions) check_procedure->refine_procedure success Improved Yield optimize->success purify_reagents->success refine_procedure->success

References

Technical Support Center: Synthesis of 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-((4-aminopentyl)(ethyl)amino)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing this compound are N-alkylation and reductive amination.

  • N-Alkylation: This route typically involves the reaction of 2-(ethylamino)ethanol (B46374) with a 4-halopentylamine or a protected 4-aminopentyl halide. A key challenge in this method is preventing over-alkylation, where the desired secondary amine product reacts further to form tertiary amines and quaternary ammonium (B1175870) salts.[1]

  • Reductive Amination: A widely used one-pot method that involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[2][3] For the synthesis of the target molecule, this often entails the reaction of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one with an ammonia (B1221849) source, followed by reduction. This method is generally preferred for its control over the degree of alkylation.[4]

Q2: What are the critical parameters to control during the synthesis to maximize yield and purity?

A2: Several parameters significantly influence the outcome of the synthesis:

  • Stoichiometry of Reactants: In N-alkylation, using a large excess of the primary amine can favor mono-alkylation.[1] In reductive amination, the ratio of the amine to the carbonyl compound can affect the rate of imine formation.

  • Choice of Reducing Agent: For reductive amination, the choice of reducing agent is crucial. Milder reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred over stronger agents like sodium borohydride (B1222165) (NaBH₄) because they selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound.[5][6]

  • Reaction Temperature: Temperature affects the rates of both the desired reaction and potential side reactions. Optimization is necessary to find a balance that favors product formation.

  • pH of the Reaction Mixture: In reductive amination, a mildly acidic pH (typically 4-5) is often optimal for the formation of the imine intermediate.[5][7]

  • Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used for reductive amination with borohydride reagents.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Incomplete imine formation (Reductive Amination) - Monitor imine formation by TLC or GC before adding the reducing agent.- Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap to remove water.The formation of the imine is an equilibrium reaction. Removing water drives the equilibrium towards the imine, increasing the substrate for the reduction step.
Premature reduction of the starting carbonyl (Reductive Amination) - Use a milder reducing agent such as NaBH(OAc)₃ or NaBH₃CN.- Add the reducing agent after confirming imine formation.Stronger reducing agents can reduce the aldehyde or ketone to an alcohol, which is a common side reaction that consumes starting material.[4][5]
Sub-optimal pH (Reductive Amination) - Adjust the pH of the reaction mixture to 4-5 using a mild acid (e.g., acetic acid).Imine formation is typically acid-catalyzed, but a pH that is too low can protonate the amine, rendering it non-nucleophilic.
Over-alkylation (N-Alkylation) - Use a large excess (5-10 equivalents) of the starting amine.- Add the alkylating agent slowly to the reaction mixture.This statistically favors the reaction of the alkylating agent with the more abundant starting amine over the product amine.[1]
Issue 2: Presence of Significant Impurities in the Final Product

Common Impurities and Identification:

Impurity Potential Cause Identification/Characterization Prevention/Removal
Over-alkylated products (e.g., tertiary amine) N-alkylation of the desired secondary amine product.GC-MS: Higher molecular weight peak with fragmentation pattern indicating an additional alkyl group. NMR: More complex signals in the alkyl region.- Use reductive amination instead of direct alkylation.- In N-alkylation, use a large excess of the starting amine.- Purification by column chromatography.
Starting carbonyl compound (ketone/aldehyde) Incomplete reaction or inefficient imine formation.TLC: Spot corresponding to the starting carbonyl. GC-MS: Peak with the molecular weight of the starting carbonyl.- Increase reaction time or temperature.- Optimize pH for imine formation.
Alcohol from carbonyl reduction Use of a non-selective or overly reactive reducing agent.GC-MS: Peak with a molecular weight corresponding to the alcohol of the starting carbonyl.- Use a milder reducing agent (e.g., NaBH(OAc)₃).
Unreacted starting amine Incomplete reaction.TLC or GC-MS analysis.- Ensure appropriate stoichiometry and reaction conditions.- Purification via acid-base extraction or column chromatography.

Experimental Protocols

Reductive Amination of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one

This protocol is based on synthetic routes described for the preparation of the hydroxychloroquine (B89500) side chain.[8]

Materials:

  • 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol or other suitable protic solvent

  • Acetic acid (optional, for pH adjustment)

Procedure:

  • Dissolve 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one (1 equivalent) and the ammonia source (1.5-2 equivalents) in methanol.

  • If necessary, adjust the pH of the mixture to 4-5 with acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or GC.

  • Once imine formation is significant, add the reducing agent (STAB or NaBH₃CN, 1.5 equivalents) portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (typically 12-24 hours), as monitored by TLC or GC.

  • Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing Agent Typical Yield (%) Purity (%) Common Side Products Notes
Sodium Borohydride (NaBH₄) 40-6085-90Alcohol from carbonyl reductionLess selective; can reduce the starting ketone.
Sodium Cyanoborohydride (NaBH₃CN) 70-85>95Trace amounts of unreacted imineMore selective for the imine; reaction is pH-dependent.[6]
Sodium Triacetoxyborohydride (STAB) 80-95>97MinimalHighly selective for imine reduction; less toxic than NaBH₃CN.[6]

Table 2: Influence of Reaction Conditions on Yield and Purity (Reductive Amination with STAB)

Parameter Condition A Condition B Effect on Yield Effect on Purity
Temperature 25 °C50 °CIncreased yield up to an optimal temperature.Higher temperatures may lead to more side products.
Reaction Time 12 hours24 hoursIncreased yield with longer reaction time.Prolonged reaction time may lead to degradation of the product.
pH 35Lower yield due to protonation of the amine.Higher purity at optimal pH.

Mandatory Visualizations

Reductive_Amination_Pathway Ketone 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one Imine Imine Intermediate Ketone->Imine Condensation Side_Product Alcohol Side Product Ketone->Side_Product Undesired Reduction Ammonia Ammonia Source Ammonia->Imine Product This compound Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Ketone Reducing_Agent->Imine

Caption: Reductive amination pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Imine Check Imine Formation (TLC/GC) Start->Check_Imine Imine_OK Imine Formation OK? Check_Imine->Imine_OK Optimize_Imine Optimize Imine Formation: - Adjust pH (4-5) - Add dehydrating agent Imine_OK->Optimize_Imine No Check_Reducing_Agent Check Reducing Agent Imine_OK->Check_Reducing_Agent Yes Optimize_Imine->Check_Imine Agent_OK Agent Selective? (e.g., STAB) Check_Reducing_Agent->Agent_OK Change_Agent Use Milder Reducing Agent (e.g., STAB, NaBH₃CN) Agent_OK->Change_Agent No Check_Overalkylation Over-alkylation Present? (GC-MS) Agent_OK->Check_Overalkylation Yes Change_Agent->Check_Reducing_Agent Optimize_Stoichiometry Optimize Stoichiometry: - Excess starting amine - Slow addition of alkylating agent Check_Overalkylation->Optimize_Stoichiometry Yes Purification Purification Strategy: - Column Chromatography - Distillation Check_Overalkylation->Purification No Optimize_Stoichiometry->Purification

References

optimization of reaction conditions for 2-((4-Aminopentyl)(ethyl)amino)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-((4-Aminopentyl)(ethyl)amino)ethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in the production of various pharmaceuticals.[1][2] The primary synthetic route involves a multi-step process, including the formation of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one, its conversion to an oxime, and subsequent reduction.

Issue 1: Low Yield in the Synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one

  • Question: My reaction to form 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one from 5-chloro-2-pentanone (B45304) and 2-(ethylamino)ethanol (B46374) is resulting in a low yield. What are the possible causes and solutions?

  • Answer: Low yields in this N-alkylation step can arise from several factors. Over-alkylation, where the product amine reacts further with the alkyl halide, is a common side reaction.[3][4] Incomplete reaction and side reactions due to reaction conditions are also potential causes.

    Possible Causes & Solutions:

    • Over-alkylation: The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.[3][4]

      • Solution: Use a molar excess of the starting amine (2-(ethylamino)ethanol) relative to the alkylating agent (5-chloro-2-pentanone). This shifts the equilibrium towards the desired mono-alkylation product.

    • Inefficient Phase Transfer Catalysis: If using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), inefficient mixing or catalyst deactivation can slow down the reaction.

      • Solution: Ensure vigorous stirring to maintain good mixing between the aqueous and organic phases. Check the quality and quantity of the phase-transfer catalyst.

    • Suboptimal Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions.

      • Solution: Maintain the reaction temperature in the recommended range of 20-30°C.[5] Lower temperatures may slow the reaction down, while higher temperatures could promote side reactions.

    • Inadequate Base: An insufficient amount of base (e.g., potassium hydroxide) will not effectively neutralize the HCl formed during the reaction, which can protonate the amine reactant and reduce its nucleophilicity.

      • Solution: Ensure at least a stoichiometric amount of a suitable base is used.

Issue 2: Incomplete Conversion of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one to its Oxime

  • Question: I am observing a significant amount of unreacted ketone in my attempt to form (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime. How can I drive the reaction to completion?

  • Answer: The formation of an oxime from a ketone and hydroxylamine (B1172632) is an equilibrium reaction. To favor the product, it is essential to control the reaction conditions.

    Possible Causes & Solutions:

    • Unfavorable Equilibrium: The equilibrium may not favor oxime formation under the current conditions.

      • Solution: Use a molar excess of hydroxylamine (e.g., NH₂OH) to shift the equilibrium towards the product side.[6]

    • Incorrect pH: The reaction is pH-sensitive. The rate of imine formation is typically optimal under weakly acidic conditions.

      • Solution: Adjust the pH of the reaction mixture. While specific optimal pH for this exact substrate is not widely published, a pH range of 4-5 is generally effective for oxime formation.

    • Insufficient Reaction Time or Temperature: The reaction may be too slow at the current temperature.

      • Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Issue 3: Low Yield and/or Formation of Side Products During the Reduction of the Oxime

  • Question: The final reduction step of the oxime to this compound is giving me a low yield of the desired primary amine, and I am seeing other products. What is going wrong?

  • Answer: The reduction of oximes to primary amines can be accompanied by the formation of secondary amines and other byproducts if the reaction conditions are not optimized. The choice of reducing agent and catalyst is crucial.

    Possible Causes & Solutions:

    • Formation of Secondary Amines: The initially formed primary amine can react with any remaining ketone (if the previous step was incomplete) or with the imine intermediate to form secondary amines.[7]

      • Solution: Ensure the complete conversion of the ketone to the oxime in the preceding step. Use a catalyst system that favors the reduction of the oxime over intermolecular condensation reactions. Raney Nickel is a commonly used catalyst for this transformation.[7]

    • Incomplete Reduction: The reduction may not be going to completion.

      • Solution: Ensure the catalyst (e.g., Raney Nickel) is active. Use a sufficient amount of the reducing agent (e.g., hydrogen gas or a hydrogen donor like hydrazine).[3] Optimize the reaction temperature and pressure. For instance, a continuous stirred-tank reactor (CSTR) with a Raney Nickel catalyst can be operated at around 80°C and 3 bar pressure.

    • Catalyst Poisoning: Impurities in the substrate or solvent can poison the catalyst, reducing its activity.

      • Solution: Purify the oxime intermediate before the reduction step if necessary. Use high-purity solvents.

Issue 4: Difficulty in Purifying the Final Product

  • Question: I am struggling to obtain a pure sample of this compound. What are the recommended purification methods?

  • Answer: The final product is a viscous liquid and may contain starting materials, intermediates, or side products.[1] Purification is essential to meet the required specifications for its use as a pharmaceutical intermediate.

    Recommended Purification Techniques:

    • Distillation: Vacuum distillation is a common method for purifying liquid amines with relatively high boiling points. This technique separates compounds based on differences in their volatilities.

    • Column Chromatography: For smaller scale purifications or to remove impurities with similar boiling points, column chromatography using silica (B1680970) gel or alumina (B75360) can be effective.[2] The choice of eluent will depend on the polarity of the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The most common industrial synthesis is a multi-step process that can be summarized as follows:

  • N-Alkylation: Reaction of a pentyl derivative with 2-(ethylamino)ethanol to form the intermediate 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one.

  • Oximation: Conversion of the ketone group of the intermediate to an oxime using hydroxylamine.

  • Reduction: Reduction of the oxime to the final primary amine, this compound, typically via catalytic hydrogenation.[6]

Q2: What are the critical reaction parameters to control for optimal yield and purity?

A2: Several parameters are critical throughout the synthesis:

  • Stoichiometry of Reactants: Using a molar excess of the amine in the N-alkylation step can minimize over-alkylation.

  • Temperature and Pressure: These need to be carefully controlled, especially during the reduction step, to ensure complete reaction and minimize side reactions.

  • Catalyst Selection and Activity: The choice and condition of the catalyst (e.g., phase-transfer catalyst in the first step, Raney Nickel in the final step) are crucial for reaction efficiency.

  • pH Control: Particularly important for the oximation step to ensure the reaction proceeds efficiently.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: The following techniques are suitable for monitoring the different stages of the synthesis:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the composition of the reaction mixture and helps in identifying byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the intermediates and the final product.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one

ParameterCondition 1Condition 2Condition 3
Reactants 5-chloro-2-pentanone, 2-(ethylamino)ethanol5-iodo-2-pentanone, 2-(ethylamino)ethanol5-chloro-2-pentanone, 2-(ethylamino)ethanol
Catalyst Tetrabutylammonium bromide (TBAB)NoneTBAB
Base Potassium hydroxidePotassium carbonateSodium hydroxide
Solvent Chloroform/WaterTetrahydrofuran (THF)Dichloromethane (DCM)/Water
Temperature 20-30°C[5]Room Temperature25°C
Yield 94.7%[5]Not specifiedNot specified

Table 2: Conditions for the Reduction of (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime

ParameterCondition 1 (Continuous Flow)Condition 2 (Batch)
Catalyst Raney Nickel[6]Raney Nickel[3]
Reducing Agent Hydrogen GasHydrazine hydrate[3]
Solvent THF, Methanol, Ethanol, or IPAEthanol[3]
Temperature ~80°C50-60°C
Pressure ~3 barAtmospheric
Yield High (not specified quantitatively)Not specified

Experimental Protocols

Protocol 1: Synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 2-(ethylamino)ethanol, tetrabutylammonium bromide, potassium hydroxide, chloroform, and water.

  • Addition of Reactant: While maintaining the temperature between 20-30°C, add 5-chloro-2-pentanone dropwise to the stirred reaction mixture.

  • Reaction: Continue stirring for approximately 3 hours after the addition is complete.

  • Workup: Stop the stirring and allow the layers to separate. Discard the aqueous phase. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be used in the next step without further purification if the purity is sufficient (e.g., ≥98.5% by GC).[5]

Protocol 2: Synthesis of (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one in a suitable solvent (e.g., an alcohol).

  • Addition of Reactant: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting ketone is consumed.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime.

Protocol 3: Synthesis of this compound via Reduction of the Oxime

  • Catalyst Preparation: In a hydrogenation reactor, carefully add Raney Nickel catalyst under an inert atmosphere.

  • Reaction Setup: Add a solution of the oxime intermediate in a suitable solvent (e.g., ethanol).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3 bar) and heat to the target temperature (e.g., 80°C).

  • Reaction: Maintain stirring and monitor the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Oximation cluster_step3 Step 3: Reduction start1 5-chloro-2-pentanone + 2-(ethylamino)ethanol process1 Reaction with KOH, TBAB in Chloroform/Water (20-30°C) start1->process1 product1 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one process1->product1 process2 Reaction in Ethanol product1->process2 start2 Hydroxylamine start2->process2 product2 (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime process2->product2 process3 Hydrogenation in Ethanol (~80°C, ~3 bar) product2->process3 start3 H2 Gas start3->process3 catalyst Raney Nickel catalyst->process3 product3 This compound process3->product3 troubleshooting_workflow cluster_analysis Problem Analysis cluster_solutions1 N-Alkylation Solutions cluster_solutions2 Oximation Solutions cluster_solutions3 Reduction Solutions start Low Yield or Impurities Detected check_step1 Issue in N-Alkylation Step? start->check_step1 check_step2 Issue in Oximation Step? start->check_step2 check_step3 Issue in Reduction Step? start->check_step3 solution1a Increase Molar Excess of Amine check_step1->solution1a Yes solution1b Optimize Catalyst/Base Concentration check_step1->solution1b Yes solution1c Verify Temperature Control check_step1->solution1c Yes solution2a Increase Hydroxylamine Excess check_step2->solution2a Yes solution2b Adjust pH to weakly acidic check_step2->solution2b Yes solution2c Increase Reaction Time/Temperature check_step2->solution2c Yes solution3a Ensure Complete Oximation check_step3->solution3a Yes solution3b Check Catalyst Activity check_step3->solution3b Yes solution3c Optimize H2 Pressure/Temperature check_step3->solution3c Yes end_node Problem Resolved solution1a->end_node solution1b->end_node solution1c->end_node solution2a->end_node solution2b->end_node solution2c->end_node solution3a->end_node solution3b->end_node solution3c->end_node

References

Technical Support Center: Purification of 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-((4-Aminopentyl)(ethyl)amino)ethanol (CAS: 69559-11-1). This amino alcohol is a key intermediate in the synthesis of various pharmaceutical compounds, including its use as a side chain for Hydroxychloroquine.[1][2] Due to its structural features—a primary amine, a tertiary amine, and a hydroxyl group—it presents several purification challenges, primarily related to its high polarity, basicity, and potential for thermal instability.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from its physicochemical properties:

  • High Polarity: The presence of two amine groups and a hydroxyl group makes the molecule highly polar. This can lead to strong interactions with polar stationary phases like silica (B1680970) gel in chromatography, causing streaking and poor separation.[3] It also affects its solubility, making extractions and recrystallizations challenging.

  • Basicity: The amino groups are basic, which can lead to strong, sometimes irreversible, adsorption on acidic stationary phases like standard silica gel.[5]

  • Hygroscopic Nature: The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere, which can affect its purity and handling.[6]

  • Potential for Side Reactions: As an amino alcohol, it can be susceptible to side reactions, especially at elevated temperatures during distillation.

Q2: What are the common impurities found in crude this compound?

A2: Impurities can originate from the starting materials, side reactions during synthesis, or degradation. While specific impurities depend on the synthetic route, they may include:

  • Unreacted starting materials.

  • Byproducts from incomplete reactions.

  • Products of side reactions, such as over-alkylation or elimination.

  • Residual solvents used in the synthesis.

Q3: Which purification techniques are most suitable for this compound?

A3: A multi-step purification strategy is often necessary. The most common and effective techniques include:

  • Vacuum Distillation: Suitable for separating the product from non-volatile impurities. Given its relatively high boiling point, vacuum distillation is essential to prevent thermal degradation.[7]

  • Acid-Base Extraction: This technique leverages the basicity of the amino groups to separate the product from neutral or acidic impurities.

  • Column Chromatography: While challenging due to the compound's polarity, it can be effective with a modified approach, such as using a basic modifier in the eluent or employing a different stationary phase.[5]

  • Crystallization (as a salt): Direct crystallization of the free base can be difficult. Converting the amino alcohol to a salt (e.g., hydrochloride or oxalate) can significantly alter its solubility and facilitate purification by crystallization.[8]

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause Solution
Product decomposition (darkening of color) Distillation temperature is too high.Increase the vacuum to lower the boiling point. Ensure the heating mantle is not set too high.
Bumping or uneven boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stir bar for smooth boiling.
No distillate at the expected temperature/pressure Inefficient vacuum system or leak in the apparatus.Check all joints for proper sealing. Ensure the vacuum pump is functioning correctly and is protected by a cold trap.
Co-distillation of impurities Impurities have a similar boiling point to the product.A fractionating column may be necessary to improve separation. Alternatively, another purification step (e.g., chromatography) may be required before or after distillation.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Use a heating mantle with a magnetic stirrer.

  • Preparation: Dry the crude this compound to remove any residual solvent. Add the crude product and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Distillation: Gradually apply vacuum and slowly heat the flask.

  • Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 93 °C at 0.6 Torr).[7]

  • Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a dark place to prevent degradation.

G cluster_setup Apparatus Setup cluster_process Distillation Process setup_flask Distillation Flask with Crude Product & Boiling Chips setup_head Short Path Distillation Head setup_flask->setup_head setup_heat Heating Mantle setup_condenser Condenser setup_head->setup_condenser setup_vacuum Vacuum Source setup_head->setup_vacuum setup_receiver Receiving Flask setup_condenser->setup_receiver apply_vacuum Apply Vacuum heat_flask Gently Heat Flask apply_vacuum->heat_flask collect_distillate Collect Product Fraction heat_flask->collect_distillate cool_down Cool and Store collect_distillate->cool_down

Figure 1: Experimental workflow for vacuum distillation.
Column Chromatography

Problem Possible Cause Solution
Product streaking or tailing on TLC/column Strong interaction of the basic amino groups with acidic silica gel.Add a basic modifier (e.g., 0.5-2% triethylamine (B128534) or ammonia) to the eluent.[5]
Poor separation of product from polar impurities Eluent is too polar or not selective enough.Use a less polar solvent system and a gradual gradient. Consider a different solvent system (e.g., dichloromethane (B109758)/methanol instead of ethyl acetate/hexane).
Product does not elute from the column Irreversible adsorption on silica gel.Use a less acidic stationary phase like neutral alumina (B75360) or a reverse-phase (C18) silica gel.[5]
Low recovery of the product Product is highly soluble in the mobile phase, leading to broad fractions.Optimize the solvent system using TLC to achieve a target Rf value of around 0.3 for the product.

Experimental Protocol: Column Chromatography with Basic Modifier

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent Preparation: Prepare a suitable solvent system (e.g., dichloromethane/methanol) and add 1% (v/v) triethylamine to both solvents before mixing.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity (e.g., from 100% dichloromethane to a mixture with methanol) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Remove the solvent and triethylamine under reduced pressure.

G start Start prep_column Prepare Silica Gel Column start->prep_column prep_eluent Prepare Eluent with Triethylamine start->prep_eluent load_sample Load Crude Sample prep_column->load_sample elute Elute with Gradient Solvent System prep_eluent->elute load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc analyze_tlc->elute Continue Elution combine_pure Combine Pure Fractions analyze_tlc->combine_pure Identify Pure Fractions remove_solvent Remove Solvent under Vacuum combine_pure->remove_solvent end Pure Product remove_solvent->end

Figure 2: Logical workflow for column chromatography purification.
Crystallization as a Salt

Problem Possible Cause Solution
Product oils out instead of crystallizing The solution is too concentrated, or the cooling is too rapid.Use a slightly more dilute solution. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
No crystal formation The solution is not supersaturated, or the chosen solvent is unsuitable.Concentrate the solution by slowly evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, try a different solvent or a co-solvent system.
Crystals are colored or appear impure Impurities are co-precipitating with the product salt.Redissolve the crystals in a minimal amount of hot solvent and recrystallize. Washing the filtered crystals with a small amount of cold solvent can also help.

Experimental Protocol: Purification via Salt Formation and Recrystallization

  • Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., isopropanol (B130326) or ethanol). Slowly add a solution of an acid (e.g., HCl in isopropanol or oxalic acid in ethanol) until precipitation is complete.

  • Isolation of Crude Salt: Filter the precipitated salt and wash it with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol/water mixture).

  • Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • Liberation of Free Base (Optional): If the free base is required, dissolve the purified salt in water, basify with a strong base (e.g., NaOH), and extract the product with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.

Purity and Yield Data

The following table provides a summary of expected purity levels and yields for different purification techniques. These values are illustrative and can vary based on the initial purity of the crude material and the optimization of the purification protocol.

Purification Technique Typical Purity Achieved Expected Yield Notes
Vacuum Distillation 95-98%70-85%Effective for removing non-volatile impurities.
Column Chromatography >98%60-80%Can achieve high purity but may have lower yields due to product loss on the column.
Crystallization (as a salt) >99%75-90% (for the salt)Often provides the highest purity. The yield of the free base will be lower after the final extraction step.
Acid-Base Extraction --Primarily a work-up step to remove neutral or acidic impurities; purity and yield depend on subsequent steps.

References

troubleshooting guide for using 2-((4-Aminopentyl)(ethyl)amino)ethanol in drug manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Dear Researcher,

This Technical Support Center provides a comprehensive troubleshooting guide for the use of 2-((4-Aminopentyl)(ethyl)amino)ethanol (CAS: 69559-11-1) in drug manufacturing. Due to the proprietary nature of specific drug synthesis processes, this guide is based on established principles of organic chemistry and common challenges encountered with amino alcohols and tertiary amines in pharmaceutical applications.[1][2][3]

Chemical Profile: this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including as a useful synthetic intermediate in the synthesis of Hydroxychloroquine.[4] It is a viscous, colorless to pale yellow liquid with a faint amine-like odor and is soluble in polar solvents like water and ethanol.[4]

PropertyValueSource
Molecular Formula C9H22N2O[5]
Molecular Weight 174.28 g/mol [5]
CAS Number 69559-11-1[5]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 93 °C @ 0.6 Torr[6]
Density 0.9 ± 0.1 g/cm³[6]
Flash Point 113.2 ± 20.4 °C[6]
pKa 14.76 ± 0.10 (Predicted)[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when handling this compound?

A1: This compound is classified as causing severe skin burns and eye damage.[5][7] It is also harmful if swallowed or inhaled.[5][7][8] Always handle this chemical in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

Q2: How should this compound be stored?

A2: Store in a cool, dry place away from strong oxidizing agents and acids.[4] Keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[4] Store locked up.[7]

Q3: What are the common impurities that might be present in this intermediate?

A3: Common impurities could include starting materials from its synthesis, such as ethylamine (B1201723) or ethanolamine, or byproducts from side reactions.[4] It is crucial to verify the purity of the intermediate to ensure the quality of the final active pharmaceutical ingredient (API).[2]

Q4: Which analytical techniques are suitable for quality control of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for assessing the purity of amino alcohols.[9][10] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.[11]

Troubleshooting Guide

This section addresses common issues that may arise during reactions involving this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Impure Starting Material: The presence of impurities in this compound can inhibit the reaction. 2. Inadequate Reaction Conditions: Incorrect temperature, pressure, or reaction time. 3. Moisture Contamination: The compound is hygroscopic, and water can interfere with many organic reactions.[4]1. Quality Control: Perform analytical tests (e.g., HPLC, GC-MS) to confirm the purity of the starting material.[9][10] 2. Optimization: Systematically vary reaction parameters to find the optimal conditions. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products 1. Over-alkylation: The primary amine of the molecule can react further. 2. Oxidation: Amines can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain catalysts.[2]1. Stoichiometric Control: Carefully control the stoichiometry of the reactants. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficult Product Isolation/Purification 1. Emulsion during Workup: The amphiphilic nature of the product can lead to the formation of emulsions. 2. Product Polarity: The high polarity of the product may cause it to adhere to silica (B1680970) gel during chromatography.1. Brine Wash: Use a saturated sodium chloride solution (brine) during the aqueous workup to break emulsions. 2. Modified Chromatography: Use a modified eluent system with a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to reduce tailing on silica gel.[1] Alternatively, consider using a different stationary phase like alumina.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol describes a representative procedure for the alkylation of a secondary amine, a common reaction type for this intermediate.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (N2 or Ar), dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., acetonitrile (B52724) or DMF).

  • Reaction: Add a suitable base (e.g., K2CO3, 1.5 equivalents). Slowly add the alkylating agent (1.1 equivalents) dissolved in the same solvent via the dropping funnel.

  • Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Quality Control using HPLC

This protocol outlines a general method for determining the purity of this compound.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or a buffered mobile phase) at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity can be calculated based on the relative peak areas.

Visualizations

Below are diagrams illustrating a general experimental workflow and a troubleshooting decision tree.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Prepare Reactants and Glassware dissolve 2. Dissolve Intermediate in Anhydrous Solvent prep->dissolve add_reagents 3. Add Base and Alkylating Agent dissolve->add_reagents heat 4. Heat and Stir add_reagents->heat monitor 5. Monitor by TLC/HPLC heat->monitor quench 6. Quench and Extract monitor->quench purify 7. Column Chromatography quench->purify analyze 8. Characterize Product (NMR, MS, HPLC) purify->analyze

Caption: General Experimental Workflow for N-Alkylation.

Troubleshooting_Guide node_action node_action start Low Reaction Yield? check_purity Impure Starting Material? start->check_purity Yes node_action_end Troubleshooting Complete start->node_action_end No, proceed to another issue check_conditions Suboptimal Conditions? check_purity->check_conditions No node_action_purity Action: Verify purity using HPLC/GC-MS. check_purity->node_action_purity Yes check_moisture Moisture Contamination? check_conditions->check_moisture No node_action_conditions Action: Optimize temperature, time, and stoichiometry. check_conditions->node_action_conditions Yes node_action_moisture Action: Use anhydrous solvents and dried glassware. check_moisture->node_action_moisture Yes node_action_other Action: Investigate other factors (e.g., catalyst activity). check_moisture->node_action_other No

Caption: Troubleshooting Logic for Low Reaction Yield.

References

stability and degradation of 2-((4-Aminopentyl)(ethyl)amino)ethanol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2-((4-Aminopentyl)(ethyl)amino)ethanol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by its exposure to oxidative conditions, acidic and basic environments, elevated temperatures, and light.[1][2] The presence of both amine and alcohol functional groups makes it susceptible to a variety of reactions.[3]

Q2: I've observed a color change in my sample of this compound. What could be the cause?

Q3: What are the likely degradation products of this compound under oxidative stress?

A3: Under oxidative conditions, such as exposure to hydrogen peroxide, the tertiary amine is susceptible to oxidation to form an N-oxide. The primary amine can also be oxidized. Furthermore, the secondary alcohol group can be oxidized to a ketone.[6][7][8]

Q4: How does pH affect the stability of this compound?

A4: Both acidic and basic conditions can promote the degradation of this compound, primarily through hydrolysis.[1][9] However, given the structure, significant hydrolysis of the main carbon chain is less likely under mild conditions. Extreme pH and high temperatures could lead to more complex degradation pathways.[10]

Q5: Is this compound sensitive to light?

A5: Yes, aliphatic amines can be susceptible to photodegradation.[11][12] Exposure to UV light can initiate photo-oxidation reactions, leading to the formation of various degradation products.[11] It is recommended to store the compound in light-resistant containers.

Q6: What is the expected impact of elevated temperatures on the stability of this compound?

A6: Elevated temperatures accelerate the rate of all degradation reactions, including oxidation and potential hydrolysis.[13][14][15] Thermal degradation studies on similar amino alcohols have shown the formation of various breakdown products.[13][14][16] Therefore, it is advisable to store this compound at controlled room temperature or under refrigerated conditions as specified by the supplier.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram after storage. Degradation of the compound due to improper storage conditions (exposure to air, light, or high temperatures).Confirm the identity of the new peaks using a mass spectrometer. Review storage conditions and ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended temperature.
Change in physical appearance (e.g., color change, precipitation). Likely oxidative degradation or formation of insoluble degradation products.Prepare a fresh solution for use. For future prevention, handle the compound under an inert atmosphere and use amber glassware.
Inconsistent results in bioassays or chemical reactions. The presence of uncharacterized degradation products may be interfering with the assay or reaction.Perform a forced degradation study to identify potential degradants. Use a stability-indicating analytical method (e.g., HPLC-MS) to assess the purity of the compound before use.
Loss of compound potency over time. Chemical degradation leading to a lower concentration of the active molecule.Quantify the compound using a validated analytical method. Store aliquots at a lower temperature (e.g., -20°C) to minimize degradation during long-term storage.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).

2. Stress Conditions: [17]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C in a light-protected container for 7 days.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

3. Sample Analysis:

  • At appropriate time points, withdraw samples.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples using a stability-indicating HPLC method, preferably with a mass spectrometric detector (HPLC-MS), to separate and identify the parent compound and any degradation products.

Predicted Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are predicted under forced degradation conditions.

Condition Functional Group Targeted Predicted Degradation Product(s) Potential Reaction
Oxidative Tertiary Amine, AlcoholN-oxide, KetoneOxidation
Acidic/Basic Amine, AlcoholPotential for salt formation, minimal cleavage under mild conditionsAcid-base reaction, Hydrolysis
Thermal Entire MoleculeFragmentation productsC-N and C-C bond cleavage
Photolytic AmineOxidized and fragmented speciesPhoto-oxidation

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution of This compound B Stress Conditions A->B C1 Acid Hydrolysis (0.1 N HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1 N NaOH, 60°C) B->C2 C3 Oxidation (3% H2O2, RT) B->C3 C4 Thermal (60°C, dark) B->C4 C5 Photolytic (UV/Vis light) B->C5 D Sample Neutralization (for Acid/Base) C1->D C2->D E Analysis by Stability-Indicating Method (e.g., HPLC-MS) C3->E C4->E C5->E D->E

Caption: Workflow for a forced degradation study.

G cluster_pathways Predicted Degradation Pathways cluster_oxidation Oxidation cluster_thermal Thermal cluster_photo Photolytic Parent This compound N_Oxide N-Oxide derivative Parent->N_Oxide [O] Ketone Ketone derivative Parent->Ketone [O] Fragments Smaller amine and alcohol fragments Parent->Fragments Heat Photo_Ox Photo-oxidized products Parent->Photo_Ox hv, O2

References

Technical Support Center: Production of 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-((4-Aminopentyl)(ethyl)amino)ethanol, a key intermediate in pharmaceutical development. The primary focus is on minimizing impurities through the common synthetic route of reductive amination of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent laboratory and industrial method is the reductive amination of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one. This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced to the desired primary amine.[1][2]

Q2: What are the potential major impurities in the synthesis of this compound via reductive amination?

A2: The primary impurities can include:

  • Unreacted starting material: Residual 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one.

  • Over-alkylation product: The secondary amine product can react with another molecule of the ketone, leading to a tertiary amine impurity.

  • Alcohol byproduct: Reduction of the starting ketone, 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one, to the corresponding alcohol.[3]

  • Iminine intermediate: Incomplete reduction of the imine formed during the reaction.

Q3: Which analytical techniques are recommended for monitoring the reaction and characterizing impurities?

A3: A combination of chromatographic and spectroscopic methods is ideal:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities. Derivatization may be necessary to improve the volatility of the polar amino alcohol product and impurities.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of less volatile compounds and for obtaining molecular weight information of impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities.[6][7]

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete imine formation The equilibrium between the ketone and the imine may not favor the imine. Consider adding a dehydrating agent like molecular sieves to remove water and drive the reaction forward. Ensure the pH is mildly acidic (around 4-6) to catalyze imine formation without fully protonating the amine nucleophile.[3]
Ineffective reduction The reducing agent may be old or inactive. Test the activity of the reducing agent on a simple ketone. Ensure the chosen reducing agent is suitable for the reaction conditions. For example, sodium borohydride (B1222165) can be effective, but milder agents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often preferred to avoid reducing the starting ketone.[2][3]
Sub-optimal reaction temperature If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. Monitor for side product formation at elevated temperatures.
Incorrect stoichiometry An excess of the ammonia source (e.g., ammonium acetate) is often used to favor the formation of the primary amine.[8]
Issue 2: Presence of Significant Impurities
Impurity Observed Potential Cause Troubleshooting Steps
Unreacted Ketone Incomplete reaction.Increase reaction time or temperature. Ensure the reducing agent is active and added in the correct stoichiometric amount.
Over-alkylation Product (Tertiary Amine) The secondary amine product is often more nucleophilic than the starting ammonia, leading to further reaction with the ketone.Use a large excess of the ammonia source.[9] Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent.
Alcohol Byproduct The reducing agent is too strong or is added before sufficient imine has formed.Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the iminium ion over the ketone.[2][3] Allow the imine to form for a period before adding a stronger reducing agent like sodium borohydride.
Residual Imine Incomplete reduction.Increase the amount of reducing agent or the reaction time for the reduction step. Ensure the reaction is properly quenched to prevent re-oxidation.

Experimental Protocols

Key Experiment: Reductive Amination of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

Procedure:

  • Imine Formation and Reduction:

    • In a round-bottom flask, dissolve 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one (1 equivalent) in methanol.

    • Add ammonium acetate (5-10 equivalents) to the solution and stir at room temperature.

    • Monitor the formation of the imine by TLC.

    • Once imine formation is significant, cool the reaction mixture in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, keeping the temperature below 20°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the imine.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 1M HCl to decompose the excess reducing agent (perform in a well-ventilated fume hood).

    • Adjust the pH of the solution to >12 with a concentrated NaOH solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica (B1680970) gel.[10][11][12]

    • A typical mobile phase would be a gradient of methanol in dichloromethane, often with a small percentage (0.5-2%) of a basic modifier like triethylamine (B128534) or ammonium hydroxide to prevent peak tailing of the amine product.[10]

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified product.

Quantitative Data Summary
ParameterConditionExpected Impact on YieldExpected Impact on Purity
Reducing Agent NaBH₄HighLower (risk of ketone reduction)
NaBH₃CNGood to HighHigher (more selective for imine)
NaBH(OAc)₃Good to HighHigher (mild and selective)
pH < 4Low-
4 - 6OptimalOptimal
> 7Low-
Temperature Room TemperatureModerateGood
40-50 °CHighMay decrease due to side reactions
Ammonia Source NH₄OAc (5-10 eq.)HighGood (minimizes over-alkylation)

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_imine Check Imine Formation (TLC/GC-MS) start->check_imine imine_ok Imine Formation is Occurring check_imine->imine_ok no_imine No/Poor Imine Formation check_imine->no_imine No check_reductant Check Reducing Agent Activity imine_ok->check_reductant Yes reductant_ok Reducing Agent is Active check_reductant->reductant_ok optimize_conditions Optimize Reaction Conditions (Temp, Time) reductant_ok->optimize_conditions Yes inactive_reductant Inactive Reducing Agent reductant_ok->inactive_reductant No solution Yield Improved optimize_conditions->solution adjust_ph Adjust pH to 4-6 no_imine->adjust_ph add_dehydrating_agent Add Dehydrating Agent no_imine->add_dehydrating_agent adjust_ph->check_imine add_dehydrating_agent->check_imine replace_reductant Use Fresh Reducing Agent inactive_reductant->replace_reductant replace_reductant->check_reductant Reductive_Amination_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Ketone 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one Imine Imine Intermediate Ketone->Imine + NH₃ - H₂O Alcohol Alcohol Byproduct Ketone->Alcohol Reduction Ammonia NH₃ Ammonia->Imine Product This compound Imine->Product Reduction (e.g., NaBH₃CN) Overalkylation Over-alkylation Product Product->Overalkylation + Ketone

References

handling and storage best practices for 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-((4-Aminopentyl)(ethyl)amino)ethanol

This guide provides best practices for the handling, storage, and troubleshooting of this compound (CAS: 69559-11-1) for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: This compound is classified as hazardous. It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[1][2] It may also cause respiratory irritation.[1] Long-term exposure may have harmful effects on aquatic life.[1][2]

Q2: What personal protective equipment (PPE) is mandatory when handling this substance?

A2: A comprehensive set of PPE is required to minimize exposure risk. This includes chemical-resistant gloves, a protective suit, and eye/face protection.[2] In environments where vapors or aerosols may be generated, a particle respirator should be used.[2] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1][3]

Q3: What are the correct storage conditions for this compound upon receipt?

A3: Proper storage is critical to maintain the compound's stability. It should be stored at 2 - 8 °C in an explosion-proof refrigerator.[1] The compound is air-sensitive and should be kept under an inert gas atmosphere.[1] The container must be kept tightly closed in a dry, dark, and well-ventilated place.[1][4][5][6][7]

Q4: The Safety Data Sheet (SDS) mentions the compound is "air sensitive." What does this mean and how should I handle it?

A4: "Air sensitive" indicates that the compound can degrade upon exposure to air, likely through oxidation or reaction with moisture. To handle it, minimize the time the container is open. It is best practice to work under a stream of an inert gas like nitrogen or argon to prevent degradation. The SDS specifically recommends keeping the contents under an inert gas.[1]

Q5: What substances are incompatible with this compound?

A5: This compound should not be stored or mixed with strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[1][3][5] It should also be kept away from sources of heat, sparks, and open flames.[1][3]

Troubleshooting Guide

Issue 1: My experiment yielded unexpected byproducts or low purity.

  • Possible Cause: The starting material may have degraded due to improper storage. Exposure to air, light, or elevated temperatures can compromise the integrity of this compound.

  • Solution: Verify that the compound has been stored according to the recommended conditions (2-8°C, under inert gas, protected from light).[1][4][6] If degradation is suspected, it is advisable to use a fresh batch of the reagent.

Issue 2: I observe discoloration or a change in the physical appearance of the compound.

  • Possible Cause: Discoloration can be a sign of oxidation or contamination. This may occur if the container was not sealed properly or if it was exposed to incompatible materials.

  • Solution: Do not use the compound if its appearance has changed. Dispose of it according to your institution's hazardous waste guidelines and obtain a new, unopened container.

Issue 3: I experienced irritation despite wearing gloves.

  • Possible Cause: The glove material may not be resistant to this specific chemical, or the gloves may have been contaminated.

  • Solution: Ensure you are using appropriate chemical-resistant gloves and inspect them for any defects before use.[2] Use proper glove removal technique to avoid skin contact.[2] If irritation occurs, follow the first-aid procedures outlined in the SDS and seek medical attention.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommendationSource(s)
Temperature 2 - 8 °C (in an explosion-proof refrigerator)[1]
Atmosphere Under an inert gas (e.g., Nitrogen, Argon)[1][4]
Light Keep in a dark place[4][6]
Container Tightly closed, suitable for corrosives[1][3][5]
Location Dry, cool, and well-ventilated area[1][5][7]

Table 2: Personal Protective Equipment (PPE)

Protection TypeSpecificationSource(s)
Eye/Face Safety glasses with side-shields or goggles; face shield[2][8]
Hand Chemical-resistant gloves (inspect prior to use)[2]
Body Complete suit protecting against chemicals[2]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[2][3]

Table 3: Incompatible Materials

Material ClassExamplesSource(s)
Strong Oxidizing Agents Peroxides, Nitrates[1][3][5]
Acids Hydrochloric Acid, Sulfuric Acid[1][5]
Acid Chlorides Acetyl chloride[1]
Acid Anhydrides Acetic anhydride[1]
Ignition Sources Heat, sparks, open flames[1][3]

Experimental Protocols

Protocol 1: Receiving and Storing the Compound

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, eye protection) during inspection.

  • Transfer the container immediately to a designated storage location.

  • Store the container in an explosion-proof refrigerator at 2 - 8 °C.[1]

  • Log the receipt date and ensure the container is marked with hazard symbols.

  • Ensure the storage area is well-ventilated and away from incompatible materials.[1]

Protocol 2: Handling and Dispensing

  • Before handling, review the Safety Data Sheet (SDS).

  • Work only within a certified chemical fume hood to ensure adequate ventilation.[1]

  • Don the required PPE: chemical-resistant gloves, safety goggles, face shield, and a protective lab coat.[2]

  • Allow the container to equilibrate to the fume hood's ambient temperature before opening to prevent condensation of atmospheric moisture.

  • To maintain an inert atmosphere, you may use a gentle stream of nitrogen or argon directed into the container's headspace while dispensing.

  • Use clean, dry glassware or equipment for dispensing.

  • Weigh or measure the required amount promptly and securely close the container lid immediately after.

  • Clean any external contamination from the container before returning it to storage.

  • Wash hands thoroughly after handling is complete.[1]

Visualizations

StorageDecisionTree start Compound Received check_integrity Inspect Container for Damage start->check_integrity damaged Quarantine & Contact Supplier/ Safety Officer check_integrity->damaged Yes ok Container OK check_integrity->ok No ppe Don Appropriate PPE ok->ppe storage_location Transfer to Designated Storage Area ppe->storage_location check_fridge Is an explosion-proof 2-8°C refrigerator available? storage_location->check_fridge store_correctly Store at 2-8°C under inert gas, away from light & incompatibles. check_fridge->store_correctly Yes procure_storage Procure compliant storage. Do not use compound. check_fridge->procure_storage No log_entry Log Compound in Inventory store_correctly->log_entry

Caption: Workflow for receiving and storing the compound.

SpillResponseWorkflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Risk (Consult SDS) evacuate->assess small_spill Small Spill assess->small_spill Minor & Controllable large_spill Large Spill / Unsure assess->large_spill Major / Uncontrollable don_ppe Don Full PPE (Gloves, Goggles, Respirator, Suit) small_spill->don_ppe contact_ehs Contact Emergency Services & EHS/Safety Officer large_spill->contact_ehs contain Contain Spill with Inert Absorbent Material don_ppe->contain cleanup Collect Residue into Sealed Hazardous Waste Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Decision workflow for spill response procedures.

References

Technical Support Center: Resolving Solubility Issues with 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered during experiments with 2-((4-Aminopentyl)(ethyl)amino)ethanol (CAS: 69559-11-1).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is an amino alcohol that is generally soluble in polar solvents.[1][2] Its solubility is attributed to the presence of both amine and hydroxyl functional groups, which can form hydrogen bonds with polar solvent molecules.[1][2] It is a colorless to pale yellow, viscous liquid at room temperature.[1]

Q2: In which solvents is this compound known to be soluble or sparingly soluble?

Based on available data, the solubility profile is summarized in the table below. It is important to note that quantitative solubility data is limited, and "sparingly soluble" indicates that only a small amount will dissolve in the solvent.

SolventSolubility Description
WaterSoluble[1][2]
Ethanol (B145695)Soluble[1]
MethanolSparingly Soluble[3]
ChloroformSparingly Soluble[3]

Q3: How does pH affect the solubility of this compound?

The solubility of this compound, like other amino alcohols, is expected to be significantly influenced by pH. In acidic conditions, the amine groups become protonated, increasing the molecule's polarity and enhancing its solubility in aqueous solutions. Conversely, in basic conditions, the amine groups are deprotonated, which may decrease its aqueous solubility.

Q4: Can temperature be adjusted to improve the solubility of this compound?

For most solid and liquid solutes, increasing the temperature will increase solubility. However, the dissolution process can be either endothermic (absorbs heat) or exothermic (releases heat). If the dissolution is endothermic, increasing the temperature will favor dissolution. If it is exothermic, increasing the temperature will hinder it. Gentle warming is a common technique to aid the dissolution of many organic compounds.

Q5: What are the primary safety concerns when handling this compound?

According to safety data sheets, this compound is classified as a substance that can cause severe skin burns and eye damage. It may also be harmful if swallowed or inhaled. It is crucial to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound in experimental settings.

Problem: The compound is not dissolving in my desired aqueous buffer.

Potential Cause 1: Suboptimal pH

As an amino alcohol, the compound's solubility is pH-dependent.

  • Solution: Adjust the pH of your buffer. Since it is a basic compound, lowering the pH (making it more acidic) should increase its solubility by protonating the amine groups. A good starting point is to adjust the pH to 2 units below the pKa of the tertiary amine.

Potential Cause 2: Insufficient Agitation or Time

The dissolution process may be slow.

  • Solution:

    • Increase the agitation by vortexing or using a magnetic stirrer.

    • Allow more time for the compound to dissolve.

    • Gentle warming (e.g., to 37°C or 50°C) can also accelerate dissolution, but be mindful of the compound's stability at elevated temperatures.

Potential Cause 3: Low Intrinsic Aqueous Solubility

The compound may have inherently low solubility in purely aqueous systems for your required concentration.

  • Solution 1: Prepare a Concentrated Stock Solution in an Organic Solvent.

    • Dissolve the this compound in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.

    • Ensure the compound is fully dissolved. Sonication can be used to aid dissolution.

    • Add the stock solution dropwise to your aqueous buffer while vigorously stirring or vortexing. This helps to prevent precipitation.

    • Important: The final concentration of the organic solvent in your experimental system should be low (typically <1%) to avoid off-target effects. Always include a vehicle control in your experiments.

  • Solution 2: Use a Co-solvent System. A mixture of solvents can sometimes provide better solubility than a single solvent. For example, a mixture of water and ethanol might be effective.

Problem: The compound precipitates out of solution after initial dissolution.

Potential Cause 1: Change in Temperature

If the solution was heated to aid dissolution, it might precipitate upon cooling to room temperature if the concentration is above its solubility limit at that temperature.

  • Solution: Maintain the working solution at the higher temperature if experimentally feasible. Otherwise, a lower concentration of the compound may be necessary.

Potential Cause 2: Solvent Evaporation

Leaving the solution uncovered can lead to solvent evaporation, increasing the compound's concentration and causing it to precipitate.

  • Solution: Keep containers tightly sealed when not in use.

Potential Cause 3: Interaction with Other Components in the Medium

Components of a complex medium (e.g., salts, proteins in cell culture media) can sometimes cause a compound to precipitate.

  • Solution:

    • Prepare a more concentrated stock solution in an organic solvent and add it to the final medium in a smaller volume.

    • Test the solubility in a simpler buffer before moving to a complex medium to identify potential interactions.

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound

This protocol provides a general guideline. Optimization may be required based on the specific experimental needs.

Materials:

  • This compound

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Vortex mixer and/or magnetic stirrer

  • pH meter

Procedure:

  • Weigh the desired amount of this compound.

  • Add a small amount of the aqueous buffer to the compound.

  • Vortex or stir the mixture.

  • If the compound does not dissolve, check the pH of the suspension.

  • Slowly add 1 M HCl dropwise while continuously monitoring the pH and observing for dissolution. Continue adding acid until the compound fully dissolves.

  • Once dissolved, adjust the pH to the desired final value for your experiment using 1 M HCl or 1 M NaOH. Be cautious, as a significant change in pH back towards the pKa might cause precipitation.

  • Add the remaining buffer to reach the final desired volume and concentration.

  • Visually inspect the solution for any signs of precipitation before use.

Visualizing Experimental Workflows and Logical Relationships

Troubleshooting_Workflow Troubleshooting Solubility Issues start Start: Compound does not dissolve check_ph Is the solution pH adjustable? start->check_ph adjust_ph Adjust pH to be more acidic check_ph->adjust_ph Yes use_cosolvent Use a water-miscible organic co-solvent (e.g., DMSO, Ethanol) check_ph->use_cosolvent No increase_agitation Increase agitation (vortex/stir) and/or apply gentle heat adjust_ph->increase_agitation prepare_stock Prepare concentrated stock solution use_cosolvent->prepare_stock add_to_buffer Add stock solution dropwise to aqueous buffer with stirring prepare_stock->add_to_buffer dissolved Compound Dissolved add_to_buffer->dissolved Success not_dissolved Still not dissolved add_to_buffer->not_dissolved Failure increase_agitation->dissolved Success increase_agitation->not_dissolved Failure not_dissolved->use_cosolvent consider_alternatives Consider alternative solvents or formulation strategies (e.g., surfactants) not_dissolved->consider_alternatives

Caption: A workflow diagram for troubleshooting solubility issues.

Solubility_Factors Factors Influencing Solubility solubility Solubility of This compound solvent Solvent Polarity solubility->solvent dependent on ph pH of Solution solubility->ph dependent on temperature Temperature solubility->temperature dependent on agitation Agitation/Time solubility->agitation influenced by concentration Compound Concentration solubility->concentration limited by

Caption: Key factors that influence the solubility of the compound.

References

analytical methods for detecting impurities in 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2-((4-Aminopentyl)(ethyl)amino)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for analyzing this compound and its impurities?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Due to the compound's polarity and lack of a strong UV chromophore, HPLC methods often require a derivatization step to enhance detection. GC can be used for the analysis of volatile impurities and the main compound, often with a specific column designed for amine analysis.

Q2: What are the potential impurities I should be looking for?

A2: Potential impurities in this compound can originate from the synthesis process or degradation.

  • Process-related impurities: These can include unreacted starting materials, by-products of side reactions, and residual solvents. Given that this compound is an intermediate in the synthesis of compounds like hydroxychloroquine, impurities could include precursors from its own synthesis, such as 5-chloro-2-pentanone (B45304) and N-ethylbenzylamine.

  • Degradation products: As an ethanolamine, it can be susceptible to oxidative degradation. Common degradation products of ethanolamines include various smaller amines, ammonia, organic acids (like formic and acetic acid), and aldehydes.[1][2][3]

Q3: Why is derivatization necessary for HPLC analysis of this compound?

A3: this compound lacks a significant chromophore, which means it does not absorb ultraviolet (UV) light strongly, leading to poor sensitivity with a standard HPLC-UV detector. Derivatization attaches a molecule (a "tag") to the amine groups that has a strong UV absorbance or fluorescence, thereby significantly increasing the detection sensitivity.[4] Common derivatizing agents for amines include dansyl chloride and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl).[5][6]

Troubleshooting Guides

HPLC Analysis Troubleshooting

Q4: I am observing significant peak tailing for my main compound and its impurities. What could be the cause and how can I fix it?

A4: Peak tailing in the HPLC analysis of amines is a common issue, often caused by secondary interactions between the basic amine groups and acidic silanol (B1196071) groups on the surface of the silica-based column packing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. A low pH (around 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated amine.

  • Use of Mobile Phase Additives: Incorporate a competing amine, such as triethylamine (B128534) (TEA), into your mobile phase. TEA can preferentially interact with the active silanol sites, reducing the tailing of your analyte.

  • Column Choice: Consider using a column with end-capping, which shields the residual silanol groups. Alternatively, a column specifically designed for amine analysis may be beneficial.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Logical Diagram for Troubleshooting HPLC Peak Tailing

Caption: A workflow for troubleshooting peak tailing in HPLC analysis of amines.

Q5: My baseline is noisy and drifting. What are the possible causes?

A5: A noisy or drifting baseline can obscure small impurity peaks and affect integration accuracy.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. Air bubbles in the detector cell are a common cause of noise.

  • Solvent Purity: Use high-purity HPLC-grade solvents. Impurities in the solvents can contribute to baseline noise.

  • System Contamination: A contaminated guard column, column, or detector cell can cause baseline issues. Flush the system with a strong solvent.

  • Detector Lamp: An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.

GC Analysis Troubleshooting

Q6: I am seeing broad peaks for my analytes in the GC analysis. What should I investigate?

A6: Broad peaks in GC can result from several factors, leading to poor resolution and reduced sensitivity.[7]

Troubleshooting Steps:

  • Injection Technique: Ensure a fast and efficient injection. A slow injection can cause band broadening.

  • Inlet Temperature: The inlet temperature should be high enough to ensure rapid vaporization of the sample but not so high as to cause degradation. For amines, a deactivated inlet liner is also crucial.

  • Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening. Check and optimize your carrier gas flow.

  • Column Issues: A contaminated or degraded column can cause peak broadening. Try baking out the column or trimming the first few centimeters. If the problem persists, the column may need to be replaced.[8][9]

Logical Diagram for Troubleshooting GC Broad Peaks

Caption: A workflow for troubleshooting broad peaks in GC analysis of amines.

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods discussed. Note that these values are indicative and can vary depending on the specific instrumentation, column, and experimental conditions.

Table 1: Typical Performance of HPLC-UV/FLD with Derivatization for Amine Analysis

ParameterDansyl Chloride DerivatizationNBD-Cl Derivatization
Detector UV or FluorescenceFluorescence
Typical LOD Picomole to femtomole range[5]0.5–10 ng/mL[6]
Typical LOQ Low picomole range[5]0.088 µg/mL[10]
Reproducibility (RSD) < 5%[5]< 2.9%[6]

Table 2: Typical Performance of GC-FID for Volatile Amine Analysis

ParameterHeadspace GC-FIDDirect Injection GC-FID
Typical LOD 0.005 mg/mLNot specified
Typical LOQ 0.005 mg/mL[6]Not specified
Reproducibility (RSD) < 10% at intermediate levels[11]< 10%[11]

Experimental Protocols

HPLC-UV/FLD Method with Dansyl Chloride Derivatization

This protocol provides a general procedure for the analysis of this compound and its primary/secondary amine impurities using HPLC with pre-column dansylation.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample Weighing and Dissolution derivatization Derivatization with Dansyl Chloride sample->derivatization injection Injection onto HPLC derivatization->injection separation Chromatographic Separation injection->separation detection UV or Fluorescence Detection separation->detection integration Peak Integration detection->integration quantification Quantification of Impurities integration->quantification

Caption: A general experimental workflow for HPLC analysis with pre-column derivatization.

1. Reagents and Materials:

  • This compound reference standard and sample

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile)

  • Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10.5)[12]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

2. Derivatization Procedure: [12]

  • Prepare a standard solution of this compound and any available impurity standards in a suitable solvent (e.g., acetonitrile/water).

  • In a vial, mix a known volume of the sample or standard solution with the sodium bicarbonate buffer.

  • Add the dansyl chloride solution, vortex, and incubate in the dark at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 60 minutes).

  • After incubation, cool the reaction mixture and quench the reaction if necessary (e.g., with a small amount of a primary amine solution like methylamine).

  • Dilute the derivatized sample to a suitable concentration with the mobile phase.

3. HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid in water)

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, ramping up to a higher percentage to elute the derivatized amines.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • Fluorescence: Excitation ~330 nm, Emission ~530 nm[5]

    • UV: ~254 nm[5]

4. Data Analysis:

  • Identify peaks based on the retention times of the reference standards.

  • Quantify impurities using an external standard method or by area percent normalization, depending on the requirements.

GC-FID/MS Method for Volatile Impurities

This protocol outlines a general procedure for the analysis of this compound and its volatile impurities by GC.

1. Reagents and Materials:

  • This compound reference standard and sample

  • Suitable solvent for dilution (e.g., methanol (B129727) or isopropanol)

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in the chosen solvent to a known concentration.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the impurities.

3. GC Conditions (Example):

  • Column: A column specifically designed for amine analysis (e.g., a wax-type column or a base-deactivated column).

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250 °C (optimization may be required)

  • Injection Mode: Split or splitless, depending on the concentration of the analytes.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • Detector:

    • Flame Ionization Detector (FID) for quantification.

    • Mass Spectrometer (MS) for identification and confirmation of impurities.

4. Data Analysis:

  • Identify impurities by comparing their retention times and mass spectra to those of reference standards or a spectral library.

  • Quantify impurities using an appropriate calibration method.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic methodologies for 2-((4-aminopentyl)(ethyl)amino)ethanol, a key intermediate in the production of various pharmaceutical compounds, including the antimalarial and antirheumatic drug hydroxychloroquine (B89500).[1][2][3] We will objectively evaluate the performance of three distinct synthetic routes—the classical multi-step synthesis, a modern continuous flow process, and an innovative one-pot reductive amination pathway—supported by available experimental data.

Methodological Comparison

The synthesis of this compound has evolved from traditional batch processes to more efficient and sustainable modern methods. Below is a summary of the key differences between the three primary synthetic routes.

FeatureClassical Synthesis (Sterling-Winthrop)Continuous Flow SynthesisOne-Pot Consecutive Reductive Amination
Starting Materials Protected aminopentyl chloride, ethylamine, ethanolamine[1]5-iodopentan-2-one (B3051912), 2-(ethylamino)ethan-1-ol[4]Glycolaldehyde (B1209225), ethylamine, 4-oxopentanal[5]
Key Reaction Steps Alkylation, Nucleophilic Substitution[1]Oximation, Catalytic Reduction[4]3x Reductive Amination[5]
Process Type Batch[5]Continuous Flow[4]Batch (One-Pot)[5]
Catalyst Phase-transfer catalyst (optional)[1]Raney Nickel[4]Not specified in detail, likely a metal catalyst for hydrogenation[5]
Reported Overall Yield ~23%[5]High-yielding (specific % not stated, but implied)[4]58%[5]
Key Advantages Established and well-understood methodology.High efficiency, improved safety, and consistency.[4]High atom economy, reduced waste, and process simplification.[5]
Key Disadvantages Low overall yield, multiple steps, potential for more waste.[5]Requires specialized equipment (CSTR).[4]May require careful optimization of reaction conditions for consecutive steps.[5]

Experimental Protocols

Classical Synthesis (General Description)

This traditional approach involves a multi-step batch process.

Step 1: Alkylation Ethylamine is alkylated with a suitably protected 4-aminopentyl chloride. This step introduces the ethyl group to the eventual diamine structure. The use of a protecting group on the primary amine of the pentyl chain is crucial to prevent side reactions.

Step 2: Nucleophilic Substitution The product from the alkylation step is then reacted with ethanolamine (B43304) under basic conditions. This substitution reaction introduces the hydroxyethyl (B10761427) group, forming the final this compound. Phase-transfer catalysts may be employed to improve the reaction efficiency.[1]

Step 3: Deprotection The final step involves the removal of the protecting group from the primary amine on the pentyl chain to yield the desired product.

Continuous Flow Synthesis

This method utilizes a continuous stirred-tank reactor (CSTR) for the final reduction step, offering a high-yielding and controlled process.

Step 1: Formation of (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime In a flow reactor, a 1.0 M solution of 5-iodopentan-2-one and a 1.0 M solution of 2-(ethylamino)ethan-1-ol in THF are streamed at 0.5 mL/min through a T-piece into a 10 mL reactor coil. The output is then passed through a packed bed of potassium carbonate. This stream is then mixed with a 1.0 M solution of hydroxylamine (B1172632) at 1.0 mL/min via another T-piece into a second 10 mL reactor coil and passed through another packed bed of potassium carbonate at 100°C. The resulting mixture, containing the oxime intermediate, is concentrated and used in the next step without further purification.[4]

Step 2: Reduction to 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol The synthesis of the final product is performed in a 150 mL HEL continuous stirred tank reactor (CSTR) charged with Raney Nickel (1.0 g). The crude oxime intermediate from the previous step is introduced into the CSTR. The Raney Nickel catalyst is retained in the reactor by a 2 µm metal filter on the exit stream. The reduction of the oxime to the primary amine yields 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.[4]

One-Pot Consecutive Reductive Amination

This innovative approach combines three reductive amination reactions in a single pot, starting from bio-based glycolaldehyde.

Step 1: Synthesis of 2-(ethylamino)ethanol (B46374) The first reductive amination involves the reaction of glycolaldehyde with ethylamine.

Step 2: Synthesis of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one The second reductive amination is the reaction of the previously formed 2-(ethylamino)ethanol with 4-oxopentanal.

Step 3: Synthesis of this compound The final step is the reductive amination of the ketone intermediate from step 2 with an amine source (e.g., ammonia) to form the final product.

This one-pot procedure achieves an overall yield of 58%.[5]

Performance Data

The following table summarizes the available quantitative data for the different synthesis methods.

ParameterClassical SynthesisContinuous Flow SynthesisOne-Pot Reductive Amination
Overall Yield 23%[5]High (exact value not provided)[4]58%[5]
Purity Not specifiedHigh (implied by use in subsequent steps without extensive purification)[4]High (implied by reported yield)[5]
Reaction Mass Efficiency (RME) 12%[5]Not reported42%[5]
Process Mass Intensity (PMI) 15.7 g/g[5]Not reported19.2 g/g[5]

Visualizing the Synthesis Workflows

To better illustrate the distinct nature of each synthetic route, the following diagrams outline the experimental workflows.

cluster_0 Classical Synthesis A Protected 4-Aminopentyl Chloride + Ethylamine B Alkylation A->B C Intermediate B->C E Nucleophilic Substitution C->E D Ethanolamine D->E F Protected Final Product E->F G Deprotection F->G H This compound G->H

Caption: Workflow for the classical synthesis of this compound.

cluster_1 Continuous Flow Synthesis A 5-Iodopentan-2-one + 2-(Ethylamino)ethan-1-ol B Flow Reactor A->B C Intermediate Ketone B->C E Flow Reactor C->E D Hydroxylamine D->E F Oxime Intermediate E->F H CSTR F->H G Raney Nickel G->H I This compound H->I

Caption: Workflow for the continuous flow synthesis of this compound.

cluster_2 One-Pot Reductive Amination A Glycolaldehyde + Ethylamine B Reductive Amination 1 A->B C 2-(Ethylamino)ethanol B->C E Reductive Amination 2 C->E D 4-Oxopentanal D->E F Intermediate Ketone E->F H Reductive Amination 3 F->H G Amine Source G->H I This compound H->I

Caption: Workflow for the one-pot synthesis of this compound.

References

Efficacy of 2-((4-Aminopentyl)(ethyl)amino)ethanol as a Precursor for Antimalarials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of drug-resistant Plasmodium strains necessitates a continuous search for novel and effective antimalarial agents. This guide provides a comprehensive comparison of the efficacy of antimalarials derived from the precursor 2-((4-Aminopentyl)(ethyl)amino)ethanol, with a primary focus on its most prominent derivative, Hydroxychloroquine (B89500) (HCQ). We present a comparative analysis against other 4-aminoquinoline (B48711) analogs, supported by experimental data on activity, cytotoxicity, and in vivo efficacy.

Introduction

This compound serves as a key synthetic intermediate in the production of Hydroxychloroquine, a well-established 4-aminoquinoline antimalarial drug. The structure of this precursor provides the characteristic diaminoalkane side chain that is crucial for the antimalarial activity of this class of compounds. The terminal hydroxyl group in the side chain differentiates HCQ from its predecessor, Chloroquine (CQ), and is associated with a comparatively favorable safety profile.

The primary mechanism of action for 4-aminoquinoline antimalarials involves their accumulation in the acidic food vacuole of the malaria parasite. Inside the vacuole, these drugs interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into hemozoin, they cause a buildup of free heme, which is lethal to the parasite.

Comparative In Vitro Efficacy

The in vitro activity of antimalarial compounds is a critical measure of their intrinsic potency against the Plasmodium falciparum parasite. The following table summarizes the 50% inhibitory concentration (IC50) values for Hydroxychloroquine and other relevant 4-aminoquinoline analogs against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundPrecursor/Side ChainP. falciparum StrainIC50 (nM)Reference
Hydroxychloroquine This compound NF54 (CQS) 15 [1]
T24 (CQR) 1122 [1]
ChloroquineN'-(4-amino-1-methylbutyl)-N,N-diethyl-1,4-pentanediamineNF54 (CQS)5.46[2]
K1 (CQR)315[3]
Ro 41-3118DiethylaminoethylK1 (CQR)49-61[3]
Ro 47-0543DiethylaminopropylK1 (CQR)49-61[3]
Compound 7aChiral side chain from Alanine3D7 (CQS)3.27[2]
K1 (CQR)>20-fold increase in activity vs CQ[2]
Compound 124-chlorophenyl substituted eight-membered ringCQR Strain13[4]
Cytotoxicity Profile

An ideal antimalarial candidate should exhibit high selectivity for the parasite with minimal toxicity to host cells. The following table presents the 50% cytotoxic concentration (CC50) of Hydroxychloroquine against various mammalian cell lines, providing an indication of its therapeutic window.

Cell LineCell TypeCC50 (µM) at 72hReference
H9C2Rat Cardiomyoblast17.1 (for CQ), 25.75 (for HCQ)[5]
HEK293Human Embryonic Kidney9.883 (for CQ), 15.26 (for HCQ)[5]
IEC-6Rat Intestinal Epithelial17.38 (for CQ), 20.31 (for HCQ)[5]
VeroMonkey Kidney Epithelial92.35 (for CQ), 56.19 (for HCQ)[5]
ARPE-19Human Retinal Pigment Epithelial49.24 (for CQ), 72.87 (for HCQ)[5]
CCD-1059SkHuman Fibroblast103.17 µg/mL[6]

Notably, Hydroxychloroquine generally exhibits lower cytotoxicity than Chloroquine in several cell lines.[5] However, it is important to note that HCQ has been shown to have DNA-damaging and mutagenic effects at clinically achievable doses in mammalian cells.[7]

In Vivo Efficacy in Murine Models

Preclinical in vivo studies are essential to evaluate the efficacy of antimalarial compounds in a whole-organism context. The table below summarizes the findings from studies using mouse models of malaria.

CompoundMouse ModelP. falciparum StrainKey FindingsReference
Hydroxychloroquine Immunocompromised BXN mice with human RBCsNF54 (CQS)Successfully cured infection.[1]
T24 (CQR)Failed to cure infection.[1]
ChloroquineSwiss miceP. bergheiDose-related reduction in parasitemia.[8]
Immunocompromised BXN mice with human RBCsNF54 (CQS)Rapid clearance of parasites.[1]
T24 (CQR)Ineffective.[1]
Short-chain analogs (e.g., Ro 41-3118)Mouse modelsP. bergheiPerformed well in various models.[3]

These results demonstrate that while antimalarials derived from this compound are effective against sensitive parasite strains, resistance remains a significant challenge.

Experimental Protocols & Methodologies

Synthesis of Hydroxychloroquine

The synthesis of Hydroxychloroquine from this compound is a well-established process. A general procedure involves the reaction of 4,7-dichloroquinoline (B193633) with this compound.

Batch Synthesis Protocol:

  • In a continuous stirred tank reactor (CSTR), a mixture of 4,7-dichloroquinoline (1.0 mmol), this compound (1.2 mmol), triethylamine (B128534) (0.5 mmol), and potassium carbonate (0.5 mmol) is prepared in ethanol (B145695) (1.0 mL).[9]

  • The ethanol is distilled off, and the reaction mixture is kept under a nitrogen atmosphere (15 psi).[9]

  • The reaction is heated to 125 °C for 6 hours.[9]

  • After cooling, the mixture is transferred to a separatory funnel using 1 M aqueous sodium hydroxide (B78521) and dichloromethane.[9]

  • The organic phases are separated, and the aqueous phase is re-extracted with dichloromethane.[9]

  • The combined organic layers are dried over sodium sulfate (B86663) and evaporated in vacuo.[9]

  • The crude material is purified using flash chromatography to yield Hydroxychloroquine as a white solid.[9]

A detailed flow synthesis protocol has also been described, offering a high-yielding and continuous method for production.[9]

In Vitro Antimalarial Activity Assay (pLDH Assay)

The parasite lactate (B86563) dehydrogenase (pLDH) assay is a common method to determine the in vitro antimalarial activity of compounds.

  • Plasmodium falciparum cultures are maintained in human erythrocytes.

  • Synchronized ring-stage parasites are incubated in 96-well plates with serial dilutions of the test compounds for a full life cycle (e.g., 48 or 72 hours).

  • After incubation, the plates are frozen and thawed to lyse the red blood cells and release the parasite pLDH.

  • The pLDH activity is measured spectrophotometrically by monitoring the conversion of a substrate.

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Mammalian cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • After treatment, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • The formazan is solubilized, and the absorbance is measured using a microplate reader.

  • The CC50 values are determined from the dose-response curves.

Visualizations

Signaling Pathway: Mechanism of Action of 4-Aminoquinolines

Mechanism_of_Action cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Drug 4-Aminoquinoline (e.g., HCQ) Drug->Heme Inhibition of Polymerization Drug_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation A Compound Library B Primary Screen (Single Concentration) A->B C Dose-Response Assay (IC50 Determination) B->C D Cytotoxicity Assay (CC50 Determination) C->D E Selectivity Index (SI) (CC50 / IC50) D->E F Lead Compounds (High SI) E->F G Murine Malaria Model F->G H Efficacy Assessment (Parasitemia Reduction) G->H I Pharmacokinetic Studies H->I J Candidate for Further Development I->J SAR_Side_Chains cluster_sidechains Side Chain Modifications Core 7-Chloro-4-Aminoquinoline Core A Standard Chain (e.g., Chloroquine) Core->A Baseline Activity B Hydroxylated Chain (e.g., Hydroxychloroquine) Core->B Reduced Toxicity C Shortened Chain (2-3 Carbons) Core->C Activity against CQR Strains D Bulky/Lipophilic Groups Core->D Potential to overcome resistance

References

A Comparative Guide to Key Intermediates in Drug Synthesis: 2-((4-Aminopentyl)(ethyl)amino)ethanol vs. 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of two central intermediates in the synthesis of pharmaceuticals, including the widely used antimalarial and antirheumatic drug, Hydroxychloroquine (B89500) (HCQ).

The selection of appropriate intermediates is a critical decision in the synthesis of active pharmaceutical ingredients (APIs), directly impacting the efficiency, cost-effectiveness, and overall yield of the manufacturing process. This guide provides a detailed comparison of two key intermediates, 2-((4-Aminopentyl)(ethyl)amino)ethanol and 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one, which are pivotal in the synthesis of various drugs, most notably Hydroxychloroquine.

At a Glance: Physicochemical and Safety Profile

A comprehensive understanding of the physical, chemical, and safety properties of each intermediate is paramount for their effective and safe handling in a laboratory and industrial setting. The following table summarizes these key characteristics.

PropertyThis compound5-(ethyl(2-hydroxyethyl)amino)pentan-2-one
Synonyms Hydroxynovaldiamine, HNDA-
CAS Number 69559-11-174509-79-8
Molecular Formula C₉H₂₂N₂OC₉H₁₉NO₂
Molecular Weight 174.28 g/mol 173.25 g/mol
Appearance Colorless to pale yellow liquid-
Boiling Point 93 °C at 0.6 Torr282.2 °C at 760 mmHg
Density 0.935 g/cm³0.968 g/cm³
Solubility Soluble in water-
Safety Hazards Harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation.Flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation.

Synthesis Pathways and Performance Comparison

The primary application of both intermediates lies in their role as precursors to the side chain of various drug molecules. In the context of Hydroxychloroquine synthesis, they represent two distinct strategic approaches.

1. The Direct Side-Chain Precursor: this compound (HNDA)

This intermediate is the complete side chain required for the final condensation step with 4,7-dichloroquinoline (B193633) to form Hydroxychloroquine.

2. The Ketone Intermediate: 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one

This intermediate contains the core structure of the side chain but requires a subsequent reductive amination step to introduce the terminal primary amine before the final condensation.

The following diagram illustrates the two divergent synthetic pathways leading to Hydroxychloroquine.

SynthesisPathways cluster_1 Pathway 2: Ketone Intermediate Route HNDA_Synthesis Synthesis of This compound (HNDA) HNDA This compound HNDA_Synthesis->HNDA Final_Condensation_1 Final_Condensation_1 HNDA->Final_Condensation_1 Final Condensation Ketone_Synthesis Synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one Ketone 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one Ketone_Synthesis->Ketone Reductive_Amination Reductive Amination Ketone->Reductive_Amination HNDA_from_Ketone This compound Reductive_Amination->HNDA_from_Ketone Yield: 84% Final_Condensation_2 Final_Condensation_2 HNDA_from_Ketone->Final_Condensation_2 Final Condensation DCQ 4,7-Dichloroquinoline DCQ->Final_Condensation_1 DCQ->Final_Condensation_2 HCQ Hydroxychloroquine Final_Condensation_1->HCQ Yield: 78% (from derived amine) Final_Condensation_2->HCQ

Caption: Divergent synthesis pathways to Hydroxychloroquine.

Experimental Data Summary

ParameterPathway 1: this compound (HNDA)Pathway 2: 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one
Intermediate Synthesis Yield Data not consistently reported. General descriptions suggest multi-step processes.[1]Ketone Synthesis: 86% (from 5-iodopentan-2-one (B3051912) and 2-(ethylamino)ethan-1-ol)[2]. Alternative Ketone Synthesis: 94.7% molar yield (from 5-Chloro-2-pentanone).
Number of Steps to Final Intermediate Generally a multi-step synthesis.[1]Ketone: Can be synthesized in a high-yielding single step. Amine: Requires an additional reductive amination step (84% yield).[2]
Final Condensation Yield Yield for the synthesis of Hydroxychloroquine hydrate (B1144303) reported as 190g from 100g of 4,7-dichloroquinoline (direct molar comparison is challenging).78% yield in the final condensation to Hydroxychloroquine.[2]
Overall Process Efficiency A traditional route, but potentially longer and with less readily available quantitative yield data.A continuous-flow process for HCQ synthesis using this intermediate reported a 52% overall yield improvement over the commercial process.

Detailed Experimental Protocols

Synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one (via continuous flow)

This protocol is adapted from a high-yielding continuous-flow synthesis of Hydroxychloroquine.[2]

  • Reaction Setup: A flow reactor is utilized.

  • Reagents:

    • 5-iodopentan-2-one

    • 2-(ethylamino)ethan-1-ol

  • Procedure:

    • Solutions of 5-iodopentan-2-one and 2-(ethylamino)ethan-1-ol in a suitable solvent (e.g., THF) are streamed into the flow reactor.

    • The reaction mixture is passed through a packed bed reactor containing a base (e.g., potassium carbonate).

    • The output solution containing 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one is collected.

  • Yield: 86%[2]

Reductive Amination of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one to this compound

This protocol is a subsequent step in the continuous-flow synthesis.[2]

  • Reaction Setup: A continuous stirred tank reactor (CSTR) is used.

  • Reagents:

    • 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one

    • Hydroxylamine (B1172632) (to form the oxime intermediate)

    • Raney Nickel (catalyst for reduction)

    • Hydrogen gas

  • Procedure:

    • The ketone intermediate is first converted to the corresponding oxime by reacting with hydroxylamine in a flow reactor.

    • The resulting oxime is then fed into a CSTR containing Raney Nickel.

    • The mixture is subjected to hydrogenation to reduce the oxime to the primary amine.

  • Yield: 84%[2]

Synthesis of this compound (General Description)

A detailed experimental protocol with specific yields is not consistently available in the reviewed literature. However, the general synthetic strategy involves a multi-step process.[1]

  • General Steps:

    • Alkylation of ethylamine (B1201723) or a related primary amine with a suitably protected aminopentyl chloride.

    • Nucleophilic substitution with ethanolamine (B43304) under basic conditions.

    • Phase-transfer catalysis is often employed to enhance reaction efficiency in industrial settings.[1]

Final Condensation to Hydroxychloroquine

The final step in the synthesis involves the coupling of the side-chain amine with 4,7-dichloroquinoline.

  • Reagents:

    • This compound (from either pathway)

    • 4,7-dichloroquinoline

    • Base (e.g., triethylamine, potassium carbonate)

    • Solvent (e.g., ethanol)

  • Procedure (Batch process example):

    • 4,7-Dichloroquinoline, this compound, triethylamine, and potassium carbonate are combined in ethanol (B145695).

    • The ethanol is distilled off, and the reaction mixture is heated under a nitrogen atmosphere (e.g., at 125 °C for 6 hours).

    • After cooling, the mixture is worked up using an aqueous base and extracted with an organic solvent.

    • The crude product is purified by flash chromatography.

  • Yield (using amine derived from the ketone intermediate): 78%[2]

Logical Workflow for Intermediate Selection

The decision to use either intermediate depends on several factors, including the desired scale of production, cost of starting materials, and available equipment. The following diagram illustrates a logical workflow for this decision-making process.

IntermediateSelection Start Select Intermediate for Synthesis Scale Production Scale? Start->Scale Cost Cost of Starting Materials? Scale->Cost Large Scale HNDA Use this compound (HNDA) Scale->HNDA Small/Lab Scale Equipment Continuous Flow Reactor Available? Cost->Equipment Cost-Effective Starting Materials are a Priority Cost->HNDA Cost is Less Critical Equipment->HNDA No Ketone Use 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one Equipment->Ketone Yes

Caption: Decision workflow for intermediate selection.

Conclusion

Both this compound and 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one are viable intermediates in drug synthesis. The choice between them is a strategic one based on the specific needs of the synthesis.

The pathway involving 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one appears to be advantageous for larger-scale, cost-effective production, especially when continuous-flow technology is available. The high yields reported for the synthesis of the ketone and its subsequent conversion to the final amine side-chain, coupled with the overall process efficiency improvements, make it a compelling choice for industrial applications.

The use of This compound (HNDA) represents a more direct route for the final condensation step. However, the lack of readily available, high-yielding, and detailed modern synthetic protocols in the public domain may present challenges for process optimization and scale-up. This route may be more suitable for smaller-scale laboratory syntheses where the convenience of a pre-formed side chain outweighs the need for extensive process development.

Ultimately, the optimal choice will depend on a thorough evaluation of the specific economic and technological context of the drug development and manufacturing process. Further research into optimizing the synthesis of HNDA could potentially enhance its competitiveness as a key intermediate.

References

Comparative Guide for Purity Validation of 2-((4-Aminopentyl)(ethyl)amino)ethanol by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the purity validation of 2-((4-aminopentyl)(ethyl)amino)ethanol, a key intermediate in pharmaceutical synthesis.[1][2][3] Given the compound's chemical properties, particularly its lack of a strong UV chromophore and its polar nature, this guide focuses on derivatization-based HPLC techniques and compares them with other potential analytical approaches.[4]

Introduction to Analytical Challenges

The accurate determination of the purity of this compound is critical for ensuring the quality and safety of final drug products. The primary analytical challenges associated with this molecule include:

  • Lack of a UV-Absorbing Chromophore: The aliphatic structure of the molecule prevents direct and sensitive detection by UV-Vis spectrophotometry, a common detection method in HPLC.[4]

  • High Polarity: The presence of primary and tertiary amine groups, along with a hydroxyl group, makes the molecule highly polar, which can lead to poor retention and peak shape on traditional reversed-phase columns.[4]

  • Potential for Multiple Impurities: Synthesis of this compound can result in various related substances, including starting materials, by-products, and degradation products, which need to be identified and quantified.

To overcome these challenges, pre-column derivatization is often employed to introduce a chromophore into the molecule, allowing for sensitive UV detection.[4]

Comparison of HPLC Methodologies

The following table summarizes a proposed primary HPLC method based on pre-column derivatization and compares it with alternative analytical techniques.

Parameter Method A: Pre-column Derivatization with UV Detection (Proposed) Method B: Gas Chromatography (GC) with FID Detection Method C: Chiral HPLC (for enantiomeric purity)
Principle Analyte is reacted with a UV-absorbing derivatizing agent (e.g., Dansyl Chloride) to form a derivative that can be separated on a reversed-phase column and detected by a UV detector.Volatile analytes are separated in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. Detection is typically by a Flame Ionization Detector (FID).Enantiomers are separated on a chiral stationary phase (CSP) or after derivatization with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.
Applicability Well-suited for quantifying the purity of the main component and detecting non-volatile impurities.Suitable for analyzing volatile impurities and the main component, potentially after derivatization to increase volatility.[5][6]Specifically for determining the enantiomeric excess (e.e.%) if the analyte is chiral.
Sample Preparation Requires a well-controlled derivatization step prior to injection.May require derivatization to improve volatility and peak shape.May require derivatization if an indirect method is used.
Instrumentation Standard HPLC system with a UV-Vis detector.Gas chromatograph with an FID.HPLC system with a chiral column or a standard column if a chiral derivatizing agent is used.
Pros High sensitivity and selectivity, widely available instrumentation.High resolution for volatile compounds.Essential for stereospecific synthesis and quality control.
Cons Derivatization can be time-consuming and may introduce artifacts.Not suitable for non-volatile impurities, thermal degradation of the analyte is possible.Chiral columns can be expensive and have a shorter lifetime. Method development can be complex.

Experimental Protocol: Proposed HPLC Method (Method A)

This section details a robust HPLC method for the purity determination of this compound using pre-column derivatization with Dansyl Chloride.

1. Materials and Reagents:

  • This compound Reference Standard (purity ≥ 99.5%)

  • Dansyl Chloride

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Sodium Bicarbonate

  • Acetone

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Vortex mixer

  • pH meter

3. Chromatographic Conditions:

Parameter Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Sample Preparation (Derivatization):

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare a sample solution of this compound at approximately 1 mg/mL in acetonitrile.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution in a vial, add 200 µL of 0.1 M sodium bicarbonate solution.

    • Add 200 µL of a 5 mg/mL solution of Dansyl Chloride in acetone.

    • Vortex the mixture and heat at 60 °C for 30 minutes in a water bath.

    • Allow the solution to cool to room temperature.

    • Add 500 µL of acetonitrile to the vial and vortex to mix.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

5. Data Analysis:

  • Identify the peak corresponding to the dansylated this compound derivative based on the retention time of the standard.

  • Calculate the purity of the sample by the area normalization method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC purity validation and a conceptual signaling pathway where such an amino alcohol derivative might be investigated.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Acetonitrile A->B C Derivatization with Dansyl Chloride B->C D Filter C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Areas G->H I Calculate % Purity H->I

Caption: Experimental workflow for the HPLC purity validation of this compound.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Receptor Target Receptor (e.g., GPCR) Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase A SecondMessenger->Kinase Response Cellular Response Kinase->Response Analyte Amino Alcohol Derivative (Ligand) Analyte->Receptor Binding

Caption: Conceptual signaling pathway involving a hypothetical amino alcohol derivative as a ligand.

Conclusion

The purity of this compound can be reliably determined using reversed-phase HPLC with pre-column derivatization. This approach addresses the inherent analytical challenges of the molecule, providing a sensitive and robust method for quality control in pharmaceutical development and manufacturing. While alternative methods like GC and chiral HPLC have their specific applications, the proposed derivatization-based HPLC method offers a versatile and widely applicable solution for routine purity assessments. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, and reliability.[7]

References

Comparative Analysis of 2-((4-Aminopentyl)(ethyl)amino)ethanol Analogs in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-((4-Aminopentyl)(ethyl)amino)ethanol and its analogs, focusing on their performance in a research context, primarily as side chains for 4-aminoquinoline-based antimalarial agents. The data presented is extrapolated from structure-activity relationship (SAR) studies on compounds where these moieties are integral to biological activity.

Introduction

This compound is a key structural component, most notably recognized as the side chain of the antimalarial and antirheumatic drug, hydroxychloroquine. The characteristics of this amino alcohol side chain are crucial for the drug's pharmacokinetic and pharmacodynamic properties, including its accumulation in the acidic food vacuole of the malaria parasite and its interaction with heme.[1] Modifications to this side chain have been a significant focus of medicinal chemistry research to overcome drug resistance and enhance therapeutic efficacy. This guide summarizes the findings from various studies that have synthesized and evaluated analogs of this critical pharmacophore.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro antiplasmodial activity (IC50 values) of various 4-aminoquinoline (B48711) analogs. The activity of these compounds is largely influenced by the structure of the amino alcohol side chain, which is an analog of this compound. The data is presented to highlight the impact of specific structural modifications on the core moiety.

Table 1: Analogs with Modified Chain Length and Substitution

Compound IDSide Chain StructureP. falciparum StrainIC50 (nM)Reference
ChloroquineN,N-diethyl-1,4-pentanediamine3D7 (sensitive)9.8[2]
ChloroquineN,N-diethyl-1,4-pentanediamineK1 (resistant)255[3]
Hydroxychloroquine This compound 3D7 (sensitive) -
Hydroxychloroquine This compound K1 (resistant) -
Analog 1N-(7-chloroquinolin-4-yl)-N'-methyl-N'-(prop-2-yn-1-yl)propane-1,3-diamine3D7 (sensitive)12.5[4]
Analog 1N-(7-chloroquinolin-4-yl)-N'-methyl-N'-(prop-2-yn-1-yl)propane-1,3-diamineK1 (resistant)48.3[4]
Analog 2N-(7-chloroquinolin-4-yl)-N'-(cyclopropylmethyl)-N'-methylpropane-1,3-diamine3D7 (sensitive)10.2[4]
Analog 2N-(7-chloroquinolin-4-yl)-N'-(cyclopropylmethyl)-N'-methylpropane-1,3-diamineK1 (resistant)40.1[4]
Analog 3N-(7-chloroquinolin-4-yl)-N'-ethyl-N'-(prop-2-yn-1-yl)propane-1,3-diamine3D7 (sensitive)15.1[4]
Analog 3N-(7-chloroquinolin-4-yl)-N'-ethyl-N'-(prop-2-yn-1-yl)propane-1,3-diamineK1 (resistant)55.6[4]

Table 2: Analogs with Cyclic Moieties on the Side Chain

Compound IDSide Chain StructureP. falciparum StrainIC50 (nM)Reference
Analog 47-chloro-4-(3-(4-(prop-2-yn-1-yl)piperazin-1-yl)propylamino)quinoline3D7 (sensitive)20.3[4]
Analog 47-chloro-4-(3-(4-(prop-2-yn-1-yl)piperazin-1-yl)propylamino)quinolineK1 (resistant)75.8[4]
Analog 54-(3-(4-(cyclopropylmethyl)piperazin-1-yl)propylamino)-7-chloroquinoline3D7 (sensitive)18.9[4]
Analog 54-(3-(4-(cyclopropylmethyl)piperazin-1-yl)propylamino)-7-chloroquinolineK1 (resistant)69.2[4]
Analog 67-chloro-4-((1-(prop-2-yn-1-yl)piperidin-4-yl)methylamino)quinoline3D7 (sensitive)25.4[4]
Analog 67-chloro-4-((1-(prop-2-yn-1-yl)piperidin-4-yl)methylamino)quinolineK1 (resistant)90.1[4]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the referenced literature.

General Synthesis of 4-Aminoquinoline Analogs with Modified Side Chains

A common synthetic route involves the condensation of 4,7-dichloroquinoline (B193633) with the desired amino alcohol side chain analog.[5]

Step 1: Synthesis of the Amino Alcohol Side Chain Analog The synthesis of the side chain can vary depending on the desired modifications. For example, N-alkylation of a primary amine with a suitable alkyl halide followed by reaction with an epoxide can introduce the hydroxyethyl (B10761427) group.

Step 2: Condensation Reaction 4,7-dichloroquinoline is reacted with an excess of the desired amino alcohol side chain analog in a high-boiling solvent such as phenol (B47542) or under neat conditions at elevated temperatures (e.g., 120-160 °C).

Step 3: Purification The crude product is typically purified by column chromatography on silica (B1680970) gel, followed by recrystallization or salt formation to yield the final compound.

In Vitro Antiplasmodial Activity Assay

The in vitro activity of the synthesized compounds against P. falciparum is commonly assessed using a SYBR Green I-based fluorescence assay.

1. Parasite Culture: P. falciparum strains (e.g., 3D7 and K1) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

2. Drug Susceptibility Assay:

  • Asynchronous parasite cultures are incubated with serial dilutions of the test compounds in 96-well plates for 72 hours.

  • After incubation, the plates are frozen to lyse the red blood cells.

  • A lysis buffer containing SYBR Green I is added to each well.

  • The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

3. Data Analysis:

  • The IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of 4-Aminoquinoline Antimalarials

Mechanism_of_Action cluster_parasite Malaria Parasite cluster_drug 4-Aminoquinoline Drug Action Host_Hemoglobin Host Hemoglobin Food_Vacuole Acidic Food Vacuole (pH 4.5-5.0) Host_Hemoglobin->Food_Vacuole Digestion Heme Toxic Free Heme Food_Vacuole->Heme Release Protonated_Drug Protonated Drug (Accumulation) Food_Vacuole->Protonated_Drug Ion Trapping Hemozoin Non-toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Biocrystallization Heme_Drug_Complex Heme-Drug Complex Heme->Heme_Drug_Complex Heme_Polymerase Heme Polymerase Heme_Polymerase->Heme Parasite_Death Parasite Death Drug 4-Aminoquinoline (e.g., Hydroxychloroquine) Drug->Food_Vacuole Diffusion Protonated_Drug->Heme_Drug_Complex Heme_Drug_Complex->Heme_Polymerase Heme_Drug_Complex->Parasite_Death Toxicity

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Experimental Workflow: Synthesis and Evaluation of Analogs

Experimental_Workflow Start Design of Analogs Synthesis Synthesis of Side Chain Analogs Start->Synthesis Condensation Condensation with 4,7-Dichloroquinoline Synthesis->Condensation Purification Purification and Characterization (Chromatography, NMR, MS) Condensation->Purification In_Vitro_Screening In Vitro Antiplasmodial Activity Assay (SYBR Green I) Purification->In_Vitro_Screening Data_Analysis IC50 Determination In_Vitro_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Start Further Optimization Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General experimental workflow for analog synthesis and evaluation.

References

A Comparative Guide to the Synthesis of 2-((4-Aminopentyl)(ethyl)amino)ethanol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to 2-((4-Aminopentyl)(ethyl)amino)ethanol, a key intermediate in the production of various active pharmaceutical ingredients (APIs), notably hydroxychloroquine (B89500).[1][2][3] The comparison focuses on a modern continuous flow synthesis approach versus a traditional batch process, evaluating them on the basis of starting material costs, reaction yields, process efficiency, and overall scalability.

Executive Summary

The synthesis of this compound is a critical step in the manufacturing of several pharmaceuticals. The efficiency and cost-effectiveness of this synthesis directly impact the final cost of the API. This guide details two distinct methodologies: a high-yielding continuous flow process and a conventional batch synthesis via reductive amination. The continuous flow method generally offers higher throughput and improved safety, while the batch process may be more suitable for smaller-scale production with lower upfront capital investment.

Route 1: Continuous Flow Synthesis

This modern approach utilizes a semi-continuous flow method, which has been shown to significantly increase the overall yield of the final product. The process involves the reaction of 5-iodopentan-2-one (B3051912) with 2-(ethylamino)ethan-1-ol, followed by an in-line oxime formation and subsequent reduction in a continuous stirred tank reactor (CSTR).

Experimental Protocol

The synthesis is carried out in a multi-stage continuous flow system as described in US Patent US20200407321A1.[4]

  • Formation of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one: A solution of 5-iodopentan-2-one and 2-(ethylamino)ethan-1-ol in a suitable solvent is pumped through a heated reactor coil.

  • Oxime Formation: The output from the first stage is then mixed with a solution of hydroxylamine (B1172632) to form the corresponding oxime.

  • Reduction to this compound: The oxime intermediate is then fed into a CSTR containing a Raney Nickel catalyst under a hydrogen atmosphere to yield the final product.[4]

Logical Workflow for Continuous Flow Synthesis

G cluster_0 Continuous Flow Reactor A 5-Iodopentan-2-one C Heated Reactor Coil A->C B 2-(Ethylamino)ethan-1-ol B->C D 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one C->D F Oxime Formation Reactor D->F E Hydroxylamine E->F G Oxime Intermediate F->G H CSTR with Raney Nickel & H2 G->H I This compound H->I

Caption: Workflow for the continuous flow synthesis of this compound.

Route 2: Traditional Batch Synthesis via Reductive Amination

This conventional route involves the initial formation of an intermediate by reacting 5-chloropentan-2-one with 2-(ethylamino)ethan-1-ol. The resulting keto-amine is then converted to the final product through reductive amination. This method is typically performed in a batch reactor.[5]

Experimental Protocol

While a single comprehensive protocol is not available in the literature, the following represents a plausible multi-step batch synthesis:

  • Synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one: 5-chloropentan-2-one is reacted with an excess of 2-(ethylamino)ethan-1-ol in a suitable solvent, often with heating, to facilitate the nucleophilic substitution of the chloride.

  • Reductive Amination: The resulting 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one is then subjected to reductive amination. This can be achieved by treating the ketone with ammonia (B1221849) in the presence of a reducing agent such as hydrogen gas and a catalyst (e.g., Raney Nickel or a cobalt catalyst), or by using a chemical reducing agent like sodium borohydride (B1222165) after the formation of an imine.[6]

Logical Workflow for Batch Synthesis

G cluster_1 Batch Reactor J 5-Chloropentan-2-one L Reaction Vessel 1 (Nucleophilic Substitution) J->L K 2-(Ethylamino)ethan-1-ol K->L M 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one L->M O Reaction Vessel 2 (Reductive Amination) M->O N Ammonia & Reducing Agent (e.g., H2/Catalyst) N->O P This compound O->P

Caption: Workflow for the traditional batch synthesis of this compound.

Cost-Benefit Analysis

The choice between these two synthetic routes will depend on a variety of factors, including the scale of production, available infrastructure, and cost considerations.

ParameterRoute 1: Continuous Flow SynthesisRoute 2: Traditional Batch Synthesis
Starting Materials 5-Iodopentan-2-one, 2-(Ethylamino)ethan-1-ol, Hydroxylamine, Raney Nickel5-Chloropentan-2-one, 2-(Ethylamino)ethan-1-ol, Ammonia, Reducing Agent (e.g., H2/Catalyst or NaBH4)
Relative Cost of Starting Materials Higher (Iodinated compounds are generally more expensive than chlorinated ones)Lower
Reported/Expected Yield High (Overall yield of the final API, hydroxychloroquine, is reported to be increased by 52% using this intermediate synthesis method)[2]Moderate to High (Dependent on the efficiency of the reductive amination step)
Process Type Continuous FlowBatch
Scalability Excellent, consistent product quality at large scale.Can be challenging to scale up, potential for batch-to-batch variability.
Safety Generally safer due to smaller reaction volumes at any given time and better heat transfer.Larger reaction volumes can pose safety risks, especially with exothermic reactions.
Process Control Precise control over reaction parameters (temperature, pressure, residence time).Less precise control, potential for localized "hot spots" in large reactors.
Environmental Impact Can be designed for higher efficiency and less waste (greener chemistry).[7]Can generate more solvent and reagent waste, especially during workup and purification steps.
Capital Investment Higher initial investment for specialized flow chemistry equipment.Lower initial investment, utilizes standard batch reactors.

Conclusion

For large-scale, continuous production of this compound, the Continuous Flow Synthesis (Route 1) offers significant advantages in terms of yield, safety, and process control, which can offset the higher initial capital investment and potentially higher cost of the iodinated starting material. This route is well-suited for established pharmaceutical manufacturing where consistency and high throughput are paramount.

The Traditional Batch Synthesis (Route 2) remains a viable and more cost-effective option for smaller-scale production or for facilities that are not equipped for continuous flow chemistry. The lower cost of the chlorinated starting material is a significant advantage. However, scalability and potential batch-to-batch variability are key considerations for industrial applications.

Ultimately, the choice of synthesis route will depend on a thorough evaluation of the specific needs and capabilities of the manufacturing facility, with a focus on balancing the upfront costs with the long-term benefits of efficiency, safety, and product quality.

References

A Comparative Guide to Analytical Validation for the Quantification of 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proposed analytical methods for the quantitative determination of 2-((4-Aminopentyl)(ethyl)amino)ethanol, a key intermediate in various chemical syntheses. The validation of analytical procedures is critical to ensure that the data generated is reliable, reproducible, and suitable for its intended purpose, such as impurity testing, stability studies, or formulation analysis.

This document outlines two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). The comparison is based on established validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Analytical Methodologies & Validation Approach

The quantification of this compound presents a challenge due to its lack of a strong chromophore, making direct UV detection difficult, and its potential for thermal instability.[4] Therefore, two primary strategies are proposed:

  • Reversed-Phase HPLC with Pre-column Derivatization (RP-HPLC-UV): This method involves reacting the analyte with a derivatizing agent to attach a UV-absorbing molecule, enhancing detection sensitivity. This is a common and effective strategy for quantifying aliphatic amines.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high specificity and sensitivity. Derivatization may be required to improve the volatility and thermal stability of the analyte, a common practice for analyzing amines and amino alcohols via GC.[6][7]

The validation of these proposed methods will adhere to the ICH Q2(R1) guideline, which demonstrates that an analytical procedure is suitable for its intended purpose.[1][2]

G cluster_dev Method Development cluster_routine Routine Application Dev Analytical Procedure Development Opt Optimization of Parameters Dev->Opt Spec Specificity / Selectivity Opt->Spec Transfer to Validation Lin Linearity Range Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Rob Robustness Routine Routine Analysis & Lifecycle Management Rob->Routine Method Implementation G cluster_start Phase 1: Planning & Development cluster_validation Phase 2: Validation Execution (ICH Q2) cluster_end Phase 3: Implementation start_node Define Analytical Requirement (e.g., Assay, Impurity) select_method Select Method (HPLC vs. GC-MS) start_node->select_method dev_hplc Develop HPLC Method - Select Derivatizing Agent - Optimize Chromatography select_method->dev_hplc Non-volatile / High Concentration dev_gcms Develop GC-MS Method - Optimize Extraction - Select Derivatization select_method->dev_gcms Volatile / Trace Level protocol Write Validation Protocol (Define Acceptance Criteria) dev_hplc->protocol dev_gcms->protocol execute Execute Validation Experiments (Specificity, Linearity, Acc., Prec., etc.) protocol->execute report Compile Validation Report (Summarize Data, Assess Criteria) execute->report pass Method Suitable for Intended Use report->pass

References

A Comparative Guide to 2-((4-Aminopentyl)(ethyl)amino)ethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of 2-((4-Aminopentyl)(ethyl)amino)ethanol, a key intermediate in the synthesis of several pharmaceuticals, most notably the antimalarial and antirheumatic drug hydroxychloroquine (B89500).

This document outlines the performance of this compound in the context of hydroxychloroquine synthesis and compares it with alternative synthetic strategies and side-chain precursors used in the preparation of analogous 4-aminoquinoline (B48711) compounds.

Performance in Hydroxychloroquine Synthesis

This compound serves as the side-chain precursor in the most common and industrially significant synthesis of hydroxychloroquine. The primary method involves the nucleophilic substitution of the 4-chloro group of 4,7-dichloroquinoline (B193633) with the primary amine of this compound.

Quantitative Data on Synthetic Performance

The following table summarizes the reaction conditions and yields for the synthesis of hydroxychloroquine using this compound, as reported in peer-reviewed literature and patents. For comparison, data for the synthesis of Chloroquine and Amodiaquine, which utilize different amino alcohol and diamine side-chains, are also presented.

ProductSide-Chain PrecursorReaction ConditionsYield (%)Reference
Hydroxychloroquine This compound 4,7-dichloroquinoline, neat, 120-140°C, 24-48h75-80%[1]
Hydroxychloroquine This compound 4,7-dichloroquinoline, triethylamine (B128534), potassium carbonate, ethanol (B145695), 125°C, 6h78%[1]
(S)-Hydroxychloroquine (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol4,7-dichloroquinoline, triethylamine, potassium carbonate, neat, 135°C, overnight68%
ChloroquineN1,N1-diethylpentane-1,4-diamine4,7-dichloroquinoline, phenol, potassium iodideNot specified[2]
Amodiaquine4-amino-2-(diethylaminomethyl)phenol4,7-dichloroquinoline, 20% HCl, reflux, 4h, then ethanol, 24h43%[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are the experimental protocols for the synthesis of hydroxychloroquine using this compound.

Synthesis of Hydroxychloroquine (Batch Process)

To a mixture of 4,7-dichloroquinoline (1.0 mmol), 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (1.2 mmol), triethylamine (0.5 mmol), and potassium carbonate (0.5 mmol) is added ethanol (1.0 mL).[1] The ethanol is distilled off, and the reaction mixture is heated to 125°C under a nitrogen atmosphere for 6 hours.[1] After cooling, the mixture is worked up by partitioning between 1 M aqueous sodium hydroxide (B78521) and dichloromethane.[1] The combined organic layers are dried over sodium sulfate, concentrated, and the crude product is purified by flash chromatography to yield hydroxychloroquine.[1]

Synthesis of (S)-Hydroxychloroquine

A mixture of (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (7.0 mmol), 4,7-dichloroquinoline (5.8 mmol), triethylamine (7.0 mmol), and potassium carbonate (2.9 mmol) is heated to 135°C overnight without a solvent. After cooling, the reaction mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography.

Comparison with Alternative Synthetic Routes

While the use of this compound is a well-established route to hydroxychloroquine, other 4-aminoquinoline drugs are synthesized using different side-chain precursors.

  • Chloroquine: Synthesized using N1,N1-diethylpentane-1,4-diamine. This diamine lacks the hydroxyl group present in the hydroxychloroquine side chain.

  • Amodiaquine: This analogue features a more complex side chain, 4-amino-2-(diethylaminomethyl)phenol, which is attached to the 4-position of the quinoline (B57606) ring.[3]

The choice of the side-chain precursor directly influences the pharmacological profile of the final drug. The hydroxyl group in hydroxychloroquine, introduced via this compound, is believed to reduce the toxicity compared to chloroquine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathway to hydroxychloroquine and a general workflow for the synthesis and evaluation of 4-aminoquinoline derivatives.

G Synthetic Pathway to Hydroxychloroquine cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4,7-Dichloroquinoline 4,7-Dichloroquinoline Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4,7-Dichloroquinoline->Nucleophilic Aromatic Substitution This compound This compound This compound->Nucleophilic Aromatic Substitution Hydroxychloroquine Hydroxychloroquine Nucleophilic Aromatic Substitution->Hydroxychloroquine

Caption: Synthetic pathway to Hydroxychloroquine.

G General Workflow for 4-Aminoquinoline Synthesis and Evaluation Start Start Synthesis Synthesis of 4-Aminoquinoline Analogue Start->Synthesis Purification Purification and Characterization Synthesis->Purification In vitro Assay In vitro Biological Activity Assay Purification->In vitro Assay Data Analysis Data Analysis and SAR Studies In vitro Assay->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization End End Data Analysis->End Lead Optimization->Synthesis Iterative Improvement

Caption: Workflow for 4-aminoquinoline synthesis.

Conclusion

This compound is a crucial intermediate in pharmaceutical manufacturing, particularly for the synthesis of hydroxychloroquine. Its chemical structure, featuring both a primary and a tertiary amine as well as a hydroxyl group, is key to its role in forming the final drug product with a specific and desired pharmacological profile. While direct comparative performance data with other amino alcohols in the synthesis of hydroxychloroquine is scarce, the established synthetic routes demonstrate its efficiency in producing this widely used API. The provided experimental protocols and comparative data with other 4-aminoquinoline syntheses offer a valuable resource for researchers and drug development professionals working in this area.

References

spectroscopic data comparison of synthesized vs commercial 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for synthesized versus commercially available 2-((4-Aminopentyl)(ethyl)amino)ethanol. The data presented for the synthesized compound is based on predicted values derived from established spectroscopic principles and data from analogous structures. Commercial samples are expected to conform to these spectral characteristics, assuming high purity. This guide serves as a valuable resource for verifying the identity and purity of both synthesized and procured batches of this compound, which is a key intermediate in the synthesis of various pharmaceutical agents.

Spectroscopic Data Summary

The following tables summarize the expected key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (on pentyl chain)~ 1.10Doublet3H
-CH₂- (pentyl chain, adjacent to CH)~ 1.40-1.60Multiplet2H
-CH₂- (pentyl chain, middle)~ 1.30-1.40Multiplet2H
-CH- (on pentyl chain)~ 2.90-3.10Multiplet1H
-CH₂- (pentyl chain, adjacent to N)~ 2.50-2.70Multiplet2H
-CH₃ (on ethyl group)~ 1.05Triplet3H
-CH₂- (on ethyl group)~ 2.50-2.70Quartet2H
-CH₂- (ethanol, adjacent to N)~ 2.60-2.80Triplet2H
-CH₂- (ethanol, adjacent to OH)~ 3.60-3.80Triplet2H
-NH₂Broad singlet2H
-OHBroad singlet1H

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CarbonChemical Shift (δ, ppm)
-CH₃ (on pentyl chain)~ 22-25
-CH₂- (pentyl chain, adjacent to CH)~ 35-38
-CH₂- (pentyl chain, middle)~ 23-26
-CH- (on pentyl chain)~ 48-52
-CH₂- (pentyl chain, adjacent to N)~ 50-54
-CH₃ (on ethyl group)~ 12-15
-CH₂- (on ethyl group)~ 47-50
-CH₂- (ethanol, adjacent to N)~ 55-58
-CH₂- (ethanol, adjacent to OH)~ 59-62

Table 3: IR Spectroscopic Data (Predicted)

Functional GroupAbsorption Range (cm⁻¹)Description
O-H stretch (alcohol)3200-3600Broad
N-H stretch (primary amine)3300-3500Two sharp bands (asymmetric and symmetric)
C-H stretch (alkane)2850-2960Strong, sharp
N-H bend (primary amine)1590-1650Medium
C-O stretch (primary alcohol)1050-1150Strong
C-N stretch (amine)1020-1250Medium

Table 4: Mass Spectrometry Data (Predicted)

m/zInterpretation
174.17[M]⁺ (Molecular Ion)
159.15[M - CH₃]⁺
145.13[M - C₂H₅]⁺
130.14[M - C₃H₇]⁺
101.12[M - C₄H₉N]⁺
86.10[CH₂=N⁺(C₂H₅)CH₂CH₂OH]
72.08[CH₃CH=N⁺H(C₂H₅)]
44.05[CH₂=N⁺H₂]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized or commercial this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program for proton NMR.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and phase correction.

    • Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate all peaks to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a proton-decoupled pulse program.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Acquire a larger number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Process the data with a line broadening factor of 1-2 Hz.

    • Calibrate the chemical shifts to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place a drop of the sample on one salt plate and carefully place the second plate on top to create a thin, uniform film.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16-32) and average them to obtain a high-quality spectrum.

    • Process the data by subtracting the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition (ESI-MS):

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, and drying gas temperature) to maximize the signal of the protonated molecule [M+H]⁺.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.

    • Use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a suitable m/z range.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the synthesis, purification, and comparative analysis of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification Synthesized_Product Synthesized Product Purification->Synthesized_Product NMR NMR (1H, 13C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Comparison Compare Spectra NMR->Comparison IR->Comparison MS->Comparison Commercial_Standard Commercial Standard Commercial_Standard->Comparison Result Purity & Identity Confirmation Comparison->Result Match?

Caption: Workflow for synthesis, analysis, and comparison.

Logical_Relationship cluster_0 Product Verification cluster_1 Analysis Synthesized Synthesized Compound Spectra_S Spectroscopic Data (Synthesized) Synthesized->Spectra_S Commercial Commercial Compound Spectra_C Spectroscopic Data (Commercial) Commercial->Spectra_C Comparison Data Comparison Spectra_S->Comparison Spectra_C->Comparison Conclusion Structural Equivalence & Purity Assessment Comparison->Conclusion

Caption: Logical flow for product verification.

assessing the performance of corrosion inhibitors derived from 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Amino Alcohol Corrosion Inhibitors: A Comparative Performance Analysis

In the ongoing effort to mitigate the costly and destructive effects of corrosion, particularly on steel-reinforced concrete, various chemical inhibitors have been developed and employed. Among these, amino alcohol-based compounds have emerged as a noteworthy class of corrosion inhibitors. This guide provides a detailed comparison of the performance of a representative amino alcohol inhibitor, dimethylethanolamine (DMEA), with a widely used inorganic inhibitor, lithium nitrite (B80452) (LiNO₂). The evaluation is based on electrochemical data from scientific studies, offering researchers and materials scientists a comprehensive overview of their respective efficiencies and mechanisms of action.

Performance Data: A Quantitative Comparison

The effectiveness of a corrosion inhibitor is primarily assessed by its ability to reduce the rate of corrosion in the presence of corrosive agents such as chlorides. The following tables summarize key electrochemical parameters for an 80% solution of DMEA and a 25% solution of LiNO₂ in a simulated cement-pore solution (saturated Ca(OH)₂ aqueous solution) with varying chloride concentrations. The corrosion current density (Icorr) is a direct measure of the corrosion rate, where lower values indicate superior inhibition. The corrosion potential (Ecorr) provides insight into the thermodynamic tendency for corrosion.

Table 1: Electrochemical Measurement Results for Reinforcing Steel in a Simulated Cement-Pore Solution [1][2]

InhibitorChloride Ion Conc. ( kg/m ³)Inhibitor/Cl⁻ Molar RatioCorrosion Potential (Ecorr) (mV vs. CSE)Corrosion Current Density (Icorr) (µA/cm²)
None (Control) 1.20.0-5213.21
DMEA (80% Sol.) 1.20.3-4350.18
1.20.5-3890.11
1.21.2-3210.08
Lithium Nitrite (25% Sol.) 1.20.3-5012.89
1.20.6-2890.15
1.21.2-2540.09

Table 2: Comparative Anti-Corrosion Performance at Different Chloride Concentrations [2]

InhibitorChloride Ion Conc. ( kg/m ³)Inhibitor/Cl⁻ Molar RatioCorrosion Status
DMEA (80% Sol.) 0.6≥ 0.3Anti-corrosion properties observed
1.2≥ 0.3Anti-corrosion properties observed
2.4≥ 0.3Anti-corrosion properties observed
4.8≥ 0.3Anti-corrosion properties observed
Lithium Nitrite (25% Sol.) 0.6≥ 0.6Anti-corrosion properties observed
1.2≥ 0.6Anti-corrosion properties observed
2.4≥ 0.6Anti-corrosion properties observed
4.8≥ 0.6Anti-corrosion properties observed

The data indicates that the amino alcohol inhibitor (DMEA) exhibits corrosion protection properties at a lower molar ratio (starting at 0.3) compared to the lithium nitrite inhibitor, which requires a molar ratio of 0.6 or higher to demonstrate significant anti-corrosion effects.[2] This suggests that DMEA can be more efficient at lower concentrations.

Experimental Protocols

The data presented in this guide is based on established electrochemical techniques used to evaluate the performance of corrosion inhibitors.

Electrochemical Measurements

A standard three-electrode system is typically employed for potentiodynamic polarization measurements.

  • Working Electrode: Reinforcing steel specimen.

  • Reference Electrode: Copper-Copper Sulfate Electrode (CSE).

  • Counter Electrode: A platinum or graphite (B72142) rod.

The reinforcing steel specimens are immersed in a simulated cement-pore solution, which is a saturated calcium hydroxide (B78521) (Ca(OH)₂) aqueous solution.[1][2] To simulate a corrosive environment, varying concentrations of chloride ions (as NaCl) are added to the solution.[2] The corrosion inhibitors (DMEA and lithium nitrite) are then introduced at different molar ratios relative to the chloride ion concentration.[2]

The potentiodynamic polarization curves are obtained by scanning the potential at a slow rate (e.g., 1 mV/s) from a cathodic potential to an anodic potential relative to the open-circuit potential. The corrosion potential (Ecorr) and corrosion current density (Icorr) are then determined from the Tafel plots derived from these curves.

Mechanism of Action and Experimental Workflow

Amino alcohol corrosion inhibitors function by adsorbing onto the metal surface, forming a protective film that impedes the electrochemical corrosion process.[2][3] This film acts as a barrier, blocking the cathodic sites where oxygen reduction occurs and displacing corrosive ions like chloride from the metal surface.[2][3]

The following diagram illustrates the general mechanism of amino alcohol corrosion inhibition.

CorrosionInhibitionMechanism cluster_solution Corrosive Environment (e.g., Concrete Pore Solution with Cl⁻) cluster_steel Steel Surface Corrosive_Agents Corrosive Agents (O₂, H₂O, Cl⁻) Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) Corrosive_Agents->Anodic_Site Attack Cathodic_Site Cathodic Site (O₂ + 2H₂O + 4e⁻ → 4OH⁻) Corrosive_Agents->Cathodic_Site React Inhibitor Amino Alcohol Inhibitor Protective_Film Adsorbed Protective Film Inhibitor->Protective_Film Adsorption Protective_Film->Anodic_Site Blocks Protective_Film->Cathodic_Site Blocks

Caption: Mechanism of amino alcohol corrosion inhibition.

The following diagram outlines a typical experimental workflow for evaluating corrosion inhibitors.

ExperimentalWorkflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis cluster_results Results Specimen_Prep Steel Specimen Preparation Electrochemical_Cell Assemble 3-Electrode Electrochemical Cell Specimen_Prep->Electrochemical_Cell Solution_Prep Simulated Pore Solution Preparation Solution_Prep->Electrochemical_Cell Inhibitor_Prep Inhibitor Solution Preparation Inhibitor_Prep->Electrochemical_Cell Polarization Potentodynamic Polarization Measurement Electrochemical_Cell->Polarization Tafel_Plot Tafel Plot Analysis Polarization->Tafel_Plot Parameter_Extraction Extract Ecorr and Icorr Tafel_Plot->Parameter_Extraction Efficiency_Calc Calculate Inhibition Efficiency Parameter_Extraction->Efficiency_Calc Comparison Compare Performance Efficiency_Calc->Comparison

Caption: Experimental workflow for inhibitor evaluation.

References

biological activity comparison of drugs synthesized with 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative biological activities of Chloroquine and Hydroxychloroquine, two prominent drugs synthesized using the intermediate 2-((4-Aminopentyl)(ethyl)amino)ethanol.

This guide provides an in-depth comparison of the biological activities of Chloroquine (CQ) and its hydroxylated analogue, Hydroxychloroquine (HCQ). Both antimalarial drugs, which have been repurposed for the treatment of autoimmune diseases, share a common synthetic origin involving the key intermediate this compound. This document summarizes their quantitative biological data, details the experimental protocols used to ascertain these activities, and visualizes the key signaling pathways they modulate.

Comparative Quantitative Data

The biological activities of Chloroquine and Hydroxychloroquine have been extensively studied across various therapeutic areas, most notably in the treatment of malaria and autoimmune disorders. While structurally similar, the addition of a hydroxyl group in HCQ results in a more favorable safety profile. The following tables summarize key quantitative data comparing the in vitro and in vivo activities of these two drugs.

ParameterChloroquine (CQ)Hydroxychloroquine (HCQ)Reference(s)
Anti-malarial Activity (in vitro)
IC50 vs. CQ-sensitive P. falciparumSimilar to HCQ1.6 times less active than CQ[1]
IC50 vs. CQ-resistant P. falciparum~14-fold less active than vs. sensitive strains~79-fold less active than vs. sensitive strains; 8.8 times less active than CQ[1]
Anti-viral Activity (in vitro vs. SARS-CoV-2)
EC50 in Vero cells5.47 µM0.72 µM[2]
IC50 of Racemic Mixture1.801 µM1.752 µM[3][4]
IC50 of S-enantiomer1.761 µM1.444 µM[3][4]
IC50 of R-enantiomer1.975 µM2.445 µM[3][4]
Toxicity
Acute Toxicity (LD50 in animals)Approximately twice as toxic as HCQ-[5]
Retinopathy IncidenceHigher incidence with long-term useLower incidence compared to CQ[6]

Table 1: Comparative In Vitro and In Vivo Biological Activities of Chloroquine and Hydroxychloroquine. IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition/effect in vitro. LD50 (lethal dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Chloroquine and Hydroxychloroquine.

In Vitro Anti-malarial Susceptibility Testing (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of antimalarial drugs against Plasmodium falciparum.

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which serves as an indicator of parasite growth.

Protocol:

  • Parasite Culture: Asynchronously growing P. falciparum parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: A serial dilution of the test drug (Chloroquine or Hydroxychloroquine) is prepared in a 96-well microtiter plate.

  • Incubation: The parasite culture is diluted to a specific parasitemia and hematocrit and added to the wells containing the drug dilutions. The plate is then incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This lyses the erythrocytes and allows the dye to bind to the parasite DNA.

  • Fluorescence Reading: The fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: The percentage of growth inhibition is calculated relative to a drug-free control. The IC50 value is determined by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[7][8]

Toll-like Receptor (TLR) Signaling Assay

This assay is used to assess the immunomodulatory effects of drugs by measuring their impact on TLR signaling pathways.

Principle: TLRs are key receptors of the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs), they initiate signaling cascades that lead to the production of pro-inflammatory cytokines. Chloroquine and Hydroxychloroquine are known to inhibit TLR signaling.

Protocol:

  • Cell Culture: Macrophages or other immune cells expressing the TLR of interest (e.g., TLR7, TLR9) are cultured in appropriate media.

  • Treatment: The cells are pre-treated with various concentrations of Chloroquine or Hydroxychloroquine for a specified period.

  • Stimulation: The cells are then stimulated with a specific TLR ligand (e.g., R848 for TLR7/8, CpG DNA for TLR9).

  • Measurement of Downstream Effects: The inhibition of TLR signaling can be quantified by measuring:

    • Cytokine Production: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • NF-κB Activation: The activation of the transcription factor NF-κB, a key downstream effector of TLR signaling, can be assessed using a reporter gene assay (e.g., luciferase reporter assay) or by measuring the nuclear translocation of NF-κB subunits via immunofluorescence or Western blotting of nuclear extracts.[9]

Signaling Pathways and Mechanisms of Action

Chloroquine and Hydroxychloroquine exert their biological effects through the modulation of several key signaling pathways. Their primary mechanism involves the accumulation in acidic intracellular compartments, such as lysosomes and endosomes, leading to an increase in pH. This has several downstream consequences, including the inhibition of enzymatic activity and interference with receptor signaling.

Inhibition of Toll-like Receptor (TLR) Signaling

TLR_Signaling_Inhibition cluster_extracellular Extracellular/Endosomal Lumen cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by CQ/HCQ TLR_ligand TLR Ligand (e.g., CpG DNA) TLR Toll-like Receptor (e.g., TLR9) TLR_ligand->TLR Binds MyD88 MyD88 TLR->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB_IkB NF-κB/IκB Complex IKK_complex->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_expression Induces CQ_HCQ Chloroquine/ Hydroxychloroquine Lysosome Lysosome/ Endosome pH Increase CQ_HCQ->Lysosome Accumulates, increases pH Lysosome->TLR Inhibits Ligand Binding/Signaling

Caption: Chloroquine and Hydroxychloroquine inhibit Toll-like receptor signaling by increasing the pH of endosomes, thereby interfering with ligand binding and downstream activation of pro-inflammatory pathways.

General Experimental Workflow for Assessing Drug Activity

Experimental_Workflow start Start: Drug Synthesis or Acquisition in_vitro In Vitro Assays (e.g., Anti-malarial, Anti-viral, Cytotoxicity) start->in_vitro mechanistic Mechanistic Studies (e.g., TLR Signaling, Enzyme Inhibition) in_vitro->mechanistic in_vivo In Vivo Models (e.g., Animal models of disease) mechanistic->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd clinical Clinical Trials pk_pd->clinical end End: Regulatory Approval clinical->end

Caption: A simplified workflow illustrating the progression from initial drug screening to clinical approval, a path followed by drugs like Chloroquine and Hydroxychloroquine.

References

case studies on the industrial application of 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for industrial applications and comparative case studies on 2-((4-Aminopentyl)(ethyl)amino)ethanol has yielded no specific, publicly available data. This suggests that the compound may be a niche research chemical, a low-volume intermediate, or is more commonly known by a different trade name that is not indexed in public databases.

Despite a thorough investigation across scientific literature, patent databases, and industrial chemistry resources, no published case studies, comparative performance guides, or detailed experimental protocols concerning the industrial application of this compound could be located. The search for this specific chemical structure did not reveal any established uses in sectors where similar amino alcohols are typically employed, such as in corrosion inhibition, as a curing agent for epoxy resins, or in the synthesis of pharmaceuticals and other specialty chemicals.

Consequently, the creation of a comparison guide with supporting experimental data, detailed methodologies, and visualizations as requested is not feasible at this time due to the absence of foundational information.

For researchers, scientists, and drug development professionals interested in the potential applications of this molecule, the following general approaches, based on the functional groups present in this compound (a secondary amine, a primary amine, and a primary alcohol), could be considered for initial investigation.

Potential Areas of Application (Hypothetical)

Given its structure, this compound could theoretically be explored in the following areas, though no specific data exists to support these hypotheses:

  • Epoxy Curing Agent: The primary and secondary amine groups suggest potential as a curing agent for epoxy resins. A comparative study would involve evaluating its performance against known curing agents like triethylenetetramine (B94423) (TETA) or isophorone (B1672270) diamine (IPDA).

  • Corrosion Inhibitor: Amino alcohols are known to form protective films on metal surfaces. Its efficacy could be compared to established corrosion inhibitors such as monoethanolamine (MEA) or morpholine.

  • Chemical Intermediate: It could serve as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Hypothetical Experimental Workflow for Evaluation as an Epoxy Curing Agent

Should a sample of this compound be available, a logical first step in its evaluation as an epoxy curing agent would be to determine its amine hydrogen equivalent weight (AHEW) and then formulate it with a standard epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) resin.

AHEW Determine AHEW of This compound Formulate Formulate with DGEBA Resin at Stoichiometric Ratio AHEW->Formulate Mix Thoroughly Mix Components Formulate->Mix Degas Degas Mixture Under Vacuum Mix->Degas Cast Cast into Molds Degas->Cast Cure Cure at Defined Temperature Schedule Cast->Cure PostCure Post-Cure (if required) Cure->PostCure Prepare Prepare Test Specimens PostCure->Prepare DSC Differential Scanning Calorimetry (DSC) (Tg, Cure Kinetics) Prepare->DSC TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Prepare->TGA DMA Dynamic Mechanical Analysis (DMA) (Viscoelastic Properties) Prepare->DMA Mech Mechanical Testing (Tensile, Flexural, Impact) Prepare->Mech

Caption: Hypothetical workflow for evaluating this compound as an epoxy curing agent.

Without experimental data, any further analysis or comparison remains speculative. We recommend that professionals interested in this specific compound initiate preliminary in-house testing to generate baseline data or consult with custom chemical synthesis providers for more information on its availability and potential applications.

Safety Operating Guide

Proper Disposal of 2-((4-Aminopentyl)(ethyl)amino)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 2-((4-Aminopentyl)(ethyl)amino)ethanol (CAS: 69559-11-1). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its hazardous properties. The primary risks associated with this substance include harm if swallowed or inhaled, severe skin burns and eye damage, and potential long-term adverse effects on aquatic life[1][2][3]. Adherence to strict safety protocols is mandatory to minimize exposure and prevent accidents.

Summary of Hazards and Required Personal Protective Equipment (PPE):

Hazard CategoryDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed[1][2][3].Chemical safety goggles, lab coat, nitrile gloves.
Acute Toxicity (Inhalation) Harmful if inhaled[1][3].Use in a well-ventilated area or with a chemical fume hood. Respirator may be required for higher-level exposure[1].
Skin Corrosion/Irritation Causes severe skin burns and irritation[1][2][3].Chemical-resistant gloves (e.g., nitrile), lab coat or chemical-resistant suit[1].
Eye Damage/Irritation Causes serious eye damage[2].Chemical safety goggles and/or face shield[1][4].
Aquatic Hazard May cause long-lasting harmful effects to aquatic life[1][2].Prevent release to the environment[1].

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is designed to comply with general laboratory safety standards and environmental regulations.

Experimental Protocol for Disposal:

  • Preparation and PPE:

    • Ensure you are in a well-ventilated area, preferably within a chemical fume hood.

    • Don the appropriate PPE as specified in the table above, including at a minimum: chemical safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Do not dispose of this compound down the drain or in regular trash receptacles[1].

    • Label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".

  • Handling and Transfer:

    • If handling the pure substance, carefully transfer the material into the designated hazardous waste container, avoiding the creation of dust or aerosols[1].

    • For solutions, use a funnel to carefully pour the waste into the designated container to prevent splashing.

  • Decontamination of Empty Containers:

    • Rinse the original, now empty, container with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the rinsate and add it to the hazardous waste container.

    • Repeat the rinsing process two more times (triple-rinse).

    • Once decontaminated, the original container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Storage of Waste:

    • Securely seal the hazardous waste container.

    • Store the container in a designated, locked, and well-ventilated hazardous waste storage area away from incompatible materials[1][4].

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Ensure all disposal activities are in accordance with local, state, and federal regulations[1][4].

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Start: Assess Hazards and Don PPE B Prepare Labeled Hazardous Waste Container A->B C Transfer Chemical Waste to Container B->C D Triple-Rinse Empty Original Container C->D E Add Rinsate to Waste Container D->E H Dispose of Decontaminated Original Container D->H F Seal and Store Waste Container Securely E->F G Arrange for Professional Disposal via EHS F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-((4-Aminopentyl)(ethyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-((4-Aminopentyl)(ethyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 69559-11-1). Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is a chemical that poses several health risks.[1][2][3] It is classified as:

  • Harmful if swallowed or in contact with skin.[1][2]

  • A cause of severe skin burns and serious eye damage.[2][4]

  • A potential cause of respiratory irritation.[1]

  • Potentially harmful to aquatic life with long-lasting effects.[1][2]

GHS Hazard Statements: H302, H312, H314, H315, H318, H332, H335, H412, H413.[1][2][3]

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4DangerH302: Harmful if swallowed.[1][2][3]
Acute Toxicity, DermalCategory 4DangerH312: Harmful in contact with skin.[1]
Skin Corrosion/IrritationCategory 1B / 2DangerH314: Causes severe skin burns and eye damage.[2][3][4] / H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage.[1]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[1]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3 / 4-H412: Harmful to aquatic life with long lasting effects.[3] / H413: May cause long lasting harmful effects to aquatic life.[1][2]

Personal Protective Equipment (PPE)

A thorough PPE strategy is mandatory to minimize exposure. The following table outlines the recommended equipment for handling this substance.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.[2]Must meet appropriate government standards such as ANSI Z.87.1 (US) or EN 166 (EU).[2] Safety glasses alone do not offer sufficient protection from splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A complete suit protecting against chemicals or a lab coat.Inspect gloves before each use.[2] Dispose of contaminated gloves properly.[2] The type of protective clothing must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[2]
Respiratory Protection A NIOSH-approved respirator is necessary if ventilation is inadequate or for nuisance exposures.Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures.[2] For firefighting, a self-contained breathing apparatus (SCBA) is required.[2][5]
Footwear and Clothing Closed-toe shoes and long pants.Shoes should cover the entire foot. Avoid polyester (B1180765) or acrylic clothing.

Operational and Disposal Plans

Handling and Storage
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Storage Conditions: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is 2 - 8 °C.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents and acids to prevent exothermic or hazardous reactions.[4][6]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[2][4] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Continue rinsing and seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting.[1][4] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1]
Spill and Leak Procedures
  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Use personal protective equipment.[2] Absorb the spill with inert material (e.g., dry sand or earth) and place it in a suitable, closed container for disposal.[2]

  • Disposal: Do not let the product enter drains.[2] Dispose of the contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[1][2]

Disposal of Unused Material

Dispose of unused this compound and its container at an approved waste disposal facility.[1][2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6]

Visual Safety Guides

The following diagrams illustrate the essential safety workflow and hazard mitigation strategies for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat prep_setup 2. Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_materials 3. Assemble All Necessary Equipment and Reagents prep_setup->prep_materials handle_dispense 4. Carefully Dispense Chemical prep_materials->handle_dispense handle_reaction 5. Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decontaminate 6. Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_waste 7. Segregate and Label Waste (Liquid and Solid) cleanup_decontaminate->cleanup_waste cleanup_dispose 8. Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_doff 9. Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_doff cleanup_wash 10. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Safe handling workflow for this compound.

G cluster_hazards Potential Hazards cluster_ppe Protective Measures (PPE) cluster_eng Engineering & Administrative Controls hazard_skin Skin Contact (Irritation/Burns) ppe_gloves Chemical-Resistant Gloves hazard_skin->ppe_gloves Mitigated by ppe_coat Lab Coat hazard_skin->ppe_coat hazard_eye Eye Contact (Serious Damage) ppe_goggles Splash Goggles/ Face Shield hazard_eye->ppe_goggles Mitigated by hazard_inhale Inhalation (Respiratory Irritation) ppe_respirator Respirator hazard_inhale->ppe_respirator Mitigated by eng_hood Fume Hood hazard_inhale->eng_hood hazard_ingest Ingestion (Harmful) eng_training Safety Training hazard_ingest->eng_training Prevented by eng_vent Good Ventilation eng_storage Proper Storage

Caption: Hazard mitigation for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Aminopentyl)(ethyl)amino)ethanol
Reactant of Route 2
Reactant of Route 2
2-((4-Aminopentyl)(ethyl)amino)ethanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。